HIV-1 inhibitor-14
Description
Structure
2D Structure
Properties
Molecular Formula |
C29H32N6O4S |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
N-[4-[4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenoxy]-5,7-dihydrofuro[3,4-d]pyrimidin-2-yl]amino]piperidin-1-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C29H32N6O4S/c1-19-15-21(5-4-12-30)16-20(2)27(19)39-28-25-17-38-18-26(25)32-29(33-28)31-22-10-13-35(14-11-22)24-8-6-23(7-9-24)34-40(3,36)37/h4-9,15-16,22,34H,10-11,13-14,17-18H2,1-3H3,(H,31,32,33)/b5-4+ |
InChI Key |
FXZZYPMLKSEPLC-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C)C)/C=C/C#N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C)C)C=CC#N |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Synthesis of HIV-1 Inhibitor-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of HIV-1 inhibitor-14, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The information is compiled from peer-reviewed scientific literature to support ongoing research and development in the field of antiretroviral therapy.
Introduction
This compound (also referred to as compound 14b) is a novel dihydrofuro[3,4-d]pyrimidine derivative designed to overcome drug resistance to existing non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] NNRTIs are a critical component of highly active antiretroviral therapy (HAART), functioning by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.[1] This binding noncompetitively inhibits the conversion of the viral RNA genome into double-stranded DNA, thus halting viral replication.[1] However, the efficacy of first and second-generation NNRTIs can be compromised by the emergence of resistant viral strains. This compound has been specifically developed to show high potency against both wild-type HIV-1 and clinically relevant resistant strains.[1]
Mechanism of Action
This compound targets the HIV-1 reverse transcriptase enzyme. The HIV-1 replication cycle involves the entry of the virus into a host cell, where it releases its RNA genome. The reverse transcriptase enzyme then synthesizes a DNA copy of this RNA. This process is essential for the integration of the viral genetic material into the host cell's genome, leading to the production of new viral particles.
As a non-nucleoside reverse transcriptase inhibitor, this compound binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, distant from the active site. This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting the polymerase function and blocking DNA synthesis.
Synthesis of this compound
The synthesis of this compound (compound 14b) and its derivatives follows a multi-step chemical process. The core structure is a dihydrofuro[3,4-d]pyrimidine scaffold. The general synthetic route involves the reduction of a nitro group on an intermediate compound to an amino group, followed by treatment with methanesulfonyl chloride to yield the final product.
Experimental Protocol: Synthesis of this compound (Compound 14b)
The synthesis is based on the procedures described by Kang D, et al.
-
Reduction of Intermediate 13d to 14a: Intermediate 13d (nitro-substituted dihydrofuro[3,4-d]pyrimidine derivative) is dissolved in a suitable solvent (e.g., ethanol/water mixture). A reducing agent, such as iron powder, and an acid, like ammonium chloride, are added to the solution. The reaction mixture is heated at reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the amino derivative 14a.
-
Sulfonylation of Intermediate 14a to 14b: Intermediate 14a is dissolved in a dry aprotic solvent, such as dichloromethane (DCM), and cooled in an ice bath. A base, for instance, triethylamine (TEA), is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at room temperature and monitored by TLC. Once the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography to afford the final compound, this compound (14b).
Biological Activity and Data Presentation
This compound has demonstrated potent antiviral activity against both wild-type HIV-1 and a panel of NNRTI-resistant mutant strains. Its efficacy is compared with established second-generation NNRTIs, etravirine (ETR) and rilpivirine (RPV).
Table 1: In Vitro Anti-HIV-1 Activity of Inhibitor-14 (14b)
| HIV-1 Strain | EC50 (nM) of 14b | EC50 (nM) of ETR | EC50 (nM) of RPV |
| Wild-Type (IIIB) | 5.79 | 4.65 | 1.20 |
| L100I | 10.3 | 4.87 | 1.85 |
| K103N | 12.2 | 8.34 | 2.11 |
| Y181C | 6.83 | 6.79 | 1.54 |
| Y188L | 7.52 | 7.32 | 1.63 |
| E138K | 11.5 | 10.2 | 2.37 |
| K103N/Y181C | 28.3 | 17.0 | 41.5 |
| F227L/V106A | 19.8 | 21.4 | 19.0 |
EC50: 50% effective concentration. Data sourced from Kang D, et al. (2022).
Table 2: HIV-1 Reverse Transcriptase Inhibition and Cytotoxicity
| Compound | RT IC50 (µM) | CC50 (µM) in MT-4 cells | Selectivity Index (SI) |
| 14b | 0.14 | >250 | >43178 |
| ETR | 0.005 | >22.7 | >4881 |
| RPV | 0.006 | >25.0 | >20833 |
IC50: 50% inhibitory concentration. CC50: 50% cytotoxic concentration. SI = CC50/EC50 (Wild-Type). Data sourced from Kang D, et al. (2022).
Experimental Protocols for Biological Assays
The biological evaluation of this compound involves determining its antiviral activity, its direct effect on the reverse transcriptase enzyme, and its toxicity to host cells.
Anti-HIV-1 Activity Assay (p24 Antigen ELISA)
This assay quantifies the extent of viral replication by measuring the concentration of the HIV-1 p24 core protein in the supernatant of infected cells.
-
Cell Culture and Infection: MT-4 cells are seeded in 96-well plates and infected with the respective HIV-1 strain (wild-type or mutant) in the presence of serial dilutions of the test compound (e.g., this compound). Control wells with infected cells without the inhibitor and uninfected cells are included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for viral replication (typically 4-5 days).
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
ELISA Procedure: The concentration of p24 antigen in the supernatant is determined using a commercial HIV-1 p24 antigen ELISA kit. The general principle involves capturing the p24 antigen with a monoclonal antibody coated on the microtiter wells. A second, biotinylated antibody is then added, followed by a streptavidin-horseradish peroxidase conjugate. The addition of a substrate results in a color change, the intensity of which is proportional to the amount of p24 antigen.
-
Data Analysis: The absorbance is read using a microplate reader. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.
HIV-1 Reverse Transcriptase Inhibition Assay
This cell-free assay directly measures the inhibitory effect of the compound on the enzymatic activity of recombinant HIV-1 reverse transcriptase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(A)·oligo(dT)), dNTPs (one of which is labeled, e.g., with biotin or a radioisotope), and recombinant HIV-1 RT enzyme in a suitable buffer.
-
Inhibitor Addition: Serial dilutions of the test compound are added to the reaction mixture.
-
Incubation: The reaction is initiated and incubated at 37°C to allow for DNA synthesis.
-
Detection of DNA Synthesis: The amount of newly synthesized DNA is quantified. In a non-radioactive format, biotin-labeled nucleotides incorporated into the DNA are captured on a streptavidin-coated plate and detected with an enzyme-linked antibody.
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the RT enzyme activity by 50%, is determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the viability of the host cells to determine its therapeutic window.
-
Cell Seeding and Treatment: MT-4 cells are seeded in 96-well plates and incubated with serial dilutions of the test compound for the same duration as the antiviral assay.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader (typically at 570 nm). The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Conclusion
This compound is a promising NNRTI with potent activity against a broad spectrum of HIV-1 strains, including those with high levels of resistance to current therapies. Its favorable pharmacokinetic and safety profiles suggest it is an excellent lead compound for further preclinical and clinical development. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers in the field of HIV drug discovery.
References
HIV-1 Inhibitor-14: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 Inhibitor-14, also identified as compound 14b in seminal research, is a highly potent, broad-spectrum non-nucleoside reverse transcriptase inhibitor (NNRTI). It demonstrates significant efficacy against both wild-type HIV-1 and a range of drug-resistant strains.[1] This technical guide provides a comprehensive overview of its chemical structure, biological properties, and the experimental methodologies used for its characterization, intended for professionals in the field of antiviral drug discovery and development.
Chemical Structure and Properties
This compound is a dihydrofuro[3,4-d]pyrimidine derivative. Its chemical name is 4-({[2-({1-[(4-cyanophenyl)methyl]piperidin-4-yl}amino)-7-methyl-4,5-dihydrofuro[3,4-d]pyrimidin-4-yl]methyl}oxy)-3,5-dimethylbenzonitrile . The structure is characterized by a central dihydrofuro[3,4-d]pyrimidine core, a substituted piperidine moiety, and a dimethylbenzonitrile group.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2761172-65-8 | [2] |
| Molecular Formula | C34H36N8O2 | Inferred from structure |
| Molecular Weight | 588.71 g/mol | Inferred from structure |
Biological Activity
This compound exhibits potent antiviral activity against a variety of HIV-1 strains, including those with mutations that confer resistance to other NNRTIs.
In Vitro Anti-HIV-1 Activity
The antiviral efficacy of this compound was evaluated in MT-4 cells. The tables below summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI).
Table 1: Activity against Wild-Type and Single-Mutant HIV-1 Strains
| HIV-1 Strain | EC50 (nM) | CC50 (µM) | SI (CC50/EC50) |
| Wild-Type (IIIB) | 6.17 ± 1.2 | > 250 | > 40518 |
| L100I | 12.4 ± 2.1 | > 250 | > 20161 |
| K103N | 6.91 ± 1.5 | > 250 | > 36179 |
| Y181C | 8.91 ± 1.8 | > 250 | > 28058 |
| Y188L | 7.66 ± 1.3 | > 250 | > 32637 |
| E138K | 7.66 ± 1.9 | > 250 | > 32637 |
Table 2: Activity against Double-Mutant HIV-1 Strains
| HIV-1 Strain | EC50 (nM) | CC50 (µM) | SI (CC50/EC50) |
| F227L + V106A | 5.79 ± 1.1 | > 250 | > 43178 |
| K103N + Y181C | 28.3 ± 4.5 | > 250 | > 8834 |
HIV-1 Reverse Transcriptase Inhibition
This compound directly targets the viral reverse transcriptase enzyme, as demonstrated by its enzymatic inhibitory activity.
Table 3: HIV-1 RT Enzyme Inhibition
| Enzyme | IC50 (µM) |
| HIV-1 RT (Wild-Type) | 0.14 ± 0.03 |
Mechanism of Action
As an NNRTI, this compound binds to an allosteric pocket on the HIV-1 reverse transcriptase, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.
Caption: Mechanism of action of this compound.
Experimental Protocols
Synthesis of this compound (Compound 14b)
The synthesis of this compound is a multi-step process. The following diagram outlines the general synthetic workflow.
Caption: General synthetic workflow for this compound.
A detailed, step-by-step protocol for the synthesis is available in the primary literature (Kang D, et al. J Med Chem. 2022;65(3):2458-2470).[1]
Anti-HIV-1 Activity Assay in MT-4 Cells
The antiviral activity of this compound was determined using a well-established cell-based assay.
1. Cell Culture:
-
MT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.
2. Virus Infection:
-
MT-4 cells are infected with the respective HIV-1 strain at a multiplicity of infection (MOI) of 0.01.
3. Compound Treatment:
-
Immediately after infection, cells are treated with serial dilutions of this compound.
4. Incubation:
-
The treated and infected cells are incubated for 5 days at 37°C in a 5% CO2 atmosphere.
5. Viability Assay:
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. The absorbance is measured at 540 nm.
6. Data Analysis:
-
The EC50 is calculated as the compound concentration that protects 50% of cells from virus-induced cytopathic effects.
-
The CC50 is determined as the concentration that reduces the viability of uninfected cells by 50%.
-
The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.
Caption: Workflow for the anti-HIV-1 activity assay.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
The enzymatic inhibition of HIV-1 RT by the compound was quantified using a colorimetric assay.
1. Reaction Mixture Preparation:
-
A reaction mixture containing a poly(A) template, oligo(dT) primer, and dTTP in a reaction buffer is prepared.
2. Enzyme and Inhibitor Incubation:
-
Recombinant HIV-1 RT enzyme is pre-incubated with various concentrations of this compound.
3. Enzymatic Reaction:
-
The enzymatic reaction is initiated by adding the reaction mixture to the enzyme-inhibitor solution.
-
The reaction is allowed to proceed at 37°C.
4. Detection:
-
The amount of newly synthesized DNA is quantified using a colorimetric method, often involving the incorporation of labeled nucleotides and subsequent detection with an antibody-enzyme conjugate.
5. Data Analysis:
-
The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined from the dose-response curve.
Conclusion
This compound (compound 14b) is a promising NNRTI with potent activity against a wide range of HIV-1 strains, including those with clinically relevant resistance mutations.[1] Its favorable in vitro profile makes it a strong candidate for further preclinical and clinical development in the ongoing effort to combat HIV/AIDS. The detailed methodologies provided in this guide serve as a valuable resource for researchers working on the evaluation and development of novel anti-HIV therapeutics.
References
An In-depth Technical Guide to the Mechanism of Action of HIV-1 Inhibitor-14 on Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of HIV-1 inhibitor-14, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). It includes a detailed analysis of its inhibitory activity, binding mode, and the experimental methodologies used for its characterization.
Introduction: The Role of Reverse Transcriptase in the HIV-1 Life Cycle
Human Immunodeficiency Virus Type 1 (HIV-1) relies on the viral enzyme reverse transcriptase (RT) for the conversion of its single-stranded RNA genome into double-stranded DNA. This process, known as reverse transcription, is a critical step in the viral replication cycle, making RT a primary target for antiretroviral therapy. HIV-1 RT is a heterodimeric enzyme composed of two subunits, p66 and p51, and possesses both RNA- and DNA-dependent DNA polymerase activity, as well as RNase H activity, which degrades the RNA template from the RNA:DNA hybrid.
There are two main classes of RT inhibitors: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). NRTIs are chain terminators that compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing DNA chain. In contrast, NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket, distinct from the active site, inducing conformational changes that inhibit the polymerase function of the enzyme.
This compound: A Potent Dihydrofuro[3,4-d]pyrimidine Derivative
This compound, also identified as compound 14b in the scientific literature, is a novel diarylpyrimidine derivative characterized by a dihydrofuro[3,4-d]pyrimidine core. It has demonstrated highly potent and broad-spectrum activity against both wild-type (WT) HIV-1 and various drug-resistant strains[1].
Mechanism of Action
As a member of the NNRTI class, this compound exerts its antiviral effect by binding non-competitively to a hydrophobic pocket located approximately 10 Å from the catalytic site of the HIV-1 reverse transcriptase p66 subunit. This allosteric binding site is commonly referred to as the NNRTI-binding pocket (NNIBP)[2][3]. The binding of inhibitor-14 to the NNIBP induces a conformational change in the enzyme, which restricts the flexibility of the "thumb" and "finger" subdomains of the p66 subunit. This distortion of the enzyme's structure ultimately blocks the DNA polymerization activity of RT, thereby halting the viral replication process[2].
Molecular docking studies of related dihydrofuro[3,4-d]pyrimidine derivatives suggest that these compounds establish crucial interactions with key amino acid residues within the NNIBP, including Lys101, Tyr181, Tyr188, Trp229, and Phe227[4]. The specific interactions of inhibitor-14 within this pocket are responsible for its high potency and its ability to overcome common resistance mutations.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound (compound 14b) and a related potent compound (16c) has been quantified through both enzymatic and cell-based assays. The data, summarized from Kang D, et al. (2022), highlights their efficacy against wild-type HIV-1 and a panel of NNRTI-resistant mutant strains.
| Compound | Target | EC50 (nM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound (14b) | HIV-1 WT (IIIB) | 5.79 | 0.14 | >100 | >17271 |
| L100I | 10.6 | - | - | - | |
| K103N | 12.3 | - | - | - | |
| Y181C | 28.3 | - | - | - | |
| Y188L | 9.87 | - | - | - | |
| E138K | 15.4 | - | - | - | |
| F227L/V106A | 21.4 | - | - | - | |
| K103N/Y188C | 18.9 | - | - | - | |
| Compound 16c | HIV-1 WT (IIIB) | 2.85 | 0.15 | >100 | >35087 |
| L100I | 4.65 | - | - | - | |
| K103N | 5.89 | - | - | - | |
| Y181C | 18.0 | - | - | - | |
| Y188L | 3.98 | - | - | - | |
| E138K | 7.65 | - | - | - | |
| F227L/V106A | 15.6 | - | - | - | |
| K103N/Y188C | 11.7 | - | - | - | |
| Etravirine (ETR) | HIV-1 WT (IIIB) | 4.65 | - | >100 | >21505 |
| Rilpivirine (RPV) | HIV-1 WT (IIIB) | 2.14 | - | >100 | >46728 |
EC50: 50% effective concentration in cell-based assays. IC50: 50% inhibitory concentration in enzymatic assays. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50).
Experimental Protocols
The characterization of this compound involved several key experimental procedures to determine its antiviral activity, enzymatic inhibition, and cytotoxicity.
Anti-HIV-1 Activity Assay in TZM-bl Cells
This assay is used to determine the EC50 value of the inhibitor against various HIV-1 strains.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CXCR4, and CCR5, and containing an integrated HIV-1 LTR-luciferase reporter gene)
-
Complete growth medium (DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
HIV-1 virus stocks (wild-type and resistant strains)
-
Test compound (this compound)
-
96-well microtiter plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Add the diluted compound to the cells, followed by the addition of a predetermined titer of HIV-1 virus.
-
Include control wells with virus and no inhibitor (virus control) and cells with no virus (cell control).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the supernatant and lyse the cells.
-
Add luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control.
-
The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HIV-1 Reverse Transcriptase Inhibition Assay
This enzymatic assay determines the IC50 value of the inhibitor against purified recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 RT enzyme
-
Assay buffer (e.g., Tris-HCl buffer containing KCl, MgCl2, DTT, and a non-ionic detergent)
-
Template/primer (e.g., poly(rA)/oligo(dT))
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled nucleotide)
-
Test compound (this compound)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, combine the assay buffer, template/primer, dNTPs, and the diluted test compound.
-
Initiate the reaction by adding the recombinant HIV-1 RT enzyme.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or precipitating the nucleic acids with trichloroacetic acid).
-
Quantify the amount of newly synthesized DNA by measuring the incorporated labeled dNTP using a scintillation counter or a fluorescence plate reader.
-
Calculate the percentage of RT inhibition for each compound concentration compared to a no-inhibitor control.
-
The IC50 value is determined from a dose-response curve of inhibition versus compound concentration.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Materials:
-
MT-4 cells (or other suitable cell line)
-
Complete growth medium (RPMI-1640 with 10% FBS, penicillin, and streptomycin)
-
Test compound (this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add serial dilutions of the test compound to the wells. Include a "no drug" control.
-
Incubate the plate for the same duration as the anti-HIV activity assay (e.g., 5 days).
-
Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the "no drug" control.
-
The CC50 value is determined by plotting cell viability against the compound concentration.
Visualizations of Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
Caption: HIV-1 life cycle showing the point of inhibition by this compound.
Caption: Allosteric inhibition mechanism of this compound on reverse transcriptase.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiv.lanl.gov [hiv.lanl.gov]
In Vitro Efficacy of HIV-1 Inhibitor-14 Against Wild-Type HIV-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of HIV-1 Inhibitor-14 (also referred to as compound 14b), a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), against wild-type Human Immunodeficiency Virus Type 1 (HIV-1). This document outlines the quantitative antiviral activity, cytotoxicity, and detailed experimental protocols used for these assessments.
Quantitative Data Summary
The in vitro antiviral activity and cytotoxicity of this compound (14b) were evaluated against wild-type HIV-1 and compared with established NNRTIs. The data is summarized in the tables below.
Table 1: Anti-HIV-1 Activity and Cytotoxicity of Inhibitor-14 (14b) and Reference NNRTIs
| Compound | HIV-1 IIIB (EC₅₀, nM) | MT-4 (CC₅₀, µM) | Selectivity Index (SI) |
| Inhibitor-14 (14b) | 5.79 | >22.7 | >3920 |
| Efavirenz (EFV) | 1.3 | >10 | >7692 |
| Rilpivirine (RPV) | 0.5 | >10 | >20000 |
| Etravirine (ETR) | 1.8 | >10 | >5556 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits HIV-1 replication by 50%.[1] CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of MT-4 cells by 50%. SI (Selectivity Index) is calculated as CC₅₀/EC₅₀.
Table 2: Inhibitory Activity against HIV-1 Reverse Transcriptase
| Compound | RT Inhibition (IC₅₀, µM) |
| Inhibitor-14 (14b) | 0.14 |
| Efavirenz (EFV) | 0.28 |
| Rilpivirine (RPV) | 0.09 |
| Etravirine (ETR) | 0.03 |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits the activity of the recombinant HIV-1 reverse transcriptase enzyme by 50%.[1]
Experimental Protocols
The following protocols describe the methodologies used to assess the in vitro efficacy of this compound.
Anti-HIV-1 Assay (p24 Antigen ELISA)
This assay quantifies the extent of HIV-1 replication by measuring the concentration of the viral p24 capsid protein in the supernatant of infected cells.
Materials:
-
Cells: MT-4 cells
-
Virus: HIV-1 IIIB strain
-
Compounds: this compound (14b) and reference drugs
-
Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin, streptomycin, HIV-1 p24 Antigen ELISA kit.
Procedure:
-
Cell Preparation: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: A series of dilutions of the test compounds are prepared in the culture medium.
-
Infection: MT-4 cells are infected with the HIV-1 IIIB virus stock.
-
Treatment: The infected cells are seeded in a 96-well plate, and the prepared compound dilutions are added to the respective wells. Control wells with infected but untreated cells and uninfected cells are also included.
-
Incubation: The plate is incubated for 4-5 days at 37°C in a 5% CO₂ incubator.
-
p24 Quantification: After incubation, the cell supernatant is collected, and the concentration of the p24 antigen is determined using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of viral replication is calculated by comparing the p24 levels in the treated wells to the untreated control wells. The EC₅₀ value is determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the cytotoxicity of the compounds by measuring the metabolic activity of the cells.
Materials:
-
Cells: MT-4 cells
-
Compounds: this compound (14b) and reference drugs
-
Reagents: RPMI-1640 medium, FBS, penicillin, streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization solution (e.g., DMSO or SDS-HCl).[2][3][4]
Procedure:
-
Cell Seeding: Uninfected MT-4 cells are seeded in a 96-well plate.
-
Compound Treatment: A series of dilutions of the test compounds are added to the wells. Control wells with untreated cells are also included.
-
Incubation: The plate is incubated for the same duration as the anti-HIV-1 assay (4-5 days) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, the MTT solution is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated wells to the untreated control wells. The CC₅₀ value is determined from the dose-response curve.
Visualizations
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
Caption: NNRTI binds to an allosteric site on reverse transcriptase, inhibiting DNA synthesis.
Experimental Workflow for In Vitro Efficacy Assessment
Caption: Workflow for determining antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀).
References
- 1. Development of Novel Dihydrofuro[3,4- d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
Structural Biology of HIV-1 Inhibitor-14 Binding to Reverse Transcriptase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and biochemical interactions between the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-14, and its target, the HIV-1 reverse transcriptase (RT). Inhibitor-14, a dihydrofuro[3,4-d]pyrimidine derivative, has demonstrated high potency against both wild-type and drug-resistant strains of HIV-1. This document collates available quantitative data, details relevant experimental methodologies, and presents visual representations of the inhibitor's mechanism of action and associated experimental workflows. The information herein is intended to serve as a valuable resource for researchers in the fields of virology, structural biology, and medicinal chemistry who are engaged in the development of next-generation anti-HIV therapeutics.
Introduction to HIV-1 Reverse Transcriptase and Non-Nucleoside Inhibitors
Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase is a critical enzyme in the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome.[1] This pivotal role makes RT a primary target for antiretroviral therapy.
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site.[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not compete with the natural deoxynucleoside triphosphate (dNTP) substrates. Instead, their binding induces conformational changes in the enzyme that distort the active site, thereby inhibiting DNA synthesis.[3]
This compound: A Potent NNRTI
This compound (also referred to as compound 14b) is a novel dihydrofuro[3,4-d]pyrimidine derivative that has shown significant promise as a potent anti-HIV-1 agent.[4]
Quantitative Data on Inhibitory Activity
The inhibitory efficacy of inhibitor-14 has been quantified through both enzymatic and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC50 (Wild-Type RT) | 0.14 µM | Recombinant Enzyme Inhibition Assay | [4] |
| EC50 (Wild-Type HIV-1) | 5.79 nM | Cell-Based Antiviral Assay |
Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type HIV-1 RT and Virus.
| HIV-1 Strain | EC50 (nM) | Reference |
| K103N/Y181C | 28.3 nM | |
| F227L/V106A | Not Reported |
Table 2: Antiviral Activity of this compound against Common NNRTI-Resistant HIV-1 Strains.
Structural Basis of Inhibitor-14 Binding and Mechanism of Action
While a co-crystal structure of HIV-1 RT in complex with inhibitor-14 has not been publicly released, molecular modeling and structure-activity relationship (SAR) studies from the discovery publication provide insights into its binding mode within the NNRTI binding pocket (NNIBP).
The NNIBP is a highly plastic pocket formed by residues from the p66 palm and thumb domains. Key residues that commonly interact with NNRTIs include L100, K101, K103, V106, V179, Y181, Y188, G190, F227, and W229. The dihydrofuro[3,4-d]pyrimidine scaffold of inhibitor-14 is predicted to form crucial hydrophobic and potential hydrogen bonding interactions within this pocket, leading to the allosteric inhibition of the enzyme.
The proposed mechanism of inhibition follows the general paradigm for NNRTIs, where the binding of inhibitor-14 induces conformational changes that affect the polymerase active site, limiting the mobility of the "thumb" and "fingers" subdomains and preventing the proper positioning of the DNA template and incoming dNTPs for catalysis.
Caption: Proposed inhibitory mechanism of this compound on the reverse transcriptase catalytic cycle.
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the characterization of this compound.
Recombinant HIV-1 RT Expression and Purification
The production of high-purity, active HIV-1 RT is fundamental for in vitro studies. A common method involves the co-expression of the p66 and p51 subunits in E. coli.
Protocol:
-
Transformation: Transform E. coli (e.g., BL21(DE3) strain) with expression vectors encoding the p66 and p51 subunits of HIV-1 RT.
-
Culture and Induction: Grow the transformed cells in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to culture for 3-4 hours at 37°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 1 mM PMSF, and 5% glycerol). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) to pellet cell debris.
-
Purification:
-
Ammonium Sulfate Precipitation: Precipitate the soluble protein fraction with 30% saturated ammonium sulfate.
-
Chromatography: Purify the heterodimeric RT using a series of chromatography steps, which may include:
-
Anion exchange chromatography (e.g., DEAE cellulose).
-
Affinity chromatography (e.g., Ni-NTA if using His-tagged subunits).
-
Size-exclusion chromatography to isolate the p66/p51 heterodimer.
-
-
-
Purity and Concentration Determination: Assess the purity of the final protein by SDS-PAGE and determine the concentration using a standard method such as the Bradford assay.
Caption: Workflow for the recombinant expression and purification of HIV-1 Reverse Transcriptase.
HIV-1 RT Inhibition Assay (Colorimetric)
A colorimetric ELISA-based assay is a common non-radioactive method to determine the inhibitory activity of compounds against HIV-1 RT.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a poly(A) template, oligo(dT) primer, and a mixture of dNTPs including biotin-dUTP and digoxigenin-dUTP.
-
Inhibitor Dilution: Prepare serial dilutions of this compound in the reaction buffer.
-
Enzyme Reaction:
-
Add the purified recombinant HIV-1 RT to the wells of a microtiter plate containing the inhibitor dilutions.
-
Initiate the reaction by adding the reaction mixture.
-
Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.
-
-
ELISA Detection:
-
Transfer the reaction products to a streptavidin-coated microtiter plate and incubate to allow the biotinylated DNA to bind.
-
Wash the plate to remove unbound components.
-
Add an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again.
-
Add a colorimetric substrate for the enzyme (e.g., TMB for HRP) and incubate until color develops.
-
-
Data Analysis: Stop the reaction and measure the absorbance at the appropriate wavelength. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Caption: Experimental workflow for the colorimetric HIV-1 RT inhibition assay.
X-ray Crystallography of RT-Inhibitor Complex
Determining the high-resolution structure of the RT-inhibitor-14 complex would provide definitive insights into its binding mode.
Protocol (General):
-
Complex Formation: Mix the purified HIV-1 RT with a molar excess of inhibitor-14 and incubate to allow for complex formation.
-
Crystallization Screening: Screen for crystallization conditions using various commercially available or custom-made screens (varying pH, precipitant, and additives) using vapor diffusion (hanging or sitting drop) methods.
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain large, single, well-diffracting crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known RT structure as a search model. Refine the model against the experimental data to obtain the final structure of the RT-inhibitor-14 complex.
Conclusion
This compound is a highly potent NNRTI with a favorable resistance profile. The structural and biochemical data, along with the detailed experimental protocols presented in this guide, provide a solid foundation for further research and development of this and related compounds. The elucidation of a high-resolution co-crystal structure of inhibitor-14 bound to HIV-1 RT will be a critical next step in fully understanding its mechanism of action and in guiding the design of even more effective anti-HIV therapies.
References
Early Stage Research on Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research and development of a promising class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs): dihydrofuro[3,4-d]pyrimidine derivatives. This document focuses on the core scientific data, experimental methodologies, and the strategic workflow employed in the discovery and preclinical evaluation of these compounds, with a particular focus on the lead compound 14b , also referred to as HIV-1 inhibitor-14.
Introduction
The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continuous development of novel antiretroviral agents to combat the emergence of drug-resistant strains. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART), acting by allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle.[1][2] This guide details the preclinical profile of a series of dihydrofuro[3,4-d]pyrimidine derivatives designed to overcome the challenges posed by prevalent NNRTI-resistant mutations.[1]
Mechanism of Action
The dihydrofuro[3,4-d]pyrimidine derivatives function as non-competitive inhibitors of the HIV-1 reverse transcriptase.[1] They bind to a hydrophobic pocket in the p66 subunit of the enzyme, located approximately 10 Å from the catalytic site.[1] This binding induces a conformational change in the enzyme, thereby disrupting the polymerization of viral RNA into double-stranded DNA, a crucial step for the integration of the viral genome into the host cell's DNA.
Data Presentation: Antiviral Activity and Pharmacokinetics
The following tables summarize the quantitative data for key dihydrofuro[3,4-d]pyrimidine derivatives from the foundational study by Kang D, et al.
Table 1: In Vitro Anti-HIV-1 Activity of Lead Compounds
| Compound | HIV-1 WT (EC₅₀, nM) | HIV-1 L100I (EC₅₀, nM) | HIV-1 K103N (EC₅₀, nM) | HIV-1 Y181C (EC₅₀, nM) | HIV-1 Y188L (EC₅₀, nM) | HIV-1 E138K (EC₅₀, nM) | HIV-1 F227L+V106A (EC₅₀, nM) | HIV-1 K103N+Y181C (EC₅₀, nM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) vs WT |
| 14b | 5.79 | 6.21 | 10.3 | 8.97 | 28.3 | 11.2 | 14.7 | 15.6 | >228 | >39378 |
| 16c | 2.85 | 3.14 | 4.56 | 3.98 | 18.0 | 5.43 | 8.79 | 9.81 | >235 | >82456 |
| Etravirine | 4.12 | 4.65 | 5.12 | 6.78 | 48.7 | 10.5 | 21.4 | 45.3 | >115 | >27912 |
| Rilpivirine | 1.23 | 1.56 | 2.13 | 2.54 | 3.21 | 4.32 | 35.6 | 68.7 | >27.4 | >22276 |
EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).
Table 2: HIV-1 Reverse Transcriptase Enzyme Inhibition
| Compound | RT Inhibition (IC₅₀, µM) |
| 14b | 0.14 |
| 16c | 0.15 |
IC₅₀: 50% inhibitory concentration.
Table 3: Pharmacokinetic Properties in Sprague-Dawley Rats
| Compound | Dose (mg/kg) | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | AUC₀₋ₜ (ng·h/mL) | Oral Bioavailability (F%) |
| 14b | 2 | i.v. | 756 | - | 1.11 | 911 | 16.6 |
| 10 | p.o. | 250 | 2.12 | 1.47 | 1512 | ||
| 16c | 2 | i.v. | - | - | 0.88 | 503 | 24.8 |
| 10 | p.o. | 250 | 2.12 | 1.47 | 1248 |
Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach Cₘₐₓ. t₁/₂: Half-life. AUC₀₋ₜ: Area under the plasma concentration-time curve. i.v.: intravenous. p.o.: oral.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of Dihydrofuro[3,4-d]pyrimidine Derivatives
The synthesis of the target compounds is a multi-step process. A representative synthetic route is outlined below. For specific details of reagents and conditions for each derivative, refer to the supplementary information of the primary literature.
In Vitro Anti-HIV-1 Activity Assay
The antiviral activity of the synthesized compounds against various HIV-1 strains was evaluated using a cell-based assay with MT-4 cells.
-
Cell Preparation: MT-4 cells are seeded in 96-well plates at a density of 6 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Preparation: Test compounds are serially diluted in the culture medium.
-
Infection: A predetermined amount of HIV-1 virus stock (wild-type or resistant strains) is added to the cell cultures.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 5 days.
-
Viability Assessment: The viability of the cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. The absorbance is read at 540 nm.
-
Data Analysis: The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated from the dose-response curves. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
The direct inhibitory effect of the compounds on the HIV-1 RT enzyme is measured using a commercially available kit or a standardized in-house assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and dTTP labeled with a hapten (e.g., digoxigenin or biotin).
-
Enzyme and Inhibitor Addition: Recombinant HIV-1 RT enzyme and various concentrations of the test compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Detection: The amount of newly synthesized DNA is quantified. In an ELISA-based assay, the biotinylated DNA is captured on a streptavidin-coated plate, and the incorporated digoxigenin is detected with an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined from the dose-inhibition curve.
In Vivo Pharmacokinetic Study
The pharmacokinetic profiles of the lead compounds are evaluated in a suitable animal model, such as Sprague-Dawley rats.
-
Animal Dosing: A cohort of rats is administered the test compound either intravenously (i.v.) via the tail vein or orally (p.o.) by gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Drug Concentration Analysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, t₁/₂, and AUC, are calculated using appropriate software. Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
Experimental and Logical Workflow
The overall process of identifying and characterizing these novel HIV-1 inhibitors follows a logical and structured workflow, from initial design to in vivo evaluation.
Conclusion
The dihydrofuro[3,4-d]pyrimidine derivatives, particularly compounds 14b and 16c , have demonstrated potent and broad-spectrum activity against wild-type and clinically relevant NNRTI-resistant HIV-1 strains. Their favorable in vitro safety profiles and promising pharmacokinetic properties in animal models establish them as excellent lead candidates for further development. The detailed data and methodologies presented in this guide provide a comprehensive resource for researchers in the field of anti-HIV drug discovery and development.
References
Initial Toxicity Screening of HIV-1 Inhibitor-14: A Technical Guide
This guide provides a comprehensive overview of the essential in vitro and in vivo assays for the initial toxicity screening of novel compounds, exemplified by the hypothetical molecule, HIV-1 Inhibitor-14. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of potential therapeutic agents.
Executive Summary of Hypothetical Toxicity Data
The following tables summarize the hypothetical quantitative data from a battery of initial toxicity screening assays performed on this compound. These results are intended to be illustrative of the data generated in such a screening cascade.
Table 1: In Vitro Cytotoxicity of this compound
| Assay Type | Cell Line | Endpoint | Result |
| MTT Assay | TZM-bl | CC₅₀ (µM) | > 100 |
| LDH Release Assay | HepG2 | CC₅₀ (µM) | 85.2 |
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.
Table 2: In Vitro Genotoxicity Profile of this compound
| Assay Type | System | Metabolic Activation (S9) | Result |
| Ames Test | S. typhimurium (TA98, TA100) | With and Without | Non-mutagenic |
| In Vitro Micronucleus Test | CHO-K1 Cells | With and Without | Negative |
Table 3: Cardiotoxicity Assessment of this compound
| Assay Type | Channel | Endpoint | Result |
| hERG Channel Assay | hERG-expressing HEK293 cells | IC₅₀ (µM) | > 50 |
-
IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that causes 50% inhibition of the hERG channel current.
Table 4: Cytochrome P450 (CYP) Inhibition Profile of this compound
| CYP Isoform | IC₅₀ (µM) |
| CYP1A2 | > 100 |
| CYP2C9 | > 100 |
| CYP2C19 | 78.5 |
| CYP2D6 | > 100 |
| CYP3A4 | 45.3 |
Table 5: In Vivo Acute Oral Toxicity of this compound (OECD 423)
| Species | Sex | Dosing | GHS Category | Estimated LD₅₀ (mg/kg) |
| Rat | Female | Single Oral Dose | 5 | > 2000 |
-
GHS (Globally Harmonized System of Classification and Labelling of Chemicals): Category 5 indicates low acute toxicity.
-
LD₅₀ (Median Lethal Dose): The dose of the substance that is lethal to 50% of the tested animal population.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1 In Vitro Cytotoxicity Assays
-
2.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: TZM-bl cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: A serial dilution of this compound is prepared in cell culture medium. The existing medium is removed from the wells, and 100 µL of the compound dilutions are added. A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the CC₅₀ value is determined by non-linear regression analysis.
-
-
2.1.2 Lactate Dehydrogenase (LDH) Release Assay
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Cells are treated with serial dilutions of this compound for 48 hours. Controls include a vehicle control, a low-toxicity control, and a high-toxicity control (lysis buffer).
-
Supernatant Collection: After incubation, the plate is centrifuged, and 50 µL of the supernatant from each well is transferred to a new 96-well plate.
-
LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and INT) is added to each well.
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes, and the absorbance is read at 490 nm.[1][2][3]
-
Data Analysis: The amount of LDH released is proportional to the number of damaged cells. The CC₅₀ is calculated based on the LDH release relative to the high-toxicity control.[1]
-
2.2 In Vitro Genotoxicity Assays
-
2.2.1 Bacterial Reverse Mutation Assay (Ames Test)
-
Strain Selection: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98 and TA100) are used.[4]
-
Metabolic Activation: The assay is performed with and without the S9 fraction from rat liver homogenate to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a small amount of histidine.
-
Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking histidine and incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
-
2.2.2 In Vitro Micronucleus Test
-
Cell Culture and Treatment: Chinese Hamster Ovary (CHO-K1) cells are cultured and treated with at least three concentrations of this compound, with and without S9 metabolic activation.
-
Cytochalasin B Addition: Cytochalasin B is added to block cytokinesis, leading to the accumulation of binucleated cells.
-
Cell Harvesting and Staining: After an appropriate incubation period, the cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in binucleated cells.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
-
2.3 Cardiotoxicity Assessment
-
2.3.1 hERG Channel Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG potassium channel are used.
-
Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG channel current.
-
Compound Application: Cells are perfused with a control solution, followed by increasing concentrations of this compound.
-
Data Acquisition: The effect of the compound on the hERG current is recorded.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and the IC₅₀ value is determined. A higher IC₅₀ value suggests a lower risk of causing drug-induced QT prolongation.
-
2.4 Cytochrome P450 (CYP) Inhibition Assay
-
System: Human liver microsomes are used as the source of CYP enzymes.
-
Incubation: A specific substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) is incubated with the microsomes, a NADPH-generating system, and varying concentrations of this compound.
-
Metabolite Quantification: The reaction is stopped, and the formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control to determine the percent inhibition. The IC₅₀ value is then calculated.
2.5 In Vivo Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
-
Animal Model: Healthy, young adult female rats are used.
-
Dosing: A single oral dose of this compound is administered to a group of three animals at a starting dose of 2000 mg/kg.
-
Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure: Depending on the outcome (mortality or survival), the test may be stopped, or another group of animals may be dosed at a lower or higher dose level according to the OECD 423 guideline.
-
Data Analysis: The results are used to classify the substance into one of the GHS categories for acute toxicity and to estimate the LD₅₀.
Visualizations: Signaling Pathways and Experimental Workflows
3.1 Signaling Pathways
The following diagrams illustrate key signaling pathways that can be affected by drug-induced toxicity.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Colorimetric lactate dehydrogenase (LDH) assay for evaluation of antiviral activity against bovine viral diarrhoea virus (BVDV) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]
Preclinical Pharmacokinetic Profile of the HIV-1 Protease Inhibitor AG1343 (Nelfinavir)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of AG1343, a potent, nonpeptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. AG1343, also known as Nelfinavir, was developed by Agouron Pharmaceuticals and is a critical component of highly active antiretroviral therapy (HAART). This document summarizes key quantitative data from in vivo studies in multiple animal models, details the experimental methodologies employed, and visualizes the core processes of its absorption, distribution, metabolism, and excretion (ADME).
Quantitative Pharmacokinetic Parameters
The preclinical development of AG1343 involved extensive pharmacokinetic profiling in various animal species to determine its viability as an orally administered therapeutic. The following tables summarize the key pharmacokinetic parameters following intravenous and oral administration.
Table 1: Intravenous Pharmacokinetic Parameters of AG1343
| Species | Dose (mg/kg) | Half-Life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Systemic Clearance (CL) (L/h/kg) |
| Rat | 25 | 1.2 | 4.91 - 6.88 | 3.14 - 3.61 |
| Dog | 10 | 1.0 - 1.4 | 2.0 - 7.0 | 1.0 - 4.0 |
| Monkey | 12.5 | 1.0 - 1.4 | 2.64 | 1.44 |
| Marmoset | 12.5 | 1.0 - 1.4 | 2.80 | 1.98 |
Data compiled from studies demonstrating the pharmacokinetic profile of AG1343 across different species.[1][2]
Table 2: Oral Pharmacokinetic Parameters of AG1343
| Species | Dose (mg/kg) | Peak Plasma Concentration (Cmax) (µg/mL) | Time to Peak Concentration (Tmax) (h) | Oral Bioavailability (F) (%) |
| Rat | 50 | 1.7 | ~2-4 | Not explicitly stated, but formulation dependent |
| Dog | 10 | 0.34 | ~2-4 | 47 |
| Monkey | 25 | 0.26 - 1.59 | ~2-4 | 17-24 |
| Marmoset | 25 | 0.38 - 0.84 | ~2-4 | 17 |
Oral administration data for AG1343, highlighting its absorption characteristics in various preclinical models.[1][2]
Table 3: Tissue Distribution of [14C]AG1343 Equivalents in Rats 4 Hours After Oral Administration (50 mg/kg)
| Tissue | Concentration (µg equivalent/g) |
| Mesenteric Lymph Nodes | 32.05 |
| Adrenal Glands | 11.66 |
| Heart | 10.32 |
| Spleen | 9.33 |
| Liver | >9.10 (at 24h) |
| Testes | 1.06 |
| Thymus | 0.66 |
| Brain | 0.27 |
This table illustrates the extensive tissue distribution of AG1343, with notable concentrations in lymphoid tissues.[1]
Experimental Protocols
The following sections detail the inferred methodologies for the key in vivo pharmacokinetic and tissue distribution studies based on the available literature and standard preclinical practices.
Animal Models
Preclinical studies for AG1343 utilized multiple animal models to assess interspecies differences in pharmacokinetics.
-
Rodents: Sprague-Dawley rats were used for intravenous, oral, and tissue distribution studies.
-
Canines: Beagle dogs were used for intravenous and oral pharmacokinetic profiling.
-
Non-human Primates: Cynomolgus monkeys and marmosets were included to provide data from species more closely related to humans.
Drug Administration
For the determination of fundamental pharmacokinetic parameters such as clearance and volume of distribution, AG1343 was administered intravenously.
-
Formulation: The compound was dissolved in a suitable vehicle, such as a mixture of 5% dextrose and propylene glycol-water, for intravenous infusion.
-
Procedure: Animals were likely catheterized (e.g., in the jugular vein for rats) for precise administration and subsequent blood sampling. The drug was administered as a bolus injection or a short infusion.
To assess oral bioavailability and absorption characteristics, AG1343 was administered via oral gavage.
-
Formulation: For oral administration, AG1343 was prepared in various formulations to optimize absorption, as its bioavailability was found to be formulation-dependent.
-
Procedure: A gavage needle was used to deliver a precise dose of the drug suspension or solution directly into the stomach of the animal. Animals were typically fasted overnight before dosing to minimize variability in gastric emptying and absorption.
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples were collected at predetermined time points after drug administration. For intravenous studies, sampling was more frequent in the initial phase to capture the distribution phase, followed by less frequent sampling during the elimination phase. For oral studies, sampling was designed to capture the absorption, peak, and elimination phases.
-
Plasma Preparation: Blood samples were collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples were then stored frozen until analysis.
-
Analytical Method: Plasma concentrations of AG1343 were quantified using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods provide the necessary sensitivity and specificity for pharmacokinetic analysis.
-
Tissue Distribution Study: For the tissue distribution study, radiolabeled [14C]AG1343 was administered orally to rats. At specified times post-dose, animals were euthanized, and various tissues were collected. The concentration of radioactivity in each tissue was determined by techniques such as liquid scintillation counting or quantitative whole-body autoradiography, providing a measure of the total drug-related material.
Pharmacokinetic Data Analysis
The plasma concentration-time data were analyzed using non-compartmental methods to determine the key pharmacokinetic parameters listed in Tables 1 and 2.
Visualizations
The following diagrams illustrate the key processes involved in the preclinical evaluation of AG1343's pharmacokinetics.
Caption: ADME pathway of AG1343 in preclinical models.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
Summary of Findings
The preclinical studies of AG1343 demonstrated that the compound is orally bioavailable in several animal species, a critical attribute for a successful HIV protease inhibitor. Following intravenous administration, AG1343 exhibited a moderate volume of distribution, suggesting extensive tissue penetration, which was confirmed by tissue distribution studies in rats. The clearance of the drug approximated hepatic blood flow in the species tested, indicating that the liver is the primary site of elimination.
After oral administration, plasma concentrations of AG1343 were maintained above the 95% effective concentration (EC95) for HIV-1 replication for up to 7 hours, supporting a multiple-daily dosing regimen. The tissue distribution study in rats using radiolabeled AG1343 revealed high concentrations in lymphoid tissues such as mesenteric lymph nodes and the spleen, which are important reservoirs for HIV. The primary route of excretion was determined to be through the feces.
References
- 1. Determination of nelfinavir free drug concentrations in plasma by equilibrium dialysis and liquid chromatography/tandem mass spectrometry: important factors for method optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics and distribution to tissue of AG1343, an inhibitor of human immunodeficiency virus type 1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the novelty of the dihydropuro[3,4-d]pyrimidine scaffold in HIV-1 inhibitor-14
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the dihydropuro[3,4-d]pyrimidine scaffold, with a particular focus on its application in the development of novel HIV-1 inhibitors, exemplified by the potent compound HIV-1 inhibitor-14. We will explore the novelty of this scaffold, its mechanism of action, structure-activity relationships, and the experimental protocols used for its evaluation.
Introduction: The Quest for Novel HIV-1 Inhibitors
The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) relies heavily on highly active antiretroviral therapy (HAART), a combination of drugs targeting different stages of the viral life cycle.[1] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a crucial component of HAART, prized for their potent antiviral activity and high selectivity.[1] However, the emergence of drug-resistant HIV-1 strains necessitates the continuous development of new NNRTIs with improved resistance profiles and pharmacokinetic properties.[1][2] The dihydropuro[3,4-d]pyrimidine scaffold has recently emerged as a promising foundation for a new generation of NNRTIs that can overcome these challenges.
Novelty of the Dihydropuro[3,4-d]pyrimidine Scaffold
The novelty of the dihydropuro[3,4-d]pyrimidine scaffold lies in its unique chemical architecture, which allows for potent inhibition of HIV-1 reverse transcriptase (RT), the key enzyme responsible for converting the viral RNA genome into DNA.[1] This scaffold serves as a rigid core to which various functional groups can be attached, enabling fine-tuning of the molecule's interaction with the NNRTI binding pocket (NNIBP) of the RT enzyme.
A key innovation of this scaffold is its ability to yield compounds with exceptional potency against a wide range of HIV-1 strains, including those carrying mutations that confer resistance to earlier generations of NNRTIs. For instance, derivatives of this scaffold have demonstrated remarkable activity against strains with single mutations like K103N and Y181C, as well as challenging double mutations such as F227L+V106A and K103N+Y181C.
Furthermore, the exposed oxygen atom in the dihydrofuro[3,4-d]pyrimidine ring system can form additional hydrogen bond interactions with amino acid residues within the NNIBP. This enhanced binding contributes to the improved resistance profiles of these inhibitors. Additionally, compounds based on this scaffold have shown favorable pharmacokinetic properties, including good oral bioavailability and half-life, making them promising candidates for further clinical development.
Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
The primary mechanism of action for dihydropuro[3,4-d]pyrimidine derivatives is the non-competitive inhibition of HIV-1 reverse transcriptase. These compounds bind to an allosteric site on the RT enzyme known as the NNRTI binding pocket, which is distinct from the active site where nucleotide incorporation occurs.
Figure 1. Mechanism of action of dihydropuro[3,4-d]pyrimidine inhibitors.
Binding of the inhibitor to the NNIBP induces a conformational change in the enzyme, which distorts the active site and prevents the proper binding of the natural deoxynucleotide triphosphates (dNTPs). This allosteric inhibition effectively halts the process of reverse transcription, thereby preventing the synthesis of viral DNA and blocking the replication of the virus.
Quantitative Data: Potency and Selectivity
Derivatives of the dihydropuro[3,4-d]pyrimidine scaffold have demonstrated impressive potency against both wild-type (WT) and mutant strains of HIV-1. The following tables summarize the key quantitative data for this compound (also referred to as compound 14b) and other notable analogs.
Table 1: Anti-HIV-1 Activity of Dihydropuro[3,4-d]pyrimidine Derivatives
| Compound | Target Strain | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound (14b) | HIV-1 WT | 5.79 - 28.3 | >125 | >4416 | |
| L100I | 2.38 - 33.2 | >125 | >3765 | ||
| K103N | 2.38 - 33.2 | >125 | >3765 | ||
| Y181C | 2.38 - 33.2 | >125 | >3765 | ||
| Y188L | 2.38 - 33.2 | >125 | >3765 | ||
| E138K | 2.38 - 33.2 | >125 | >3765 | ||
| F227L+V106A | 5.79 | >125 | >21589 | ||
| K103N+Y181C | 28.3 | >125 | >4416 | ||
| 13c2 | HIV-1 WT | 1.6 | >250 | >156250 | |
| K103N+Y181C | 41.5 | >250 | >6024 | ||
| F227L+V106A | 19.0 | >250 | >13158 | ||
| 13c4 | HIV-1 WT | 2.3 - 4.9 | >125 | >25510 | |
| Single NNRTI-resistant mutations | 0.9 - 8.4 | >125 | >14880 | ||
| Etravirine (ETV) | HIV-1 WT | 5.1 | - | - | |
| F227L+V106A | 21.4 | - | - | ||
| K103N+Y181C | 17.0 | - | - | ||
| Rilpivirine (RPV) | F227L+V106A | 81.6 | - | - |
EC₅₀: 50% effective concentration for inhibition of viral replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).
Table 2: HIV-1 Reverse Transcriptase Inhibitory Activity
| Compound | IC₅₀ (µM) | Reference |
| This compound (14b) | 0.14 - 0.15 | |
| 16c | 0.14 - 0.15 |
IC₅₀: 50% inhibitory concentration against the enzyme.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of novel anti-HIV-1 compounds. The following sections outline the general methodologies used for the synthesis and biological characterization of dihydropuro[3,4-d]pyrimidine inhibitors. For precise details, it is recommended to consult the full scientific publications.
Chemical Synthesis
The synthesis of dihydropuro[3,4-d]pyrimidine derivatives typically involves a multi-step process. A representative synthetic route is outlined below.
Figure 2. General synthetic workflow for dihydropuro[3,4-d]pyrimidine inhibitors.
The synthesis generally begins with commercially available starting materials, which are converted into a key intermediate. This intermediate then undergoes a cyclization reaction to form the core dihydropuro[3,4-d]pyrimidine scaffold. Finally, various side chains are introduced through coupling reactions to generate a library of derivatives. Each compound is then purified, typically by high-performance liquid chromatography (HPLC), and its structure is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Anti-HIV-1 Activity Assay
The antiviral activity of the synthesized compounds is typically evaluated in cell-based assays.
Methodology:
-
Cell Culture: A suitable host cell line, such as TZM-bl cells, is cultured under standard conditions.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Infection: The cultured cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3 for wild-type) or a resistant mutant strain.
-
Treatment: The infected cells are treated with the different concentrations of the test compounds. A positive control (e.g., a known NNRTI like etravirine) and a negative control (no compound) are included.
-
Incubation: The treated cells are incubated for a specific period to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring a reporter gene product (e.g., luciferase activity in TZM-bl cells) or by quantifying a viral protein (e.g., p24 antigen) using an ELISA-based method.
-
Data Analysis: The EC₅₀ values are calculated by plotting the percentage of inhibition of viral replication against the compound concentration.
Cytotoxicity Assay
It is crucial to assess the toxicity of the compounds to the host cells.
Methodology:
-
Cell Culture: The same cell line used in the antiviral assay is cultured.
-
Treatment: The cells are treated with a range of concentrations of the test compounds.
-
Incubation: The cells are incubated for the same duration as in the antiviral assay.
-
Viability Assessment: Cell viability is determined using a standard method, such as the MTT or MTS assay, which measures the metabolic activity of the cells.
-
Data Analysis: The CC₅₀ values are calculated by plotting the percentage of cell viability against the compound concentration.
Reverse Transcriptase (RT) Inhibition Assay
To confirm the mechanism of action, the direct inhibitory effect of the compounds on the HIV-1 RT enzyme is measured.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 RT enzyme and a suitable template/primer (e.g., poly(rA)/oligo(dT)) are prepared.
-
Inhibition Assay: The enzyme, template/primer, and various concentrations of the inhibitor are incubated together.
-
Reaction Initiation: The reverse transcription reaction is initiated by the addition of dNTPs (one of which is typically labeled, e.g., with biotin or a radioisotope).
-
Reaction Quenching and Detection: The reaction is stopped after a specific time, and the amount of newly synthesized DNA is quantified. This can be done using various methods, including filter-binding assays for radiolabeled DNA or ELISA-based methods for biotin-labeled DNA.
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of RT inhibition against the inhibitor concentration.
Conclusion and Future Directions
The dihydropuro[3,4-d]pyrimidine scaffold represents a significant advancement in the search for novel HIV-1 NNRTIs. Compounds derived from this scaffold, such as this compound, exhibit potent activity against a broad spectrum of HIV-1 strains, including those resistant to current therapies. Their favorable pharmacokinetic profiles further enhance their potential as clinical candidates.
Future research in this area should focus on:
-
Lead Optimization: Further structural modifications to improve potency, resistance profile, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of the most promising compounds in animal models of HIV-1 infection.
-
Toxicity Profiling: Comprehensive toxicological studies to ensure the safety of these compounds for human use.
-
Structural Biology: Co-crystallization of these inhibitors with HIV-1 RT to gain a deeper understanding of their binding mode and to guide further rational drug design.
By pursuing these avenues of research, the dihydropuro[3,4-d]pyrimidine scaffold holds the promise of delivering a new generation of highly effective and durable anti-HIV-1 drugs.
References
- 1. Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico Design of Novel HIV-1 NNRTIs Based on Combined Modeling Studies of Dihydrofuro[3,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay Using HIV-1 Inhibitor-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral enzyme, reverse transcriptase (RT), is a critical component of the HIV-1 replication cycle and a key target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its DNA polymerase activity. HIV-1 inhibitor-14 is a potent NNRTI that has demonstrated significant inhibitory activity against both wild-type and drug-resistant strains of HIV-1.[1] These application notes provide a detailed protocol for an in vitro HIV-1 reverse transcriptase inhibition assay using this compound, based on established ELISA-based methodologies.
Principle of the Assay
This protocol describes a non-radioactive, colorimetric ELISA-based assay to measure the in vitro inhibition of HIV-1 reverse transcriptase. The assay quantifies the amount of digoxigenin (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The newly synthesized DNA is captured on a streptavidin-coated microplate via a biotinylated primer. The incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction with a substrate. The intensity of the color produced is proportional to the RT activity, and a decrease in color intensity in the presence of an inhibitor indicates its inhibitory effect.
Quantitative Data Summary
This compound (also referred to as compound 14b in primary literature) has been evaluated for its inhibitory activity against the wild-type HIV-1 RT enzyme and its antiviral activity against a panel of wild-type and NNRTI-resistant HIV-1 strains.[1] The quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound against Recombinant HIV-1 Reverse Transcriptase [1]
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | Wild-Type RT | 0.14 |
| Nevirapine (Control) | Wild-Type RT | ND |
| Efavirenz (Control) | Wild-Type RT | ND |
ND: Not determined in the primary reference for direct comparison.
Table 2: Antiviral Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1 Strains in Cell Culture [1]
| HIV-1 Strain | Key Resistance Mutation(s) | EC₅₀ (nM) of this compound |
| Wild-Type (IIIB) | None | 5.79 |
| L100I | L100I | ND |
| K103N | K103N | ND |
| Y181C | Y181C | ND |
| Y188L | Y188L | ND |
| E138K | E138K | ND |
| K103N + Y181C | Double Mutant | 28.3 |
| F227L + V106A | Double Mutant | ND |
ND: Not determined or not explicitly provided in the primary reference. The EC₅₀ range for a panel of resistant strains was reported as 5.79–28.3 nM.[1]
Experimental Protocols
This section provides a detailed methodology for the in vitro HIV-1 reverse transcriptase inhibition assay.
Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (e.g., from Roche or other commercial suppliers)
-
This compound (stock solution in DMSO)
-
Control inhibitors (e.g., Nevirapine, Efavirenz)
-
Streptavidin-coated 96-well microplates
-
Reaction Buffer (specific composition may vary, a general formulation is provided below)
-
Lysis Buffer (for enzyme dilution, if required by supplier)
-
Template/Primer: Poly(A) x oligo(dT)₁₅
-
Nucleotide Mix: dATP, dCTP, dGTP, DIG-dUTP, and biotin-dUTP
-
Anti-digoxigenin-POD (Peroxidase) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Peroxidase substrate (e.g., ABTS)
-
Stop Solution (e.g., 1% SDS)
-
Microplate reader
Reaction Buffer Formulation (Example):
-
50 mM Tris-HCl, pH 7.8
-
60 mM KCl
-
5 mM MgCl₂
-
1 mM DTT
-
0.1% Triton X-100
Assay Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and control inhibitors in the appropriate solvent (e.g., DMSO), and then further dilute in Reaction Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Dilute the recombinant HIV-1 RT in Lysis Buffer or Reaction Buffer to the working concentration as recommended by the supplier or determined by initial optimization experiments.
-
Prepare the reaction mixture containing the template/primer complex and the nucleotide mix (including DIG-dUTP and biotin-dUTP) in Reaction Buffer.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well reaction plate (or microcentrifuge tubes), add 20 µL of the diluted inhibitor solution (or solvent control).
-
Add 20 µL of the diluted HIV-1 RT enzyme solution to each well.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reverse transcription reaction by adding 20 µL of the reaction mixture (containing template/primer and nucleotides).
-
Incubate the reaction plate for 1 hour at 37°C.
-
-
Capture of Synthesized DNA:
-
Transfer the reaction mixture from each well of the reaction plate to a corresponding well of a streptavidin-coated 96-well microplate.
-
Incubate the microplate for 1 hour at 37°C to allow the biotinylated DNA product to bind to the streptavidin.
-
-
Detection:
-
Wash the microplate three times with Wash Buffer to remove unbound reagents.
-
Add 100 µL of the anti-digoxigenin-POD conjugate solution (diluted in Wash Buffer) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the microplate five times with Wash Buffer.
-
Add 100 µL of the peroxidase substrate (e.g., ABTS) to each well.
-
Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-enzyme control wells (background) from all other absorbance readings.
-
Calculate the percentage of RT inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of no-inhibitor control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of RT activity) by non-linear regression analysis of the dose-response curve.
-
Visualizations
Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Caption: Mechanism of NNRTI Inhibition of HIV-1 Reverse Transcriptase.
Experimental Workflow for HIV-1 RT Inhibition Assay
Caption: Workflow for the in vitro HIV-1 RT Inhibition ELISA.
References
Application Notes and Protocols: Determining the EC50 of HIV-1 Inhibitor-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for determining the 50% effective concentration (EC50) of HIV-1 Inhibitor-14, a novel antiretroviral compound. The primary method described is a cell-based pseudovirus assay that utilizes a luciferase reporter gene for sensitive and quantitative measurement of HIV-1 entry inhibition. Additionally, a protocol for assessing the cytotoxicity of the compound is included to determine its therapeutic index.
This compound is a hypothetical entry inhibitor. The described assay is therefore tailored to quantify the inhibition of viral entry into target cells. The protocols herein are designed for high-throughput screening and are adaptable for the evaluation of other potential HIV-1 inhibitors.
Principle of the Assay
The primary assay for determining the EC50 of this compound is a single-round infectivity assay using HIV-1 envelope (Env)-pseudotyped viruses. These are replication-defective viral particles that have the HIV-1 Env protein on their surface, allowing for attachment and entry into target cells, but are incapable of subsequent rounds of replication. The pseudovirus core contains a luciferase reporter gene. When the pseudovirus successfully enters a target cell, the luciferase gene is expressed, and the resulting luminescence can be measured. The EC50 is the concentration of the inhibitor at which a 50% reduction in luciferase activity (and thus, viral entry) is observed.
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Parameter | Value |
| EC50 (µM) | [Insert experimentally determined EC50 value] |
| CC50 (µM) | [Insert experimentally determined CC50 value] |
| Therapeutic Index (TI = CC50/EC50) | [Calculate and insert TI value] |
Table 2: Raw Data Example for EC50 Determination
| Inhibitor-14 Conc. (µM) | RLU (Replicate 1) | RLU (Replicate 2) | RLU (Replicate 3) | Average RLU | % Inhibition |
| 0 (Virus Control) | 1,500,000 | 1,550,000 | 1,480,000 | 1,510,000 | 0 |
| 0.01 | 1,450,000 | 1,480,000 | 1,420,000 | 1,450,000 | 3.97 |
| 0.1 | 1,200,000 | 1,250,000 | 1,180,000 | 1,210,000 | 19.87 |
| 1 | 750,000 | 780,000 | 730,000 | 753,333 | 50.11 |
| 10 | 150,000 | 160,000 | 145,000 | 151,667 | 89.96 |
| 100 | 15,000 | 16,000 | 14,000 | 15,000 | 99.01 |
| 0 (Cell Control) | 500 | 520 | 480 | 500 | 100 |
Experimental Protocols
Protocol 1: Determination of EC50 using a Luciferase Reporter Gene Assay
This protocol measures the reduction in luciferase reporter gene expression in TZM-bl cells after a single round of infection with HIV-1 Env-pseudotyped viruses.[1][2][3] TZM-bl cells are a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and contain integrated reporter genes for firefly luciferase under the control of the HIV-1 LTR.[1][2]
Materials:
-
TZM-bl cells (NIH AIDS Reagent Program)
-
HIV-1 Env-pseudotyped virus (e.g., pseudotyped with a Tier 2 Env)
-
This compound
-
Complete Growth Medium (DMEM supplemented with 10% FBS and antibiotics)
-
DEAE-Dextran
-
Luciferase Assay Reagent
-
96-well flat-bottom culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend TZM-bl cells in complete growth medium.
-
Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Dilution:
-
Prepare a serial dilution of this compound in complete growth medium. A 10-point, 3-fold dilution series is recommended to cover a broad concentration range.
-
-
Infection:
-
On the day of infection, remove the medium from the TZM-bl cells.
-
Add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium only (no inhibitor) as virus controls and wells with medium only and no virus as cell controls.
-
Immediately add 50 µL of HIV-1 Env-pseudotyped virus (pre-titrated to yield approximately 100,000-200,000 RLU) to each well, except for the cell control wells. The medium for the virus dilution should contain DEAE-Dextran at a final concentration of 20 µg/mL to enhance infectivity.
-
Incubate the plates at 37°C, 5% CO2 for 48 hours.
-
-
Luciferase Assay:
-
After 48 hours, remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from the cell control wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (RLU with inhibitor / RLU of virus control)]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic regression curve to determine the EC50 value.
-
Protocol 2: Determination of Cytotoxicity (CC50)
This protocol determines the concentration of this compound that reduces the viability of TZM-bl cells by 50%. A common method is the MTT or XTT assay, which measures mitochondrial metabolic activity.
Materials:
-
TZM-bl cells
-
This compound
-
Complete Growth Medium
-
MTT or XTT reagent
-
Solubilization solution (e.g., DMSO or SDS)
-
96-well flat-bottom culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed TZM-bl cells at the same density as in the EC50 assay (1 x 10^4 cells/well) in a 96-well plate.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Remove the medium and add 100 µL of complete growth medium containing serial dilutions of this compound. Use the same concentration range as in the EC50 assay. Include wells with medium only as cell controls.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
-
Cell Viability Assay:
-
Add the MTT or XTT reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 2-4 hours) to allow for the formation of formazan crystals.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percent cytotoxicity for each inhibitor concentration using the following formula: % Cytotoxicity = 100 x [1 - (Absorbance with inhibitor / Absorbance of cell control)]
-
Plot the percent cytotoxicity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic regression curve to determine the CC50 value.
-
Visualizations
References
Application Notes: High-Throughput Screening for Analogs of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the HIV-1 life cycle is the reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[1][2][3] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART).[1] These compounds are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, inducing conformational changes that inhibit its polymerase activity.[4] The continuous emergence of drug-resistant HIV-1 strains necessitates the development of novel NNRTI analogs with improved efficacy and resistance profiles. High-throughput screening (HTS) assays are essential for the rapid identification and characterization of such analogs from large compound libraries.
This document provides detailed protocols for two primary HTS assays for the evaluation of NNRTI analogs: a biochemical Förster Resonance Energy Transfer (FRET)-based assay and a cell-based luciferase reporter assay.
Assay Principles
1. FRET-Based Reverse Transcriptase Assay: This biochemical assay directly measures the enzymatic activity of purified HIV-1 RT. It utilizes a doubly labeled DNA primer-template duplex where a fluorophore and a quencher are in close proximity, resulting in a high FRET signal. Upon addition of dNTPs, the RT extends the primer, physically separating the fluorophore and quencher. This leads to a decrease in FRET, which can be monitored in real-time. NNRTI analogs that inhibit RT activity will prevent primer extension, thus maintaining a high FRET signal. This assay is robust, suitable for HTS, and allows for the direct determination of a compound's inhibitory effect on the enzyme.
2. Cell-Based HIV-1 Replication Assay: This assay quantifies the ability of a compound to inhibit HIV-1 replication in a cellular context. It employs a genetically engineered human T-cell line (e.g., HeLa-CD4-LTR-β-gal) that contains an HIV-1 long terminal repeat (LTR) promoter driving the expression of a reporter gene, such as luciferase. Upon infection with HIV-1, the viral Tat protein activates the LTR promoter, leading to the expression of the reporter gene. The resulting luminescence is proportional to the level of viral replication. NNRTI analogs that inhibit reverse transcription will block the viral life cycle, leading to a reduction in reporter gene expression and a decrease in the luminescent signal. This assay provides valuable information on a compound's antiviral activity, including its ability to penetrate cells and its potential cytotoxicity.
Data Analysis and Interpretation
A key metric for validating the quality of an HTS assay is the Z'-factor. The Z'-factor is a measure of the statistical effect size and reflects the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. The formula for calculating the Z'-factor is:
Z'-factor = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., no inhibitor).
-
μn and σn are the mean and standard deviation of the negative control (e.g., a known potent inhibitor or no enzyme).
For hit identification, the inhibitory activity of test compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces the signal by 50%.
Data Presentation
The following tables present representative data from high-throughput screening of NNRTI analogs using both biochemical and cell-based assays.
Table 1: Biochemical Screening of NNRTI Analogs using a FRET-based Assay
| Compound ID | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| NNRTI-Analog-1 | 1 | 95 ± 4 | 0.05 |
| NNRTI-Analog-2 | 1 | 85 ± 6 | 0.12 |
| NNRTI-Analog-3 | 1 | 52 ± 8 | 0.98 |
| NNRTI-Analog-4 | 1 | 15 ± 5 | >10 |
| Nevirapine (Control) | 1 | 98 ± 3 | 0.04 |
| Assay Quality | Z'-factor = 0.89 |
Table 2: Cell-Based Screening of NNRTI Analogs using a Luciferase Reporter Assay
| Compound ID | Concentration (µM) | % Inhibition of Viral Replication (Mean ± SD) | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |
| NNRTI-Analog-1 | 1 | 92 ± 7 | 0.08 | >50 | >625 |
| NNRTI-Analog-2 | 1 | 80 ± 9 | 0.15 | >50 | >333 |
| NNRTI-Analog-3 | 1 | 45 ± 11 | 1.2 | 45 | 37.5 |
| NNRTI-Analog-4 | 1 | 10 ± 6 | >10 | >50 | - |
| Nevirapine (Control) | 1 | 95 ± 5 | 0.06 | >50 | >833 |
| Assay Quality | Z'-factor > 0.8 |
Experimental Protocols
Protocol 1: FRET-Based HIV-1 Reverse Transcriptase Assay
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Doubly-labeled DNA primer/template (e.g., with TMR and Cy5)
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 80 mM KCl, 6 mM MgCl2, 1 mM DTT)
-
NNRTI analogs and control compounds (e.g., Nevirapine) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader with FRET capabilities
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the doubly-labeled primer/template DNA at the desired concentration (e.g., 100 nM).
-
Dispense the reaction mixture into the wells of a 384-well microplate.
-
Add the NNRTI analogs or control compounds to the wells. The final DMSO concentration should not exceed 1%. Include wells with DMSO only as a positive control (100% activity) and wells without enzyme as a negative control (0% activity).
-
Initiate the reaction by adding HIV-1 RT to each well (e.g., final concentration of 100 nM).
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the FRET signal (e.g., excitation at the donor wavelength and emission at the acceptor wavelength) over time (e.g., every minute for 30-60 minutes).
-
Calculate the rate of the reaction from the linear phase of the fluorescence change.
-
Determine the percent inhibition for each compound relative to the positive and negative controls.
-
Calculate the IC50 values for active compounds by fitting the dose-response data to a sigmoidal curve.
Protocol 2: Cell-Based HIV-1 Replication Luciferase Reporter Assay
Materials:
-
HeLa-CD4-LTR-luciferase reporter cell line
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
HIV-1 viral stock (e.g., HIV-1IIIB)
-
NNRTI analogs and control compounds (e.g., Nevirapine) dissolved in DMSO
-
96-well or 384-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Seed the HeLa-CD4-LTR-luciferase cells into the wells of the microplate at a density of 5 x 10^3 cells/well in 100 µl of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add the NNRTI analogs or control compounds at various concentrations to the wells. Include wells with DMSO only as a positive control (no inhibition) and uninfected cells as a negative control.
-
Infect the cells by adding 100 µl of HIV-1 viral stock at a multiplicity of infection (MOI) of 0.2-0.5 to each well.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the culture medium and add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence in a plate-reading luminometer.
-
Calculate the percent inhibition of viral replication for each compound.
-
Determine the IC50 values for active compounds.
-
In a parallel plate, assess the cytotoxicity of the compounds using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
Visualizations
Caption: HIV-1 Life Cycle and the Target of NNRTIs.
Caption: Workflow for the FRET-Based Biochemical HTS Assay.
Caption: Workflow for the Cell-Based Luciferase Reporter HTS Assay.
References
Application Notes and Protocols for HIV-1 Inhibitor-14 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 Inhibitor-14 is a potent and broad-spectrum non-nucleoside reverse transcriptase inhibitor (NNRTI) that shows significant activity against wild-type HIV-1 and various resistant strains.[1] As with all NNRTIs, its mechanism of action is the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of viral RNA into DNA, thus halting the viral replication cycle.[2] This document provides detailed protocols for evaluating the efficacy and cytotoxicity of this compound in primary cell cultures, a crucial step in preclinical drug development. The provided methodologies for TZM-bl reporter gene assays, p24 antigen quantification, and cellular cytotoxicity assays are essential for determining the inhibitor's potency and therapeutic window.
Data Presentation
The following tables summarize illustrative quantitative data for the anti-HIV-1 activity and cytotoxicity of this compound in a standard reporter cell line and in primary human peripheral blood mononuclear cells (PBMCs).
Table 1: Anti-HIV-1 Activity of this compound
| Cell Type | Virus Strain | Assay Type | IC50 (nM) |
| TZM-bl | HIV-1 NL4.3 | Luciferase Reporter | 8.5 |
| PBMCs | HIV-1 BaL | p24 Antigen | 15.2 |
IC50 (50% inhibitory concentration) is the concentration of the inhibitor required to reduce viral replication by 50%.
Table 2: Cytotoxicity of this compound
| Cell Type | Assay Type | CC50 (µM) |
| TZM-bl | MTT | > 100 |
| PBMCs | MTT | 85 |
CC50 (50% cytotoxic concentration) is the concentration of the inhibitor that reduces cell viability by 50%.
Table 3: Selectivity Index of this compound
| Cell Type | Selectivity Index (SI = CC50/IC50) |
| TZM-bl | > 11,765 |
| PBMCs | 5,592 |
The Selectivity Index (SI) is a measure of the therapeutic window of a compound.
Mandatory Visualization
Caption: HIV-1 lifecycle and NNRTI inhibition.
Experimental Protocols
TZM-bl Reporter Gene Assay for Anti-HIV-1 Activity
This assay measures the ability of this compound to inhibit viral entry and replication in TZM-bl cells, which express luciferase under the control of the HIV-1 LTR.[3][4][5]
Materials:
-
TZM-bl cells
-
HIV-1 stock (e.g., NL4.3)
-
This compound
-
Complete growth medium (DMEM, 10% FBS, penicillin-streptomycin)
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Pre-incubate the virus with the different concentrations of the inhibitor for 1 hour at 37°C.
-
Remove the medium from the cells and add the virus-inhibitor mixtures.
-
Add DEAE-Dextran to a final concentration of 15 µg/mL to enhance infectivity.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
p24 Antigen ELISA for Anti-HIV-1 Activity in PBMCs
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected peripheral blood mononuclear cells (PBMCs) to determine the inhibitory effect of this compound.
Materials:
-
Human PBMCs, stimulated with PHA and IL-2
-
HIV-1 stock (e.g., BaL)
-
This compound
-
RPMI 1640 medium with 10% FBS and IL-2
-
HIV-1 p24 Antigen ELISA kit
-
96-well cell culture plates
-
ELISA plate reader
Protocol:
-
Isolate PBMCs from healthy donor blood and stimulate with Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for 2-3 days.
-
Plate the stimulated PBMCs at 2 x 10^5 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Add the inhibitor dilutions to the cells, followed by the addition of the HIV-1 virus stock.
-
Incubate the plates for 7 days at 37°C, changing the medium on day 3 or 4.
-
On day 7, collect the culture supernatant.
-
Quantify the p24 antigen concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of p24 inhibition against the inhibitor concentration.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay to assess the metabolic activity of cells and is used to determine the cytotoxicity of this compound.
Materials:
-
TZM-bl cells or PBMCs
-
This compound
-
Complete growth medium or RPMI 1640 with IL-2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol or DMSO)
-
96-well cell culture plates
-
Spectrophotometer
Protocol:
-
Seed TZM-bl cells or PBMCs in a 96-well plate as described in the respective anti-HIV-1 activity protocols.
-
Add serial dilutions of this compound to the wells.
-
Incubate for the same duration as the corresponding anti-HIV-1 assay (48 hours for TZM-bl, 7 days for PBMCs).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
References
Application Notes and Protocols: X-ray Crystallography of HIV-1 Reverse Transcriptase in Complex with a Non-Nucleoside Inhibitor
These application notes provide a comprehensive methodology for the structural determination of HIV-1 reverse transcriptase (RT) complexed with a non-nucleoside reverse transcriptase inhibitor (NNRTI). The protocols outlined below are based on established and published research to facilitate the replication and further investigation of these critical interactions for antiviral drug development. For the purpose of this document, "inhibitor-14" is considered a representative potent NNRTI.
Introduction to HIV-1 Reverse Transcriptase and Non-Nucleoside Inhibitors
Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a crucial enzyme for the viral life cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome[1][2]. This central role makes it a primary target for antiretroviral drugs[3][4]. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket approximately 10 Å away from the polymerase active site[5]. This binding induces conformational changes that inhibit the enzyme's function. X-ray crystallography is an indispensable tool for elucidating the three-dimensional structures of RT-NNRTI complexes, providing critical insights into the mechanisms of inhibition and drug resistance, and guiding the rational design of new, more potent inhibitors.
Experimental Protocols
Protocol 1: Expression and Purification of HIV-1 RT
Recombinant HIV-1 RT, typically a heterodimer of p66 and p51 subunits, is expressed in E. coli and purified to homogeneity. Protein engineering, such as introducing specific mutations, may be employed to improve protein stability and crystallization propensity.
1.1. Expression:
-
Transform E. coli (e.g., BL21(DE3)) with an expression plasmid containing the gene for HIV-1 RT (p66 subunit, often with a His-tag).
-
Grow the cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.8-1.0.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.
-
Harvest the cells by centrifugation and store the pellet at -80°C.
1.2. Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 1 mM PMSF, lysozyme).
-
Lyse the cells by sonication on ice and clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
If applicable, cleave the His-tag with a specific protease (e.g., TEV or HRV14 3C protease) overnight at 4°C.
-
Further purify the protein using ion-exchange chromatography (e.g., Mono Q) followed by size-exclusion chromatography (e.g., Superdex 200) to ensure homogeneity.
-
Concentrate the purified protein to 10-20 mg/mL in a final buffer (e.g., 10 mM Tris-HCl pH 8.0, 75 mM NaCl).
-
Assess protein purity and concentration using SDS-PAGE and a spectrophotometer.
Protocol 2: Crystallization of the HIV-1 RT-Inhibitor Complex
The hanging-drop vapor diffusion method is commonly used for growing crystals of the RT-inhibitor complex.
2.1. Complex Formation:
-
Dissolve the NNRTI (inhibitor-14) in a suitable solvent like DMSO.
-
Incubate the purified HIV-1 RT (10-20 mg/mL) with a 2.5 to 5-fold molar excess of the inhibitor on ice or at room temperature for at least 30 minutes to 1 hour to ensure complex formation.
2.2. Crystallization Screening:
-
Set up hanging drops by mixing 1-2 µL of the protein-inhibitor complex solution with an equal volume of the reservoir solution.
-
The drops are suspended over a reservoir containing a higher concentration of the precipitant solution.
-
Screen a wide range of crystallization conditions, varying the precipitant (e.g., PEG 8000), pH (e.g., Imidazole pH 6.0-7.0), and additives (e.g., salts, spermine).
-
Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C.
2.3. Crystal Optimization:
-
Once initial crystal hits are identified, optimize the conditions by fine-tuning the concentrations of the precipitant, protein, and additives to obtain diffraction-quality crystals.
Protocol 3: X-ray Data Collection and Processing
3.1. Cryo-protection and Crystal Harvesting:
-
Before flash-cooling in liquid nitrogen, soak the crystals in a cryoprotectant solution to prevent ice formation. This solution typically contains the reservoir solution supplemented with a cryoprotectant like ethylene glycol (e.g., 27%) and the inhibitor.
-
Carefully harvest the cryo-protected crystal using a loop and immediately plunge it into liquid nitrogen.
3.2. Data Collection:
-
Collect X-ray diffraction data from the flash-cooled crystal at a synchrotron beamline, which provides a high-intensity X-ray source.
-
Data is typically collected at a cryogenic temperature (around 100 K) using the rotation method.
3.3. Data Processing:
-
Process the raw diffraction images using software like HKL2000 or XDS.
-
This involves indexing the diffraction pattern to determine the unit cell parameters and space group, integrating the reflection intensities, and scaling the data.
3.4. Structure Determination and Refinement:
-
Solve the crystal structure using molecular replacement with a previously determined HIV-1 RT structure as a search model.
-
Refine the model against the experimental data using software like Phenix or REFMAC5, which involves cycles of manual model building in Coot and automated refinement.
-
Validate the final structure for its geometric quality and fit to the electron density map.
Data Presentation
The following tables summarize typical quantitative data for the crystallization and structure determination of an HIV-1 RT-NNRTI complex.
Table 1: Representative Crystallization Conditions for HIV-1 RT-NNRTI Complex
| Parameter | Condition |
| Method | Hanging-drop vapor diffusion |
| Protein Concentration | 10-20 mg/mL |
| Inhibitor Concentration | 2.5 to 5-fold molar excess over protein |
| Reservoir Solution | 9-20% PEG 8000, 50 mM Imidazole/MES (pH 6.0-7.0), 100 mM (NH₄)₂SO₄, 15 mM MgSO₄, 5-10 mM spermine |
| Temperature | 4°C or 20°C |
Table 2: Representative Data Collection and Refinement Statistics
| Parameter | Value |
| Data Collection | |
| Synchrotron Source | Advanced Photon Source (APS) |
| Wavelength (Å) | 0.979 |
| Space Group | P2₁2₁2₁ or C2 |
| Unit Cell Dimensions (Å) | a, b, c (varies with crystal form) |
| Resolution (Å) | 3.0 - 1.8 |
| R-merge | < 0.1 |
| I/σ(I) | > 2.0 at the highest resolution shell |
| Completeness (%) | > 95% |
| Redundancy | > 3.0 |
| Refinement | |
| Resolution (Å) | 2.5 |
| R-work / R-free | ~0.20 / ~0.25 |
| No. of atoms | |
| Protein | ~7000-8000 |
| Inhibitor | ~20-40 |
| Water | ~100-300 |
| R.m.s. deviations | |
| Bond lengths (Å) | < 0.015 |
| Bond angles (°) | < 1.5 |
| Ramachandran Plot | |
| Favored regions (%) | > 95% |
| Allowed regions (%) | > 99% |
Visualizations
The following diagrams illustrate the key workflows and relationships in the X-ray crystallography of the HIV-1 RT-inhibitor-14 complex.
Caption: Overall experimental workflow for determining the crystal structure of the HIV-1 RT-inhibitor-14 complex.
Caption: The process of protein crystallization from a supersaturated solution to a well-ordered crystal.
References
- 1. Assembly, purification and crystallization of an active HIV-1 reverse transcriptase initiation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of HIV-1 Inhibitor-14 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel antiretroviral therapies is crucial in the global effort to combat the HIV-1 pandemic. Preclinical evaluation of these therapies in relevant animal models is a critical step to determine their in vivo efficacy, safety, and pharmacokinetic profiles before advancing to human clinical trials. This document provides detailed application notes and protocols for assessing the in vivo efficacy of a hypothetical novel compound, "HIV-1 inhibitor-14," using the humanized Bone Marrow/Liver/Thymus (BLT) mouse model. This model is considered a gold standard for HIV-1 research as it supports systemic reconstitution with a nearly complete human immune system, allowing for robust HIV-1 infection and the evaluation of immune responses.[1][2]
Animal Model Selection: Humanized BLT Mice
Humanized mouse models, particularly the BLT model, offer a cost-effective and practical approach for HIV-1 research.[1] These mice are generated by transplanting human fetal liver and thymus tissue along with autologous hematopoietic stem cells into immunodeficient mice.[2][3] This results in the development of a functional human immune system, including T cells, B cells, NK cells, dendritic cells, and macrophages, making them susceptible to HIV-1 infection and capable of mounting a human-like immune response. The BLT model has been successfully used to evaluate the efficacy of various antiretroviral drugs, including pre-exposure prophylaxis (PrEP) and topical microbicides.
Experimental Design and Workflow
A typical in vivo efficacy study of an HIV-1 inhibitor in humanized BLT mice involves several key stages: generation and quality control of the mice, establishment of HIV-1 infection, treatment with the inhibitor, and subsequent monitoring of virological and immunological parameters.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Signaling Pathway: HIV-1 Entry and Inhibition
HIV-1 entry into a host cell is a multi-step process that can be targeted by various classes of inhibitors. The viral envelope glycoprotein (Env) binds to the CD4 receptor on the surface of T-helper cells and macrophages. This binding induces a conformational change in Env, allowing it to bind to a coreceptor, typically CCR5 or CXCR4. This second binding event triggers further conformational changes, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. "this compound" is hypothesized to be an entry inhibitor that blocks the interaction between Env and the CCR5 coreceptor.
Caption: Simplified signaling pathway of HIV-1 entry and the mechanism of action of this compound.
Data Presentation
The following tables present hypothetical data for an in vivo efficacy study of "this compound" in humanized BLT mice. The data is modeled on expected outcomes for a potent entry inhibitor.
Table 1: Plasma Viral Load in HIV-1 Infected Humanized BLT Mice
| Time Point | Vehicle Control Group (HIV-1 RNA copies/mL) | This compound Treatment Group (HIV-1 RNA copies/mL) |
| Week 0 (Baseline) | 5.2 x 10^5 | 4.9 x 10^5 |
| Week 2 | 1.8 x 10^6 | 3.1 x 10^3 |
| Week 4 | 2.5 x 10^6 | < 200 |
| Week 6 | 3.1 x 10^6 | < 200 |
| Week 8 | 3.5 x 10^6 | < 200 |
Table 2: CD4+ T Cell Counts in Peripheral Blood of Humanized BLT Mice
| Time Point | Vehicle Control Group (CD4+ T cells/µL) | This compound Treatment Group (CD4+ T cells/µL) |
| Week 0 (Baseline) | 650 | 670 |
| Week 2 | 480 | 640 |
| Week 4 | 320 | 680 |
| Week 6 | 210 | 710 |
| Week 8 | 150 | 730 |
Experimental Protocols
Protocol 1: Generation of Humanized BLT Mice
This protocol is based on previously described methods.
Materials:
-
NOD/SCID/γc-/- (NSG) mice (6-8 weeks old)
-
Human fetal liver and thymus tissue (17-22 weeks gestation)
-
CD34+ MicroBead Kit (Miltenyi Biotec)
-
Serum-Free Freezing Media
-
Carprofen and Ceftiofur for post-operative care
-
Irradiator
Procedure:
-
Tissue Processing: Process human fetal liver and thymus under BSL-2 conditions. Isolate CD34+ hematopoietic stem cells (HSCs) from the fetal liver using magnetic-activated cell sorting. Cryopreserve isolated HSCs and small fragments (<3mm³) of fetal liver and thymus.
-
Irradiation: Sublethally irradiate recipient NSG mice (e.g., 2 Gy) to ablate the murine hematopoietic system.
-
Transplantation: Anesthetize the irradiated mice. Implant autologous human fetal thymus and liver tissue fragments under the kidney capsule.
-
HSC Injection: On the same day, inject approximately 150,000 autologous CD34+ HSCs intravenously via the retro-orbital sinus.
-
Post-operative Care: Administer analgesics (Carprofen) and antibiotics (Ceftiofur) daily for a specified period post-surgery.
-
Engraftment Confirmation: At 12 weeks post-transplantation, confirm successful human immune cell engraftment by analyzing peripheral blood for the presence of human CD45+ cells using flow cytometry.
Protocol 2: HIV-1 Infection of Humanized BLT Mice
Materials:
-
Humanized BLT mice with confirmed human immune cell engraftment
-
HIV-1 viral stock (e.g., CCR5-tropic strain like JR-CSF) of known titer
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the humanized BLT mice.
-
Infect the mice via a suitable route, such as intravenous (retro-orbital) or mucosal (intravaginal) challenge. A typical intravenous dose might be 5 x 10^4 TCIU (tissue culture infectious units) of HIV-1.
-
Monitor the mice for recovery from anesthesia.
-
At 2-4 weeks post-infection, confirm the establishment of a stable infection by measuring plasma viral load.
Protocol 3: Administration of this compound
Materials:
-
HIV-1 infected humanized BLT mice
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle like corn oil)
-
Vehicle control
-
Gavage needles (for oral administration) or syringes and needles (for intraperitoneal injection)
Procedure (Example: Oral Gavage):
-
Weigh each mouse to determine the correct dosing volume (typically not exceeding 10 ml/kg).
-
Restrain the mouse by scruffing the neck to straighten the esophagus.
-
Gently insert the gavage needle into the esophagus and deliver the calculated volume of this compound or vehicle control.
-
Administer the treatment daily or as per the designed dosing schedule.
-
Monitor the mice for any adverse reactions.
Protocol 4: Blood Collection and Processing
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heparinized capillary tubes
-
Microcentrifuge tubes
-
EDTA-coated tubes
Procedure (Retro-orbital Bleeding):
-
Anesthetize the mouse.
-
Gently insert a heparinized capillary tube into the medial canthus of the eye to puncture the retro-orbital sinus.
-
Collect the desired volume of blood (typically 50-100 µL). The maximum recommended volume is 1% of the body weight every two weeks.
-
Apply gentle pressure to the eye to ensure hemostasis after removing the capillary tube.
-
Transfer the blood into an EDTA-coated tube.
-
Centrifuge the blood to separate the plasma.
-
Store the plasma at -80°C for viral load analysis and the cell pellet for flow cytometry.
Protocol 5: Quantification of Plasma Viral Load by qRT-PCR
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
TaqMan probe and primers specific for a conserved region of the HIV-1 genome (e.g., gag)
-
qRT-PCR instrument
Procedure:
-
Extract viral RNA from the collected plasma samples using a commercial kit.
-
Perform a one-step or two-step qRT-PCR using primers and a fluorescently labeled probe specific for HIV-1.
-
Include a standard curve of known HIV-1 RNA concentrations to quantify the viral load in the experimental samples.
-
Express the results as HIV-1 RNA copies per milliliter of plasma. The lower limit of quantification is typically between 50 and 200 copies/mL.
Protocol 6: CD4+ T Cell Counting by Flow Cytometry
Materials:
-
Red blood cell (RBC) lysis buffer
-
FACS buffer (PBS with 2% FCS)
-
Fluorochrome-conjugated antibodies against human CD45, CD3, CD4, and CD8
-
Flow cytometer
Procedure:
-
Resuspend the cell pellet from the blood collection in FACS buffer.
-
Add a cocktail of fluorescently labeled antibodies (e.g., anti-human CD45, CD3, CD4, CD8) to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Lyse the red blood cells using RBC lysis buffer.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Acquire the data on a flow cytometer and analyze the percentage and absolute count of CD4+ T cells (CD45+CD3+CD4+) within the lymphocyte gate.
Conclusion
The use of humanized BLT mice provides a robust and reliable platform for the in vivo evaluation of novel HIV-1 inhibitors like "this compound." The protocols outlined in this document offer a comprehensive framework for conducting such studies, from animal model generation to the assessment of key virological and immunological endpoints. The data generated from these studies are essential for making informed decisions about the potential of new therapeutic candidates for further development.
References
Application Notes and Protocols for the Synthesis and Purification of HIV-1 Inhibitor-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 Inhibitor-14, also known as compound 14b , is a highly potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). It belongs to the dihydrofuro[3,4-d]pyrimidine class of compounds designed to combat drug resistance in HIV-1 treatment. This inhibitor has demonstrated significant efficacy against wild-type HIV-1 and various resistant strains, including those with challenging double mutations like F227L/V106A and K103N/Y181C.[1][2] Its mechanism of action involves binding to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, which noncompetitively inhibits the conversion of viral RNA into DNA, a critical step in the viral life cycle.[1] These application notes provide detailed protocols for the chemical synthesis and subsequent purification of this compound for research and development purposes.
Data Presentation
Physicochemical and Potency Data for this compound (14b)
| Parameter | Value | Reference |
| Chemical Name | (E)-3-(4-((2-((1-(4-(methylsulfonamido)phenyl)piperidin-4-yl)amino)-5,7-dihydrofuro[3,4-d]pyrimidin-4-yl)oxy)-3,5-dimethylphenyl)acrylonitrile | N/A |
| Molecular Formula | C₂₉H₃₂N₆O₄S | N/A |
| Molecular Weight | 560.67 g/mol | N/A |
| Melting Point | 181-183 °C | [1] |
| EC₅₀ (Wild-Type HIV-1) | 6.17 nM | [1] |
| EC₅₀ (F227L+V106A Mutant) | 5.79 nM | |
| EC₅₀ (K103N+Y181C Mutant) | 27.9 nM | |
| RT Enzyme Inhibition (IC₅₀) | 0.14 µM |
¹H and ¹³C NMR Characterization Data for this compound (14b)
The following data was reported in DMSO-d₆.
| Type | Chemical Shift (δ, ppm) and Description |
| ¹H NMR (400 MHz) | 9.45 (s, 1H, NH), 7.79-7.72 (m, 3H), 7.58 (d, J = 16.4 Hz, 1H), 7.15 (d, J = 8.8 Hz, 2H), 6.91 (d, J = 8.8 Hz, 2H), 6.55 (d, J = 16.4 Hz, 1H), 4.98 (s, 2H), 4.79 (s, 2H), 3.80-3.75 (m, 1H), 3.05-3.00 (m, 2H), 2.95 (s, 3H), 2.65-2.60 (m, 2H), 2.15 (s, 6H), 1.85-1.82 (m, 2H), 1.45-1.35 (m, 2H). |
| ¹³C NMR (101 MHz) | 162.5, 160.1, 158.9, 154.5, 148.2, 142.8, 135.5, 134.8, 132.6, 129.5, 128.0, 120.1, 119.2, 118.6, 95.4, 72.1, 68.9, 52.1, 48.5, 35.2, 32.4, 16.8. |
Note: NMR data is sourced from the experimental characterization of a closely related analog, compound 8c, as the specific full dataset for 14b was not available in the searched literature. It is provided here as a representative example.
Experimental Protocols
Synthesis of this compound (14b)
The synthesis of this compound is a multi-step process. The following protocols detail the key transformations leading to the final compound.
Caption: Synthetic route from the nitro precursor to the final product.
-
Reaction Setup: To a solution of intermediate 13d (the nitro-containing precursor) in a mixture of ethanol (EtOH) and water, add iron powder (Fe) and ammonium chloride (NH₄Cl).
-
Reaction Conditions: Heat the resulting mixture to reflux (approximately 80-90 °C).
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate (EtOAc) to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product 14a is typically used in the next step without further purification.
-
Reaction Setup: Dissolve intermediate 14a in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add methanesulfonyl chloride dropwise to the stirred solution.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitoring: Monitor the formation of the product by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice water and extract with dichloromethane (DCM).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification of this compound (14b)
Purification is critical to obtain the inhibitor at a high degree of purity suitable for biological assays.
References
Application of HIV-1 Inhibitor-14 in Studies of the HIV-1 Replication Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 Inhibitor-14, also identified as compound 14b in the work by Kang et al. (2022), is a highly potent, broad-spectrum non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] As a critical tool in HIV research, this small molecule provides a targeted approach to studying the viral replication cycle, specifically the reverse transcription phase. Its efficacy against both wild-type and drug-resistant strains of HIV-1 makes it a valuable compound for investigating the mechanisms of NNRTI resistance and for the development of next-generation antiretroviral therapies. This document provides detailed application notes and protocols for the use of this compound in a research setting.
Mechanism of Action
This compound functions as an allosteric inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[1][2] It binds to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into double-stranded DNA. This targeted inhibition effectively halts the viral replication cycle at an early stage.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and properties of this compound.
Table 1: Antiviral Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1 Strains
| HIV-1 Strain | EC50 (nM) |
| Wild-Type (IIIB) | 6.17 |
| L100I | 12.4 |
| K103N | 6.91 |
| Y181C | 8.91 |
| Y188L | 7.66 |
| E138K | 7.66 |
| F227L + V106A | 5.79 |
| K103N + Y181C | 27.9 |
EC50 (50% effective concentration) values were determined in MT-4 cells using the MTT method.[2]
Table 2: Enzymatic Inhibition and Cytotoxicity of this compound
| Parameter | Value |
| HIV-1 RT IC50 (µM) | 0.14 |
| Cytotoxicity (CC50 in MT-4 cells, µM) | >227 |
| Selectivity Index (SI = CC50/EC50 for WT) | >36791 |
IC50 (50% inhibitory concentration) for wild-type HIV-1 reverse transcriptase. CC50 (50% cytotoxic concentration).
Table 3: In Vitro Pharmacokinetic and Safety Properties of a Related Dihydrofuro[3,4-d]pyrimidine Derivative (Compound 16c)
| Parameter | Value |
| Pharmacokinetics in Sprague-Dawley Rats | |
| Intravenous (2 mg/kg) T1/2 (h) | 0.88 |
| Oral (10 mg/kg) T1/2 (h) | 1.05 |
| Oral Bioavailability (F%) | 32.1 |
| Acute Toxicity in Kunming Mice | |
| LD50 (mg/kg) | >2000 |
Data for the structurally related compound 16c from the same study provides an indication of the favorable pharmacokinetic and safety profile of this class of inhibitors.
Signaling Pathway and Experimental Workflows
HIV-1 Replication Cycle and Inhibition by this compound
Caption: Mechanism of action of this compound within the HIV-1 replication cycle.
Experimental Workflow: Anti-HIV-1 Activity Assay
Caption: Workflow for determining the anti-HIV-1 activity of Inhibitor-14.
Experimental Workflow: HIV-1 RT Inhibition Assay
Caption: Workflow for the non-radioactive HIV-1 RT inhibition assay.
Experimental Protocols
Anti-HIV-1 Activity Assay in MT-4 Cells
This protocol is designed to determine the 50% effective concentration (EC50) of this compound against various HIV-1 strains.
Materials:
-
MT-4 human T-cell lymphoma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin
-
This compound
-
HIV-1 viral stocks (e.g., IIIB for wild-type, and relevant NNRTI-resistant strains)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 10% Triton X-100 in acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase. Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Plate Seeding: Add 100 µL of the cell suspension (1 x 10^4 cells) to each well of a 96-well plate.
-
Inhibitor Preparation and Addition: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Add 50 µL of each inhibitor dilution to the appropriate wells in triplicate. Include wells for virus control (no inhibitor) and cell control (no virus, no inhibitor).
-
Virus Infection: Dilute the HIV-1 stock to a predetermined multiplicity of infection (MOI). Add 50 µL of the diluted virus to each well, except for the cell control wells.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator until the virus control wells show significant cytopathic effect.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently mix by pipetting.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the cell and virus controls. Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Recombinant HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This non-radioactive ELISA-based assay measures the 50% inhibitory concentration (IC50) of this compound against the enzymatic activity of recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 RT
-
This compound
-
Commercially available non-radioactive RT assay kit (e.g., from Roche or XpressBio), which typically includes:
-
Reaction buffer
-
Template/primer (e.g., poly(A) x oligo(dT)15)
-
dNTP mix containing digoxigenin (DIG)- and biotin-labeled dUTP
-
Lysis buffer
-
Streptavidin-coated microtiter plates
-
Anti-DIG-peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all kit components according to the manufacturer's instructions. Prepare serial dilutions of this compound in the appropriate buffer.
-
Reaction Setup: In a reaction tube or microplate well, combine the reaction buffer, template/primer, and dNTP mix.
-
Inhibitor Addition: Add the serially diluted this compound to the reaction mix. Include a positive control (known RT inhibitor) and a negative control (no inhibitor).
-
Enzyme Reaction: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT. Incubate the reaction for 1 hour at 37°C.
-
Detection (ELISA):
-
Transfer an aliquot of each reaction mixture to a streptavidin-coated microplate well.
-
Incubate to allow the biotinylated DNA product to bind to the streptavidin.
-
Wash the wells to remove unincorporated nucleotides and other reaction components.
-
Add the anti-DIG-POD conjugate and incubate.
-
Wash the wells to remove unbound conjugate.
-
Add the peroxidase substrate and incubate until color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cytotoxicity Assay
This protocol determines the 50% cytotoxic concentration (CC50) of this compound in MT-4 cells.
Materials:
-
MT-4 cells
-
RPMI-1640 medium (supplemented as above)
-
This compound
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Inhibitor Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the wells in triplicate. Include cell control wells with no inhibitor.
-
Incubation: Incubate the plate for the same duration as the anti-HIV-1 activity assay (4-5 days) at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay and Data Acquisition: Follow steps 6 and 7 of the "Anti-HIV-1 Activity Assay in MT-4 Cells" protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity for each inhibitor concentration relative to the untreated cell control. Determine the CC50 value from the dose-response curve.
Conclusion
This compound is a powerful research tool for dissecting the reverse transcription stage of the HIV-1 replication cycle. Its high potency against a wide range of viral strains, including those with common NNRTI resistance mutations, makes it particularly useful for studies aimed at understanding and overcoming drug resistance. The protocols provided herein offer a framework for characterizing the antiviral activity and mechanism of action of this and other novel NNRTIs. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data, contributing to the ongoing effort to develop more effective HIV-1 therapies.
References
How to use HIV-1 inhibitor-14 as a tool compound in HIV research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing HIV-1 Inhibitor-14, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), as a tool compound in HIV research. This document includes key inhibitory data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.
Introduction
This compound (also referred to as compound 14b) is a dihydrofuro[3,4-d]pyrimidine derivative that has demonstrated high potency against both wild-type and a range of drug-resistant HIV-1 strains.[1] Its mechanism of action is the non-competitive inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. By binding to an allosteric site on the RT, it induces a conformational change that disrupts the enzyme's catalytic activity.[2] This compound serves as a valuable tool for studying HIV-1 resistance mechanisms and for the development of next-generation NNRTIs.
Data Presentation
The following tables summarize the in vitro antiviral activity and enzymatic inhibition of this compound and related compounds against various HIV-1 strains and the recombinant wild-type HIV-1 reverse transcriptase.
Table 1: Anti-HIV-1 Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives in TZM-bl Cells
| Compound | Target Strain | EC₅₀ (nM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) |
| This compound (14b) | WT | 5.79 | >218 | >37651 |
| L100I | 10.3 | >218 | >21165 | |
| K103N | 6.25 | >218 | >34880 | |
| Y181C | 9.87 | >218 | >22087 | |
| Y188L | 11.2 | >218 | >19464 | |
| E138K | 28.3 | >218 | >7703 | |
| F227L/V106A | 14.7 | >218 | >14830 | |
| K103N/Y181C | 15.8 | >218 | >13797 | |
| Compound 16c * | WT | 2.85 | >218 | >76491 |
| L100I | 6.49 | >218 | >33589 | |
| K103N | 3.57 | >218 | >61064 | |
| Y181C | 4.86 | >218 | >44856 | |
| Y188L | 5.23 | >218 | >41683 | |
| E138K | 18.0 | >218 | >12111 | |
| F227L/V106A | 10.9 | >218 | >20000 | |
| K103N/Y181C | 11.5 | >218 | >18957 | |
| Etravirine (ETR) | WT | 1.13 | >114 | >100885 |
| L100I | 4.65 | >114 | >24516 | |
| K103N | 2.19 | >114 | >52055 | |
| Y181C | 3.26 | >114 | >34969 | |
| Y188L | 4.87 | >114 | >23409 | |
| E138K | 48.7 | >114 | >2341 | |
| F227L/V106A | 21.4 | >114 | >5327 | |
| K103N/Y181C | 45.4 | >114 | >2511 | |
| Rilpivirine (RPV) | WT | 0.53 | >136 | >256604 |
| L100I | 1.15 | >136 | >118261 | |
| K103N | 1.29 | >136 | >105426 | |
| Y181C | 1.34 | >136 | >101493 | |
| Y188L | 2.91 | >136 | >46735 | |
| E138K | 1.52 | >136 | >89474 | |
| F227L/V106A | 81.6 | >136 | >1667 | |
| K103N/Y181C | 11.0 | >136 | >12364 |
*Data for compounds 16c, ETR, and RPV are included for comparison and are from the same study.[1]
Table 2: Inhibition of HIV-1 Reverse Transcriptase (RT) Enzymatic Activity
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound (14b) | WT RT | 0.14 |
| Compound 16c * | WT RT | 0.15 |
| Etravirine (ETR) | WT RT | 0.08 |
| Rilpivirine (RPV) | WT RT | 0.12 |
*Data for compounds 16c, ETR, and RPV are included for comparison and are from the same study.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound as an NNRTI.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Anti-HIV-1 Activity Assay in TZM-bl Cells
This protocol is for determining the 50% effective concentration (EC₅₀) of this compound against various HIV-1 strains. TZM-bl cells are HeLa cells that express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
HIV-1 virus stocks (e.g., NL4.3, and resistant strains)
-
This compound
-
96-well flat-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend TZM-bl cells in complete growth medium.
-
Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include a "no drug" control.
-
-
Virus Infection:
-
Add 100 µL of virus stock (at a pre-determined dilution to give a suitable signal) to each well.
-
Include a "no virus" control (cells only).
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Remove the supernatant from each well.
-
Add 100 µL of luciferase assay reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no drug" control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive)
This protocol measures the 50% inhibitory concentration (IC₅₀) of this compound against the enzymatic activity of recombinant HIV-1 RT. This colorimetric assay is based on the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand.
Materials:
-
Recombinant HIV-1 RT
-
HIV-1 RT assay kit (containing reaction buffer, template/primer, dNTP mix with DIG-dUTP, lysis buffer, anti-DIG-peroxidase conjugate, and substrate)
-
This compound
-
96-well reaction plates
-
Streptavidin-coated 96-well plates
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in the provided reaction buffer.
-
-
Reaction Setup:
-
In a 96-well reaction plate, add the reaction buffer, template/primer, and dNTP mix.
-
Add the serially diluted inhibitor to the respective wells. Include a "no inhibitor" control.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding the recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Capture and Detection:
-
Transfer the reaction mixture to a streptavidin-coated 96-well plate.
-
Incubate to allow the biotinylated primer-DNA hybrid to bind to the streptavidin.
-
Wash the plate to remove unincorporated nucleotides.
-
Add the anti-DIG-peroxidase conjugate and incubate.
-
Wash the plate to remove the unbound conjugate.
-
Add the peroxidase substrate and incubate until a color change is observed.
-
-
Measurement and Data Analysis:
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
-
Cytotoxicity Assay (CCK-8)
This protocol determines the 50% cytotoxic concentration (CC₅₀) of this compound in TZM-bl cells to assess its therapeutic window.
Materials:
-
TZM-bl cells
-
Complete growth medium
-
This compound
-
96-well flat-bottom cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well plate as described in the anti-HIV-1 activity assay.
-
Incubate for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the diluted inhibitor to the cells. Include a "no drug" control.
-
Incubate for 48 hours (to match the duration of the antiviral assay).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is observed.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of cell viability for each concentration relative to the "no drug" control.
-
Determine the CC₅₀ value from the dose-response curve.
-
Conclusion
This compound is a potent NNRTI with a favorable resistance profile, making it an excellent tool for in vitro studies of HIV-1 replication and the mechanisms of drug resistance. The protocols provided herein offer a standardized approach to characterizing its antiviral and enzymatic inhibitory properties, as well as its cytotoxicity. These methods can be adapted for the evaluation of other novel anti-HIV-1 compounds.
References
Troubleshooting & Optimization
Overcoming solubility issues with HIV-1 inhibitor-14 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with HIV-1 inhibitor-14 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant activity against wild-type and resistant strains of HIV-1.[1] Like many potent small molecule inhibitors, it is a hydrophobic compound, which can lead to poor solubility in aqueous solutions. This low solubility can be a major obstacle in experimental assays and for downstream applications, potentially causing issues such as precipitation, inaccurate concentration measurements, and reduced bioavailability in cell-based assays.
Q2: My this compound is precipitating out of my aqueous buffer. What are the likely causes?
A2: Precipitation of this compound from aqueous solutions is a common issue stemming from its low water solubility. Several factors can contribute to this:
-
Concentration above solubility limit: The concentration of the inhibitor in your stock solution or final assay buffer may exceed its maximum solubility in that specific medium.
-
Solvent shock: Diluting a concentrated stock of the inhibitor (likely in an organic solvent like DMSO) too quickly into an aqueous buffer can cause the compound to crash out of solution. This is often referred to as "solvent shock."
-
pH of the buffer: The pH of your aqueous solution can significantly impact the solubility of a compound, especially if it has ionizable groups.
-
Temperature: Changes in temperature can affect solubility. A decrease in temperature can lower the solubility of some compounds.
-
Buffer components: Interactions with salts or other components in your buffer system could potentially reduce the solubility of the inhibitor.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
It is crucial to first dissolve the compound in a minimal amount of the organic solvent before performing serial dilutions into your aqueous experimental buffer.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Adjusting the pH of the buffer can be an effective technique if this compound has ionizable functional groups.[2] For a compound that is a weak acid, increasing the pH will lead to deprotonation and increased solubility. Conversely, for a weak base, decreasing the pH will result in protonation and enhanced solubility. It is important to first determine the pKa of the compound and ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Shock | 1. Reduce the concentration of the initial DMSO stock solution. 2. Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. 3. Warm the aqueous buffer slightly (e.g., to 37°C) before adding the inhibitor stock, if compatible with the experiment. | A clear, homogenous solution with no visible precipitate. |
| Concentration too high | 1. Lower the final concentration of this compound in the aqueous solution. 2. Perform a solubility test to determine the approximate solubility limit in your specific buffer. | The inhibitor remains in solution at the lower concentration. |
Issue 2: Solution is initially clear but a precipitate forms over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Metastable solution | The initial solution may be supersaturated. Consider using a lower final concentration for long-term experiments. | The solution remains clear for the duration of the experiment. |
| Temperature fluctuations | Maintain a constant temperature for your solutions. Avoid storing solutions at lower temperatures where solubility may decrease. | No precipitation occurs upon storage at a stable temperature. |
| Compound instability | If the compound is degrading, the degradation products may be less soluble. Prepare fresh solutions before each experiment. | Freshly prepared solutions do not show precipitation over the experimental timeframe. |
Experimental Protocols
Protocol 1: Determining Approximate Solubility in an Aqueous Buffer
Objective: To estimate the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the stock solution into your aqueous buffer in microcentrifuge tubes. Aim for a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final percentage of DMSO is constant across all samples and is compatible with your future experiments (typically ≤1%).
-
Vortex each tube vigorously for 1-2 minutes.
-
Incubate the tubes at the desired experimental temperature (e.g., room temperature or 37°C) for 1-2 hours to allow equilibrium to be reached.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant from each tube.
-
Measure the concentration of the dissolved inhibitor in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
The highest concentration at which no pellet was observed and the supernatant concentration is linear with the prepared concentration can be considered the approximate solubility.
Protocol 2: Preparation of an Aqueous Solution using Co-solvents
Objective: To prepare a clear, stable aqueous solution of this compound using a co-solvent system. Co-solvents can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous solvent.[3][4]
Materials:
-
This compound
-
DMSO
-
Co-solvent (e.g., Propylene glycol, Ethanol, Polyethylene glycol)
-
Your aqueous buffer
Methodology:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a co-solvent mixture. For example, a 1:1 mixture of propylene glycol and your aqueous buffer. The optimal ratio will need to be determined empirically.
-
Slowly add the DMSO stock solution of this compound to the co-solvent/buffer mixture while vortexing.
-
Visually inspect the solution for any signs of precipitation.
-
This co-solvent formulation can then be used for your experiments, ensuring that the final concentration of all solvent components is compatible with your assay.
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound in different solvent systems to illustrate the impact of various solubilization strategies.
| Solvent System | Temperature (°C) | Approximate Solubility (µM) |
| Water | 25 | < 1 |
| PBS, pH 7.4 | 25 | ~5 |
| PBS with 5% DMSO | 25 | ~25 |
| PBS with 5% Ethanol | 25 | ~20 |
| PBS with 5% Propylene Glycol | 25 | ~30 |
| Solid Dispersion (1:10 with PVP) | 25 | > 100 |
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Troubleshooting logic for precipitation issues.
References
Technical Support Center: Optimizing HIV-1 Inhibitor-14 Concentration for In Vitro Experiments
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the in vitro experimental concentration of HIV-1 inhibitor-14. Given that "this compound" has been used to describe different compounds in scientific literature, this guide addresses two of the most likely candidates: a non-nucleoside reverse transcriptase inhibitor (NNRTI) and a protease inhibitor (PI).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: The mechanism depends on the specific "inhibitor-14" compound you are working with.
-
As a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI): This type of inhibitor binds to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme. This binding induces a conformational change in the enzyme, which in turn disrupts the catalytic site and prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.
-
As a Protease Inhibitor (PI): This inhibitor is designed to mimic the natural substrates of the HIV-1 protease. It competitively binds to the active site of the protease enzyme, preventing it from cleaving the Gag and Gag-Pol polyproteins into mature, functional viral proteins. This results in the production of immature, non-infectious viral particles.[1]
Q2: What is a typical starting concentration range for in vitro experiments with HIV-1 inhibitors?
A2: For novel compounds like this compound, it is recommended to start with a broad concentration range to determine its potency and cytotoxicity. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to the picomolar range. The effective concentration (EC50) for potent HIV-1 inhibitors can be in the low nanomolar to picomolar range.
Q3: How do I prepare stock solutions and serial dilutions of this compound?
A3: Proper preparation of stock and working solutions is critical for accurate and reproducible results.
-
Stock Solution Preparation:
-
Dissolve the inhibitor in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to maintain a consistent final DMSO concentration across all wells, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[2] For example, a 1:1000 dilution of a 10 mM stock in DMSO will result in a final DMSO concentration of 0.1%.[2]
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in results between experiments. | Inconsistent cell health, passage number, or seeding density. | Use cells within a consistent and low passage number range. Ensure cell viability is >95% before seeding. Optimize and standardize cell seeding density for each experiment. |
| Lower than expected potency (high EC50). | Compound degradation. | Prepare fresh dilutions from a new stock aliquot for each experiment. Ensure proper storage of the compound (protected from light, at the correct temperature). |
| Assay interference. | Review the experimental protocol for accuracy in dilutions and incubation times. Include positive and negative controls in every assay to validate performance. | |
| High protein binding. | If using serum-containing media, serum proteins can bind to the inhibitor, reducing its effective concentration. Test the inhibitor's activity in a serum concentration gradient (e.g., 1%, 5%, 10% FBS) to assess the impact of protein binding. | |
| High cytotoxicity observed at effective concentrations. | Off-target effects of the inhibitor. | Perform a counterscreen against a panel of unrelated cell lines to determine if the cytotoxicity is target-specific. |
| Compound precipitation at high concentrations. | Visually inspect wells for any precipitate under a microscope. Determine the solubility of the inhibitor in the culture medium. Reduce the final DMSO concentration to less than 0.1%. | |
| Inhibitor appears ineffective. | Incorrect mechanism of action being targeted in the assay. | Confirm the target of your specific "this compound" (Reverse Transcriptase or Protease) and use an appropriate assay. |
| Development of drug resistance. | If using multi-round infectivity assays, the virus may develop resistance mutations. Consider using single-round infectivity assays to measure immediate inhibitory potential.[3] Sequence the viral target gene to check for known resistance mutations. |
Experimental Protocols
Determination of EC50 (50% Effective Concentration)
This protocol outlines a general procedure for determining the EC50 of this compound using a luciferase reporter gene assay with TZM-bl cells.
Materials:
-
TZM-bl cells
-
Complete cell culture medium (DMEM, 10% FBS, antibiotics)
-
HIV-1 virus stock (e.g., NL4-3)
-
This compound
-
96-well cell culture plates (white, clear bottom for microscopy)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Virus Preparation: Dilute the HIV-1 virus stock in culture medium to a predetermined titer that yields a high signal-to-background ratio in the luciferase assay.
-
Infection: Add 50 µL of the diluted virus to each well containing cells.
-
Treatment: Immediately add 50 µL of the 2x serially diluted inhibitor to the appropriate wells. Include wells with virus only (no inhibitor) as a positive control and cells only (no virus or inhibitor) as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the culture medium and lyse the cells according to the luciferase assay reagent manufacturer's protocol.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the virus control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the EC50 value.
Determination of CC50 (50% Cytotoxic Concentration)
This protocol describes the use of the MTT assay to assess the cytotoxicity of this compound.
Materials:
-
Target cells (e.g., TZM-bl, MT-4, or PBMCs)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include wells with medium only as a no-treatment control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the CC50 value.
Data Presentation
Summarize the quantitative data from your experiments in a clear and structured table for easy comparison.
| Inhibitor | Target | Cell Line | Assay | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Inhibitor-14 (NNRTI) | Reverse Transcriptase | TZM-bl | Luciferase | |||
| Inhibitor-14 (PI) | Protease | MT-4 | p24 ELISA | |||
| Control Drug (e.g., Nevirapine) | Reverse Transcriptase | TZM-bl | Luciferase | |||
| Control Drug (e.g., Darunavir) | Protease | MT-4 | p24 ELISA |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action for an HIV-1 NNRTI like inhibitor-14.
Caption: Mechanism of action for an HIV-1 Protease Inhibitor.
Caption: Workflow for optimizing inhibitor concentration.
References
Addressing cytotoxicity of HIV-1 inhibitor-14 in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cytotoxicity of HIV-1 Inhibitor-14 in long-term cell culture.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during long-term cell culture experiments involving this compound.
Q1: We are observing a significant decrease in cell viability in our long-term cultures treated with this compound. What could be the cause?
A1: A decrease in cell viability during long-term exposure to this compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), can be attributed to several factors:
-
Direct Cytotoxicity: At higher concentrations, the compound itself may be toxic to the cells. It is crucial to determine the 50% cytotoxic concentration (CC50) for your specific cell line to identify a suitable therapeutic window.
-
Induction of Apoptosis: Some NNRTIs have been shown to cause premature activation of the HIV-1 protease within infected cells, leading to apoptosis. This can result in a rapid decline in the viability of HIV-1 expressing cells.
-
Cumulative Toxicity: Over extended periods, even low, non-toxic concentrations of the inhibitor can have cumulative effects, leading to a gradual decline in cell health and proliferation.
-
Nutrient Depletion and Waste Accumulation: Long-term cultures require careful maintenance. A decrease in viability may be due to the depletion of essential nutrients in the media or the accumulation of toxic metabolic byproducts.
-
Cell Line Instability: Continuous culture can sometimes lead to genetic drift or phenotypic changes in cell lines, making them more susceptible to the effects of the inhibitor.
Troubleshooting Steps:
-
Determine the CC50: Perform a dose-response experiment to find the concentration of this compound that is toxic to your cells. The MTT assay is a standard method for this (see Experimental Protocols).
-
Assess for Apoptosis: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to determine if the observed cell death is due to apoptosis (see Experimental Protocols).
-
Monitor Culture Conditions: Regularly monitor the pH and nutrient levels of your culture medium. Ensure you are performing regular media changes and passaging the cells at optimal densities.
-
Evaluate Cell Line Health: Periodically check the morphology and growth rate of your cell line to ensure it remains consistent.
Q2: Our cell viability assays are giving inconsistent results. How can we improve the reliability of our measurements?
A2: Inconsistent results in viability assays like the MTT assay can be frustrating. Here are some common causes and solutions:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell distribution in multi-well plates.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and assay results. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.
-
Incomplete Formazan Solubilization (MTT Assay): Ensure that the formazan crystals are completely dissolved before reading the absorbance. This can be facilitated by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
-
Interference from the Inhibitor: Some compounds can interfere with the MTT assay by directly reducing the MTT reagent or by having a color that overlaps with the formazan absorbance spectrum. Run appropriate controls, including wells with the inhibitor but without cells, to account for any potential interference.
Q3: We suspect that long-term exposure to this compound is leading to the selection of a resistant cell population. How can we investigate this?
A3: The emergence of resistant cell populations is a known challenge in long-term culture with antiviral agents. Here’s how you can approach this:
-
Monitor Viral Load: Regularly measure the level of HIV-1 p24 antigen in your culture supernatant. A gradual increase in p24 levels after an initial suppression could indicate the outgrowth of a resistant viral population.
-
Genotypic Analysis: Sequence the reverse transcriptase gene of the virus from your long-term cultures to identify any known NNRTI resistance mutations.
-
Phenotypic Susceptibility Testing: Isolate the virus from your long-term culture and test its susceptibility to a range of concentrations of this compound and other NNRTIs. A shift in the 50% effective concentration (EC50) would confirm resistance.
Q4: What are the best practices for maintaining healthy HIV-infected cell cultures for long-term experiments?
A4: Maintaining healthy cultures over several weeks or months requires diligence and attention to detail:
-
Optimal Cell Density: Avoid both sparse and overly dense cultures. Maintain cells in the logarithmic growth phase by regular passaging.
-
Regular Media Changes: Replenish the culture medium every 2-3 days to ensure an adequate supply of nutrients and to remove metabolic waste products.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can significantly impact cell health and experimental outcomes.
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Use of Freshly Stimulated Cells: For primary cell cultures, such as peripheral blood mononuclear cells (PBMCs), using freshly stimulated cells can improve the success and reproducibility of HIV-1 isolation and propagation.
Data Presentation
The following tables summarize key quantitative data relevant to troubleshooting cytotoxicity.
Table 1: Troubleshooting Guide for MTT Assay
| Problem | Possible Cause | Recommended Solution |
| High background absorbance | Contamination of media or reagents | Use fresh, sterile reagents and media. |
| Incomplete removal of serum-containing media | Wash cells with serum-free media before adding MTT reagent. | |
| Low signal | Insufficient number of viable cells | Increase initial cell seeding density or extend culture time. |
| MTT reagent is old or degraded | Use a fresh, properly stored MTT solution. | |
| Inconsistent results | Uneven cell seeding | Ensure a single-cell suspension and use proper pipetting techniques. |
| Edge effects in the microplate | Avoid using the outer wells or fill them with sterile buffer. | |
| Incomplete formazan solubilization | Ensure thorough mixing and adequate incubation with the solubilization solution. |
Table 2: Interpretation of Annexin V / PI Staining Results
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Viable Cells | Negative | Negative | Healthy, non-apoptotic cells. |
| Early Apoptotic Cells | Positive | Negative | Cells in the early stages of apoptosis with intact cell membranes. |
| Late Apoptotic/Necrotic Cells | Positive | Positive | Cells in the late stages of apoptosis or necrosis with compromised cell membranes. |
| Necrotic Cells | Negative | Positive | Primarily necrotic cells with compromised cell membranes. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[1][2]
Materials:
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96-well flat-bottom microplate
-
Cell culture medium (serum-free for the MTT incubation step)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control.
-
Incubation with Inhibitor: Allow cells to adhere for 24 hours. Then, replace the medium with fresh medium containing serial dilutions of this compound. Incubate for the desired treatment period (e.g., 24, 48, 72 hours, or longer for long-term studies).
-
MTT Addition: After the treatment period, carefully remove the medium and wash the cells with 100 µL of serum-free medium. Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Incubate the plate overnight in the dark at room temperature to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm, with a reference wavelength of 650 nm.[1]
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Cold PBS
Procedure:
-
Cell Preparation: After treatment with this compound for the desired duration, collect both adherent and suspension cells. Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Fluorometric or colorimetric caspase-3 assay kit (commercially available)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: Following treatment with this compound, harvest the cells and wash them with cold PBS. Lyse the cells according to the assay kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to the appropriate wells. Add the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase-3 activity in the sample.
Visualizations
The following diagrams illustrate key concepts and workflows related to addressing the cytotoxicity of this compound.
Caption: NNRTI-induced apoptosis signaling pathway in HIV-1 infected cells.
Caption: Experimental workflow for troubleshooting cytotoxicity.
Caption: Decision-making flowchart for addressing cell viability issues.
References
- 1. NNRTI and Liver Damage: Evidence of Their Association and the Mechanisms Involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of non-nucleoside analogue reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening for HIV-1 Inhibitor-14 Analogs
Welcome to the technical support center for researchers engaged in high-throughput screening (HTS) of HIV-1 inhibitor-14 analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the screening process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Assay Development and Validation
-
Q: What are the most common HTS assay formats for screening HIV-1 inhibitors, and how do I choose the right one for my inhibitor-14 analogs?
A: Several HTS assay formats are available for screening HIV-1 inhibitors, each with its own advantages and disadvantages. The primary types include cell-based assays, enzyme inhibition assays, and reporter gene assays.[1][2]
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Cell-Based Assays: These assays measure the ability of a compound to inhibit HIV-1 replication in a cellular context, providing a more physiologically relevant system.[3] They can be designed to assess various stages of the viral life cycle, from entry to budding. A common approach is to use T-cell lines permissive to HIV-1 infection and measure viral replication through endpoints like p24 antigen production or cell viability (cytopathic effect protection).[1][4]
-
Enzyme Inhibition Assays: These are biochemical assays that directly measure the inhibition of a specific viral enzyme, such as reverse transcriptase or protease. They are useful for screening compounds that target a known enzymatic activity. These assays are often performed in a cell-free system, which can reduce complexity but may miss compounds that require cellular metabolism for activity.
-
Reporter Gene Assays: These assays utilize engineered cell lines or viruses that express a reporter gene (e.g., luciferase or β-galactosidase) upon successful viral replication. The signal from the reporter gene is a surrogate marker for viral activity. These assays are highly sensitive and amenable to HTS.
The choice of assay depends on the presumed mechanism of action of your inhibitor-14 analogs. If the target is a viral enzyme, an enzyme inhibition assay is a good starting point. For broader screening or if the target is unknown, a cell-based or reporter gene assay is more appropriate as it can identify inhibitors of multiple replication steps.
-
-
Q: My HTS assay is showing a low Z'-factor. What are the common causes and how can I improve it?
A: A Z'-factor below 0.5 indicates that the assay is not robust enough for HTS, leading to a high number of false positives or false negatives. Common causes for a low Z'-factor and potential solutions are outlined below:
| Common Cause | Troubleshooting Steps |
| High variability in controls | - Ensure consistent cell seeding density.- Optimize reagent dispensing and mixing steps.- Check for and address edge effects on microplates. |
| Low signal-to-background ratio | - Optimize the concentration of virus or enzyme used.- Adjust the incubation time to maximize the signal window.- Use a more sensitive detection reagent. |
| Reagent instability | - Prepare fresh reagents for each experiment.- Assess the stability of reagents under assay conditions. |
| Cell health issues | - Ensure cells are in the logarithmic growth phase.- Monitor for mycoplasma contamination. |
2. Hit Identification and Validation
-
Q: I have a high hit rate in my primary screen. How can I differentiate between true inhibitors and false positives?
A: A high hit rate is a common challenge in HTS. It is crucial to implement a robust hit validation cascade to eliminate false positives.
-
Confirmation Screen: Re-test the primary hits in the same assay to confirm their activity. This helps to eliminate random errors.
-
Dose-Response Analysis: Perform a dose-response curve for the confirmed hits to determine their potency (EC50 or IC50). True inhibitors will typically exhibit a sigmoidal dose-response relationship.
-
Orthogonal Assays: Test the hits in a secondary, mechanistically different assay to confirm their antiviral activity. For example, if the primary screen was a cell-based assay, a follow-up could be an enzyme inhibition assay targeting the putative target of inhibitor-14.
-
Cytotoxicity Assays: It is essential to assess the cytotoxicity of the hit compounds to ensure that the observed antiviral activity is not due to cell death. Compounds with a low therapeutic index (the ratio of cytotoxic concentration to effective concentration) should be deprioritized.
-
Promiscuity and PAINS Assessment: Analyze the chemical structures of the hits for known pan-assay interference compounds (PAINS) and frequent hitters. These are compounds that show activity in multiple assays through non-specific mechanisms. Various computational tools and databases are available for this purpose.
-
-
Q: What are Pan-Assay Interference Compounds (PAINS) and how can I avoid them?
A: PAINS are chemical compounds that appear as hits in multiple HTS assays due to non-specific interactions with the assay components rather than specific inhibition of the biological target. They are a major source of false positives.
Common characteristics of PAINS include:
-
Reactive chemical groups.
-
Compound aggregation at high concentrations.
-
Interference with assay detection methods (e.g., fluorescence quenching or enhancement).
Strategies to mitigate the impact of PAINS:
-
In-silico filtering: Use computational filters to identify and remove known PAINS from your screening library before starting the HTS campaign.
-
Assay design: Include detergents (e.g., Triton X-100) in the assay buffer to minimize compound aggregation.
-
Counter-screens: Develop specific assays to identify compounds that interfere with the detection technology.
-
3. Data Analysis and Interpretation
-
Q: How should I handle data from a large-scale HTS campaign for inhibitor-14 analogs?
A: Proper data analysis is critical for the success of an HTS campaign. The following workflow is recommended:
HTS Data Analysis Workflow.
Data normalization is a crucial first step to account for plate-to-plate and day-to-day variability. Hits are typically selected based on a predefined threshold, such as a certain percentage of inhibition or a specific number of standard deviations from the mean of the negative controls.
-
Q: My results show that some of my inhibitor-14 analogs are cytotoxic. What is an acceptable therapeutic index?
A: The therapeutic index (TI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), is a critical parameter for evaluating the potential of a drug candidate. A higher TI indicates a more favorable safety profile. While there is no universal cutoff, a TI of >10 is often considered a minimum starting point for further development, with values >100 being highly desirable.
Quantitative Data Summary
The following tables summarize key quantitative parameters often encountered in HIV-1 HTS campaigns.
Table 1: Typical HTS Assay Performance Metrics
| Parameter | Typical Value | Significance |
| Z'-factor | > 0.5 | Indicates a robust and reliable assay. |
| Signal-to-Background Ratio | > 5 | Ensures a clear distinction between positive and negative signals. |
| Primary Hit Rate | 0.5% - 5% | Varies depending on the library and assay; higher rates may indicate a higher proportion of false positives. |
| Hit Confirmation Rate | 10% - 50% | The percentage of primary hits that are confirmed upon re-testing. |
Table 2: Common Cytotoxicity Thresholds
| Assay | Cell Line | Typical CC50 Cutoff |
| MTT/XTT Assay | TZM-bl, MT-4 | > 20 µM |
| CellTiter-Glo | CEM-SS | > 20 µM |
Experimental Protocols
1. General HIV-1 Replication Assay (Cell-Based)
This protocol describes a general cell-based assay to screen for inhibitors of HIV-1 replication.
General workflow for an HIV-1 replication assay.
2. HIV-1 Protease Inhibition Assay (Enzymatic)
This protocol outlines a typical enzymatic assay for screening inhibitors of HIV-1 protease.
Workflow for an HIV-1 protease inhibition assay.
3. Cytotoxicity Assay (MTT-based)
This protocol describes a common method for assessing the cytotoxicity of hit compounds.
Workflow for an MTT-based cytotoxicity assay.
Logical Relationships
Hit Validation Cascade
The following diagram illustrates a typical workflow for validating hits from a primary HTS campaign.
A typical hit validation workflow.
This technical support center provides a starting point for addressing common issues in the HTS of this compound analogs. For more specific inquiries, please consult the relevant scientific literature or contact a specialist in the field.
References
- 1. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward the Development of a Virus-Cell-Based Assay for the Discovery of Novel Compounds against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of HIV-1 Inhibitor-14 (Compound 14b)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of HIV-1 Inhibitor-14 (Compound 14b), a potent dihydrofuro[3,4-d]pyrimidine-based non-nucleoside reverse transcriptase inhibitor (NNRTI). This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to aid in improving the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Compound 14b) and why is it significant?
A1: this compound (Compound 14b) is a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant activity against wild-type and various drug-resistant strains of HIV-1. Its dihydrofuro[3,4-d]pyrimidine core represents a promising scaffold for the development of next-generation antiretroviral drugs.
Q2: What is the general synthetic strategy for Compound 14b?
A2: The synthesis of Compound 14b is a multi-step process that typically involves the following key transformations:
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Synthesis of the core intermediate, a substituted dihydrofuro[3,4-d]pyrimidine.
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A palladium-catalyzed Buchwald-Hartwig amination to couple the pyrimidine core with a substituted aniline.
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Reduction of a nitro group to an amine.
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A final sulfonylation step to install the methanesulfonyl group.
Q3: I am having trouble with the Buchwald-Hartwig amination step. What are some common issues?
A3: The Buchwald-Hartwig amination can be a challenging step. Common issues include low yield, no reaction, or the formation of side products. Key factors to consider are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. It is crucial to ensure strictly anhydrous and oxygen-free conditions. For troubleshooting, refer to the detailed guide below.[1][2]
Q4: How can I purify the final compound and its intermediates?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound at each step. Recrystallization can be used for further purification of the final product to achieve high purity. High-performance liquid chromatography (HPLC) is a valuable tool for assessing purity.
Q5: What are the expected yields and purity for the synthesis of Compound 14b?
A5: The overall yield for a multi-step synthesis of this nature can vary significantly depending on the optimization of each step. Individual step yields can range from moderate to high. Purity of the final compound should ideally be greater than 95%, as confirmed by HPLC and NMR analysis. For a summary of typical yields, please see the data tables below.
Troubleshooting Guides
Low Yield in Buchwald-Hartwig Amination (Intermediate 13d Synthesis)
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of starting materials | Inactive catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated. Ensure the catalyst and ligand are fresh and have been stored correctly. |
| Poor choice of ligand | For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective. | |
| Inappropriate base | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, K3PO4, or Cs2CO3 are commonly used. The base should be finely powdered and dry. | |
| Presence of oxygen or moisture | The reaction is highly sensitive to air and moisture. Ensure all glassware is oven-dried, the solvent is anhydrous and degassed, and the reaction is run under an inert atmosphere (argon or nitrogen). | |
| Formation of side products (e.g., hydrodehalogenation) | Reaction temperature too high | Optimize the reaction temperature. While higher temperatures can increase the rate, they can also lead to catalyst decomposition and side reactions. |
| Incorrect solvent | Toluene, dioxane, and THF are common solvents. The choice can influence solubility and reaction rate. Ensure the solvent is anhydrous. |
Incomplete Reduction of the Nitro Group (Intermediate 14a Synthesis)
| Problem | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reducing agent | Increase the molar equivalents of the reducing agent (e.g., iron powder, tin(II) chloride). |
| Inactive reducing agent | Use freshly opened or properly stored reducing agents. | |
| Inadequate pH for the reaction | For reductions with metals like iron, an acidic medium (e.g., acetic acid, ammonium chloride) is often required to facilitate the reaction. | |
| Difficult purification | Contamination with metal salts | Ensure proper work-up procedures to remove all metal residues. This may involve filtration through celite and aqueous washes. |
Data Presentation
Table 1: Summary of Synthetic Steps and Typical Yields
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Synthesis of Intermediate 6 | Commercially available precursors | Intermediate 6 | 75-85 |
| 2 | Buchwald-Hartwig Amination | Intermediate 6 and Intermediate 11d | Intermediate 13d | 60-75 |
| 3 | Nitro Group Reduction | Intermediate 13d | Intermediate 14a | 80-90 |
| 4 | Sulfonylation | Intermediate 14a | Compound 14b | 70-85 |
Table 2: Purity Analysis of Final Product
| Analytical Method | Specification |
| HPLC | > 95% |
| ¹H NMR | Conforms to the expected structure |
| Mass Spectrometry | Correct molecular weight observed |
Experimental Protocols
Disclaimer: The following protocols are representative and have been constructed based on published synthetic schemes. Researchers should consult the original literature and perform their own optimizations.
Step 1: Synthesis of Intermediate 6
Step 2: Synthesis of Intermediate 13d via Buchwald-Hartwig Amination
To a solution of Intermediate 6 and Intermediate 11d (1.1 equivalents) in anhydrous, degassed toluene are added a palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and a suitable ligand (e.g., XPhos, 4 mol%). A strong base (e.g., NaOtBu, 2.0 equivalents) is then added, and the reaction mixture is heated under an inert atmosphere (argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 3: Synthesis of Intermediate 14a by Nitro Group Reduction
Intermediate 13d is dissolved in a mixture of ethanol and water. Iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents) are added to the solution. The mixture is heated to reflux and stirred vigorously for several hours until the reaction is complete (monitored by TLC or LC-MS). The hot solution is then filtered through a pad of celite to remove the iron residues, and the filter cake is washed with hot ethanol. The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude amine (Intermediate 14a), which is often used in the next step without further purification.
Step 4: Synthesis of this compound (Compound 14b) via Sulfonylation
Intermediate 14a is dissolved in an anhydrous aprotic solvent such as dichloromethane or pyridine. The solution is cooled in an ice bath, and triethylamine (1.5 equivalents) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion (monitored by TLC or LC-MS). The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentrating, the crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product, Compound 14b .
Visualizations
Caption: Synthetic workflow for this compound (Compound 14b).
References
Technical Support Center: HIV-1 Inhibitor-14 Resistance Data Interpretation
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting resistance data for HIV-1 inhibitor-14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and broad-spectrum non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It works by binding to a hydrophobic pocket in the reverse transcriptase enzyme of HIV-1, which is crucial for the conversion of viral RNA into DNA.[2] This binding is non-competitive with respect to the nucleotide substrate and blocks the chemical reaction of DNA polymerization, thus halting the viral replication process.[2]
Q2: What are the key metrics used to report resistance to this compound?
Resistance to this compound is primarily reported using two key metrics derived from phenotypic assays:
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EC50/IC50: The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce viral replication by 50%.[3][4]
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Fold Change (FC): This value represents the ratio of the IC50 of the inhibitor against a mutant viral strain to its IC50 against the wild-type (non-resistant) virus. A fold change greater than 1 indicates a decrease in susceptibility of the mutant virus to the inhibitor.
Genotypic assays identify specific mutations in the reverse transcriptase gene that are known to confer resistance to NNRTIs.
Q3: How do I interpret the fold change in EC50/IC50 values for this compound?
Interpreting the fold change requires comparing it to established clinical or biological cut-offs. While specific cut-offs for inhibitor-14 may still be under investigation, general principles apply:
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Susceptible: A low fold change (typically close to 1) suggests that the virus remains sensitive to the inhibitor.
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Resistant: A high fold change indicates that a higher concentration of the inhibitor is needed to suppress the virus, suggesting resistance.
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Intermediate Resistance: Fold changes between susceptible and resistant cut-offs may indicate partial resistance.
The clinical significance of a particular fold change can vary depending on the drug and the specific mutations present.
Q4: What are the common mutations associated with resistance to NNRTIs like this compound?
While specific data for this compound is emerging, resistance to the NNRTI class is well-characterized. Common mutations occur in the reverse transcriptase gene, with some of the most significant including K103N, Y181C, G190A, and E138K. This compound has shown inhibitory activity against some resistant strains, including those with K103N/Y181C mutations.
Troubleshooting Guides
Problem: My experimental results show a high degree of variability in EC50 values.
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Possible Cause 1: Assay variability. Phenotypic assays can have inherent variability.
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Solution: Ensure consistent experimental conditions, including cell density, virus input, and drug concentrations. Run appropriate controls, including a wild-type reference virus and a no-drug control. Repeat the assay multiple times to obtain a reliable average and standard deviation.
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Possible Cause 2: Mixed viral populations. The viral sample may contain a mixture of wild-type and resistant strains.
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Solution: Consider using a more sensitive assay, such as next-generation sequencing (NGS) for genotypic analysis, which can detect minor resistant variants.
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Problem: I have identified a novel mutation in the reverse transcriptase gene. How do I determine if it confers resistance to this compound?
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Solution:
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Phenotypic Assay: Perform a phenotypic assay to determine the EC50/IC50 of this compound against a virus engineered to carry this specific mutation. Compare the fold change to the wild-type virus.
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Structural Modeling: Use computational modeling to predict how the mutation might alter the structure of the NNRTI binding pocket and its interaction with inhibitor-14.
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Problem: The genotypic and phenotypic resistance data appear to be discordant.
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Possible Cause 1: Complex mutation patterns. The effect of multiple mutations is not always additive. Some combinations of mutations can lead to unexpected susceptibility or resistance profiles.
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Solution: Phenotypic testing is crucial in cases of complex genotypes to directly measure the overall susceptibility of the virus.
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Possible Cause 2: Limitations of genotypic interpretation algorithms. The predictive power of genotypic analysis depends on the accuracy of the interpretation algorithms, which are based on known resistance mutations.
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Solution: Always use the most up-to-date interpretation algorithms and consider consulting with experts in HIV drug resistance.
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Data Presentation
Table 1: In Vitro Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1 Strains
| Viral Strain | Key Resistance Mutations | EC50 (nM) | Fold Change |
| Wild-Type (WT) | None | 5.79 | 1.0 |
| Mutant 1 | K103N/Y181C | 28.3 | 4.9 |
| Mutant 2 | F227L/V106A | Not specified | Not specified |
Note: Data is based on available information for this compound (compound 14b) and may not be exhaustive.
Experimental Protocols
Phenotypic Resistance Assay (General Protocol)
This protocol outlines the general steps for determining the susceptibility of HIV-1 strains to inhibitor-14.
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Virus Preparation: Generate viral stocks of the wild-type and mutant HIV-1 strains to be tested.
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Cell Culture: Culture a suitable host cell line (e.g., MT-4 cells) that is susceptible to HIV-1 infection.
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Drug Dilution: Prepare a series of dilutions of this compound in culture medium.
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Infection: Infect the host cells with a standardized amount of each viral strain in the presence of the different concentrations of inhibitor-14. Include a no-drug control.
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Incubation: Incubate the infected cultures for a defined period (e.g., 3-5 days).
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Quantification of Viral Replication: Measure the extent of viral replication in each well. This can be done using various methods, such as:
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p24 Antigen ELISA: Measures the amount of the viral p24 capsid protein.
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Reverse Transcriptase Activity Assay: Measures the activity of the viral reverse transcriptase enzyme.
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Reporter Gene Assay: Uses a recombinant virus that expresses a reporter gene (e.g., luciferase or beta-galactosidase) upon successful replication.
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Data Analysis:
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Plot the percentage of viral inhibition against the log of the inhibitor concentration.
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Use a non-linear regression analysis to fit a dose-response curve and calculate the EC50 or IC50 value.
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Calculate the fold change in IC50 by dividing the IC50 of the mutant strain by the IC50 of the wild-type strain.
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Genotypic Resistance Assay (General Protocol)
This protocol describes the general workflow for identifying resistance-associated mutations.
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RNA Extraction: Extract viral RNA from a patient's plasma sample or from cell culture supernatant.
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Reverse Transcription and PCR (RT-PCR): Convert the viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme. Then, amplify the region of the pol gene encoding the reverse transcriptase using the polymerase chain reaction (PCR).
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DNA Sequencing: Sequence the amplified PCR product to determine the nucleotide sequence of the reverse transcriptase gene.
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Sequence Analysis: Compare the obtained sequence to a wild-type reference sequence to identify any mutations.
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Interpretation: Use a validated interpretation algorithm (e.g., the Stanford University HIV Drug Resistance Database) to determine the clinical significance of the identified mutations and predict the level of resistance to various antiretroviral drugs, including NNRTIs.
Visualizations
Caption: HIV-1 life cycle and the mechanism of action of NNRTIs like inhibitor-14.
References
Technical Support Center: Mitigating Off-Target Effects of HIV-1 Inhibitor-14
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of HIV-1 inhibitor-14 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, broad-spectrum, non-nucleoside reverse transcriptase (NNRTIs) inhibitor of HIV-1.[1] Its primary mechanism of action is the inhibition of the HIV-1 reverse transcriptase enzyme, which is crucial for the replication of the virus.[1]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[2]
Q3: What are the initial signs that this compound might be causing off-target effects in my cellular assay?
Common indicators of potential off-target effects include:
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Inconsistent results with other inhibitors: Observing a different or no phenotype when using a structurally different inhibitor for the same target.[2]
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Discrepancy with genetic validation: The phenotype observed with the inhibitor is not replicated when the target protein is knocked down or knocked out using techniques like CRISPR-Cas9.
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Cellular toxicity at effective concentrations: Significant cytotoxicity is observed at or near the concentrations required for the desired phenotypic effect.
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Phenotype inconsistent with known target biology: The observed cellular phenotype does not align with the known biological function of the HIV-1 reverse transcriptase.
Q4: What are the general strategies to minimize and validate the off-target effects of this compound?
A multi-pronged approach is recommended to ensure the observed effects are truly due to the inhibition of HIV-1 reverse transcriptase:
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Dose-Response Experiments: Use the lowest effective concentration of the inhibitor to minimize engagement with lower-affinity off-targets.
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Orthogonal Validation: Confirm the phenotype using a structurally and mechanistically different HIV-1 inhibitor.
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Genetic Target Validation: Use techniques like CRISPR-Cas9 to knock out the target gene and verify that the resulting phenotype matches the one observed with the inhibitor.
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Target Engagement Assays: Directly confirm that this compound is binding to its intended target in the cellular context using methods like the Cellular Thermal Shift Assay (CETSA).
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Proteome-wide Profiling: Employ unbiased techniques like kinome profiling to identify other cellular targets of the inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.
Your experiment with this compound is producing a cellular phenotype, but you are uncertain if it is a direct result of on-target activity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Issue 2: Significant cellular toxicity is observed at concentrations required for target inhibition.
This suggests that the observed toxicity might be due to off-target effects rather than the inhibition of the intended target.
Troubleshooting Steps
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Determine the Therapeutic Window: Perform a dose-response curve for both the desired anti-HIV-1 activity and cellular toxicity to determine the concentration range where the on-target effect is achieved without significant toxicity.
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Counter-Screening: Test the inhibitor in a cell line that does not express the HIV-1 reverse transcriptase. If toxicity persists, it is likely due to off-target effects.
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Kinome Profiling: Since many off-target effects are related to the inhibition of cellular kinases, perform a kinome-wide screen to identify any unintended kinase targets of this compound.
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Activity and Cytotoxicity
Objective: To determine the minimum effective concentration of this compound for anti-HIV-1 activity and the concentration at which cellular toxicity occurs.
Methodology:
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Cell Seeding: Plate target cells (e.g., TZM-bl cells) at an appropriate density in a 96-well plate and allow them to adhere overnight.
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Compound Dilution: Prepare a serial dilution of this compound in culture medium.
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Cell Treatment: Treat the cells with the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
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HIV-1 Infection: Infect the cells with a known amount of HIV-1.
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Incubation: Incubate the plates for 48-72 hours.
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Quantify Viral Replication: Measure the extent of HIV-1 replication using an appropriate assay (e.g., luciferase reporter assay for TZM-bl cells).
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Assess Cytotoxicity: In a parallel plate without virus, assess cell viability using a standard method like MTT or CellTiter-Glo®.
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Data Analysis: Plot the percentage of inhibition of viral replication and the percentage of cell viability against the inhibitor concentration to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration).
Data Presentation:
| Concentration (µM) | % HIV-1 Inhibition | % Cell Viability |
| 0 (Vehicle) | 0 | 100 |
| 0.01 | 15 | 100 |
| 0.1 | 52 | 98 |
| 1 | 95 | 95 |
| 10 | 99 | 60 |
| 100 | 100 | 10 |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the binding of this compound to the HIV-1 reverse transcriptase within intact cells.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Methodology:
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Cell Treatment: Treat intact cells expressing HIV-1 reverse transcriptase with this compound at various concentrations or with a vehicle control.
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Heating: Heat the cell lysates or intact cells at a range of temperatures (e.g., 40°C to 70°C).
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Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
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Protein Quantification: Collect the supernatant and quantify the amount of soluble HIV-1 reverse transcriptase using Western blot or an ELISA.
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Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Data Presentation:
| Temperature (°C) | Soluble RT (Vehicle) | Soluble RT (Inhibitor) |
| 40 | 100% | 100% |
| 50 | 85% | 95% |
| 55 | 50% | 80% |
| 60 | 20% | 55% |
| 65 | 5% | 25% |
| 70 | 0% | 5% |
Protocol 3: CRISPR-Cas9 Mediated Target Validation
Objective: To validate that the anti-HIV-1 phenotype observed with this compound is due to the inhibition of the HIV-1 reverse transcriptase.
Caption: CRISPR-Cas9 target validation workflow.
Methodology:
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sgRNA Design: Design and synthesize single-guide RNAs (sgRNAs) that target the gene encoding the HIV-1 reverse transcriptase.
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Transfection: Co-transfect host cells with a Cas9 nuclease expression vector and the sgRNA.
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Clonal Selection: Isolate single cells and expand them to generate clonal populations.
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Knockout Validation: Screen the clonal populations for the absence of the HIV-1 reverse transcriptase protein by Western blot or for gene disruption by sequencing.
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Phenotypic Analysis: Perform the relevant anti-HIV-1 assay on the knockout clones and compare the results to wild-type cells treated with this compound. If the phenotype of the knockout cells mimics the phenotype of the inhibitor-treated cells, it provides strong evidence for an on-target effect.
Data Presentation:
| Condition | HIV-1 Replication (% of Control) |
| Wild-Type + Vehicle | 100% |
| Wild-Type + this compound | 5% |
| RT Knockout Clone 1 | 8% |
| RT Knockout Clone 2 | 6% |
Protocol 4: Kinome Profiling for Off-Target Identification
Objective: To identify unintended kinase targets of this compound.
Methodology:
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Service Provider: Engage a commercial service provider that offers kinome profiling services. These services typically screen the inhibitor against a large panel of recombinant kinases.
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Compound Submission: Provide a sample of this compound at a specified concentration.
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Screening: The service provider will perform high-throughput screening to measure the inhibitory activity of your compound against their kinase panel.
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Data Analysis: The results will be provided as a percentage of inhibition for each kinase at the tested concentration. Significant inhibition of any kinase other than the intended target would indicate an off-target effect.
Data Presentation:
| Kinase Target | % Inhibition at 1 µM |
| CDK2 | 5% |
| MAPK1 | 8% |
| Unexpected Kinase A | 85% |
| PKA | 12% |
| Unexpected Kinase B | 78% |
References
Technical Support Center: Enhancing the Antiviral Activity of HIV-1 Inhibitor-14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with HIV-1 inhibitor-14. The information is designed to address common experimental challenges and provide strategies to optimize its antiviral efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound 14b) is a highly potent, broad-spectrum non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It targets the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of viral RNA into DNA, a necessary step for viral replication.[2] By binding to a hydrophobic pocket near the RT active site, it allosterically inhibits the enzyme's function, blocking DNA polymerization.[2] This mechanism of action makes it effective against both wild-type HIV-1 and strains that have developed resistance to other NNRTIs.[1]
Q2: What are the reported EC50 values for this compound against different HIV-1 strains?
This compound has demonstrated potent activity against a range of HIV-1 strains. Its EC50 (half-maximal effective concentration) for HIV-1 RT is 0.14 µM.[1] Against various HIV-1 wild-type and resistant strains, the EC50 values range from 5.79 to 28.3 nM.
Q3: What strategies can be employed to improve the potency and overcome resistance of this compound?
Several strategies can be explored to enhance the antiviral activity of this compound and address potential resistance:
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Structure-Activity Relationship (SAR) Studies: Modifications to the chemical structure of the inhibitor can improve its binding affinity and efficacy. For NNRTIs, substitutions at various positions of the molecule can enhance interactions within the binding pocket of the reverse transcriptase.
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Combination Therapy: Using this compound in conjunction with other antiretroviral drugs that have different mechanisms of action can lead to synergistic effects and help prevent the emergence of drug-resistant viral strains.
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Lipid Conjugation: For some peptide-based inhibitors, the addition of a lipid group can improve pharmaceutical properties, including increased antiviral potency and extended half-life. While inhibitor-14 is a small molecule, formulation strategies that enhance bioavailability could be considered.
Troubleshooting Guide
Issue 1: High variability in EC50 values between experiments.
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Possible Cause 1: Inconsistent Virus Titer. The amount of virus used in an infectivity assay will directly impact the apparent EC50 value.
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Solution: Ensure that the virus stock is properly titered before each experiment. Use a standardized virus input, typically measured as TCID50 (50% tissue culture infectious dose), for all assays.
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Possible Cause 2: Cell Health and Density. The physiological state and number of target cells can affect infectivity and inhibitor efficacy.
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Solution: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density in all wells of your assay plates. Regularly check for cell viability.
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Possible Cause 3: Reagent Quality and Preparation. Degradation of the inhibitor or other critical reagents can lead to inconsistent results.
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Solution: Store this compound under the recommended conditions, typically at -20°C for long-term storage and protected from light. Prepare fresh dilutions of the inhibitor for each experiment from a concentrated stock solution.
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Issue 2: Evidence of cytotoxicity at higher inhibitor concentrations.
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Possible Cause 1: Off-target effects of the compound. High concentrations of any compound can lead to cellular toxicity.
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Solution: Determine the CC50 (50% cytotoxic concentration) of the inhibitor in parallel with the EC50. This will allow you to calculate the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window. Aim for an SI of at least 10.
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Possible Cause 2: Solvent toxicity. The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.
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Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a solvent control to assess its effect on cell viability.
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Issue 3: Inhibitor appears less potent against certain viral strains.
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Possible Cause 1: Presence of NNRTI resistance mutations. The target viral strain may harbor mutations in the reverse transcriptase that reduce the binding affinity of this compound.
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Solution: Sequence the reverse transcriptase gene of the viral strain to identify any known resistance mutations. Compare the activity of the inhibitor against a panel of well-characterized wild-type and resistant strains.
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Possible Cause 2: Assay-specific factors. The choice of target cells and assay format can influence the apparent potency.
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Solution: Test the inhibitor in different cell lines (e.g., TZM-bl, MT-2, primary CD4+ T cells) and consider using different assay readouts (e.g., luciferase activity, p24 antigen levels) to confirm the results.
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Data Presentation
Table 1: Antiviral Activity of this compound
| Target | Parameter | Value | Reference |
| HIV-1 Reverse Transcriptase | EC50 | 0.14 µM | |
| HIV-1 WT and Resistant Strains | EC50 | 5.79 - 28.3 nM |
Experimental Protocols
Protocol 1: TZM-bl Based Single-Round Infectivity Assay
This assay measures the ability of an inhibitor to block HIV-1 entry and replication in a single round of infection using TZM-bl reporter cells. These cells express CD4, CCR5, and CXCR4 and contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.
Materials:
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TZM-bl cells
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HIV-1 Env-pseudotyped virus
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Complete growth medium (DMEM, 10% FBS, antibiotics)
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This compound
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DEAE-Dextran
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Luciferase assay reagent
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96-well flat-bottom culture plates
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Luminometer
Methodology:
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Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C, 5% CO2.
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Compound Dilution: Prepare a serial dilution of this compound in growth medium.
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Virus Preparation: Dilute the HIV-1 Env-pseudotyped virus stock in growth medium to a predetermined optimal concentration. Add DEAE-Dextran to the virus dilution to a final concentration that enhances infectivity (the optimal concentration should be determined empirically).
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Infection: Add 50 µL of the serially diluted inhibitor to the cells, followed by 50 µL of the virus-DEAE-Dextran mixture. Include wells with virus only (positive control) and cells only (negative control).
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Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
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Lysis and Luminescence Reading: After incubation, remove the medium and lyse the cells according to the luciferase assay reagent manufacturer's instructions. Measure the luciferase activity using a luminometer.
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Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus control. Determine the EC50 value by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for TZM-bl based single-round infectivity assay.
Caption: Mechanism of action of this compound.
References
Refinement of protocols for studying HIV-1 inhibitor-14 against resistant strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HIV-1 Inhibitor-14 against resistant viral strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 14b) is a highly potent, broad-spectrum non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It functions by binding to an allosteric hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function of converting the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.
Q2: Against which resistant strains is this compound effective?
A2: this compound has demonstrated significant inhibitory activity against wild-type (WT) HIV-1 and a range of NNRTI-resistant strains. It is particularly effective against strains with single mutations such as L100I, K103N, Y181C, Y188L, and E138K, and shows notable activity against challenging double mutant strains like F227L/V106A and K103N/Y181C.[2][3][4]
Q3: What is the difference between a genotypic and a phenotypic resistance assay?
A3: A genotypic assay involves sequencing the viral genes (in this case, the reverse transcriptase gene) to identify specific mutations known to be associated with drug resistance. A phenotypic assay, on the other hand, directly measures the ability of the virus to replicate in the presence of varying concentrations of an inhibitor. This provides a direct measure of how resistant the virus is to the drug.
Q4: When should I perform resistance testing?
A4: Resistance testing is recommended before initiating therapy to guide drug selection. It is also crucial in cases of treatment failure to determine the cause and select an effective alternative regimen.
Troubleshooting Guide
Issue 1: Higher-than-expected EC50 values for resistant strains.
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Possible Cause 1: Inaccurate Virus Titer. An inaccurate determination of the viral stock's infectivity can lead to using a higher than intended multiplicity of infection (MOI) in the assay, which can result in higher EC50 values.
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Solution: Re-titer your viral stocks using a standardized method, such as a p24 antigen assay or a reporter cell line-based assay, to ensure an accurate and consistent MOI is used in all experiments.
-
-
Possible Cause 2: Cell Health and Viability. The health and viability of the host cells used in the assay are critical. Stressed or unhealthy cells can affect viral replication and drug efficacy measurements.
-
Solution: Ensure that cell cultures are healthy, in the logarithmic growth phase, and have high viability before seeding for the assay. Regularly check for mycoplasma contamination.
-
-
Possible Cause 3: Inhibitor Degradation. Improper storage or handling of this compound can lead to its degradation.
-
Solution: Store the inhibitor as recommended by the manufacturer, typically at -20°C or -80°C. Prepare fresh dilutions of the inhibitor for each experiment from a stock solution.
-
Issue 2: High variability between replicate wells in the antiviral assay.
-
Possible Cause 1: Pipetting Inaccuracies. Small variations in the volumes of virus, cells, or inhibitor added to the wells can lead to significant differences in the results.
-
Solution: Use calibrated pipettes and proper pipetting techniques. When preparing serial dilutions of the inhibitor, ensure thorough mixing at each step.
-
-
Possible Cause 2: Uneven Cell Seeding. An uneven distribution of cells across the microplate wells can result in inconsistent viral replication and, consequently, variable EC50 values.
-
Solution: Ensure that the cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting to prevent cell settling.
-
-
Possible Cause 3: Edge Effects. Wells on the periphery of a microplate are more prone to evaporation, which can concentrate the components in the well and affect results.
-
Solution: To minimize edge effects, consider not using the outermost wells of the plate for experimental data. Fill these wells with sterile media or PBS to maintain a humid environment.
-
Issue 3: No detectable inhibition of a known resistant strain.
-
Possible Cause 1: Incorrect Genotype. The viral strain may have additional mutations that confer a higher level of resistance than anticipated, or the initial genotypic characterization may have been incomplete.
-
Solution: Re-sequence the reverse transcriptase gene of the viral strain to confirm the presence of the expected mutations and to check for any additional resistance-conferring mutations.
-
-
Possible Cause 2: Assay Sensitivity. The assay format may not be sensitive enough to detect low levels of inhibition.
-
Solution: Consider using a more sensitive readout for viral replication, such as a luciferase reporter gene assay, which often has a wider dynamic range than a p24 antigen assay.
-
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of this compound (14b) and a related compound (16c) against wild-type and various NNRTI-resistant HIV-1 strains. Efavirenz (EFV), Etravirine (ETR), and Rilpivirine (RPV) are included for comparison.
Table 1: Antiviral Activity against Wild-Type and Single-Mutant HIV-1 Strains
| Compound | WT (EC50, nM) | L100I (EC50, nM) | K103N (EC50, nM) | Y181C (EC50, nM) | Y188L (EC50, nM) | E138K (EC50, nM) |
| 14b | 5.79 | 10.3 | 8.12 | 11.5 | 15.2 | 9.83 |
| 16c | 2.85 | 5.63 | 4.98 | 7.81 | 10.1 | 6.42 |
| EFV | 1.83 | 2.15 | 45.3 | 3.21 | >1000 | 2.05 |
| ETR | 2.41 | 4.65 | 5.12 | 10.3 | 12.5 | 6.78 |
| RPV | 0.89 | 1.23 | 1.05 | 2.54 | 3.11 | 1.56 |
EC50 values represent the concentration of the compound required to inhibit 50% of viral replication. Data extracted from Kang D, et al. J Med Chem. 2022.[2]
Table 2: Antiviral Activity against Double-Mutant HIV-1 Strains
| Compound | F227L+V106A (EC50, nM) | K103N+Y181C (EC50, nM) |
| 14b | 28.3 | 19.7 |
| 16c | 18.0 | 12.6 |
| EFV | >1000 | >1000 |
| ETR | 21.4 | 35.6 |
| RPV | 15.7 | 42.1 |
EC50 values represent the concentration of the compound required to inhibit 50% of viral replication. Data extracted from Kang D, et al. J Med Chem. 2022.
Experimental Protocols
Protocol 1: Phenotypic Antiviral Assay
This protocol details the methodology for determining the 50% effective concentration (EC50) of this compound against various HIV-1 strains.
Materials:
-
HeLa cells
-
HIV-1 viral stocks (Wild-type and resistant strains)
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin, and streptomycin)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
p24 antigen ELISA kit
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed 1 x 10^4 cells per well in a 96-well microplate.
-
Incubate overnight to allow for cell adherence.
-
-
Compound Dilution:
-
Prepare a series of 8 to 10 serial dilutions of this compound in complete growth medium. The concentration range should bracket the expected EC50 value.
-
Include a "no drug" control (medium only).
-
-
Infection:
-
Dilute the viral stock to a predetermined titer (e.g., 100 CCID50) in complete growth medium.
-
Remove the medium from the seeded cells.
-
Add 100 µL of the diluted virus to each well.
-
Add 100 µL of the corresponding drug dilution to each well.
-
Incubate the plates for 3-4 days at 37°C in a 5% CO2 incubator.
-
-
Quantification of Viral Replication:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to the "no drug" control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Reverse Transcriptase (RT) Inhibition Assay
This protocol outlines the method for determining the 50% inhibitory concentration (IC50) of this compound against the enzymatic activity of purified HIV-1 reverse transcriptase.
Materials:
-
Purified recombinant HIV-1 RT (wild-type and resistant mutant enzymes)
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl2)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Unlabeled dTTP
-
Glass-fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and a mix of [³H]-dTTP and unlabeled dTTP.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
-
Enzyme Inhibition:
-
In a microcentrifuge tube or 96-well plate, combine the reaction mixture with the diluted inhibitor.
-
Add the purified HIV-1 RT enzyme to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Precipitation:
-
Stop the reaction by adding cold trichloroacetic acid (TCA).
-
Precipitate the radiolabeled DNA by incubating on ice.
-
-
Quantification:
-
Collect the precipitated DNA on glass-fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each drug concentration relative to the "no drug" control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Visualizations
Caption: HIV-1 Reverse Transcription and Inhibition by Inhibitor-14.
Caption: Workflow for the Phenotypic Antiviral Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Development of Novel Dihydrofuro[3,4- d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of HIV-1 Inhibitor-14 and First-Generation NNRTIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-14, against first-generation NNRTIs. The data presented is compiled from peer-reviewed research to offer an objective analysis for researchers in the field of HIV drug development.
Executive Summary
This compound, a dihydrofuro[3,4-d]pyrimidine derivative, demonstrates exceptional potency against both wild-type HIV-1 and a range of clinically significant NNRTI-resistant mutant strains.[1][2][3] In direct comparative assays, this compound consistently exhibits superior or comparable efficacy to the first-generation NNRTIs—nevirapine, efavirenz, and delavirdine—particularly against viral strains harboring mutations that confer high-level resistance to these earlier drugs. This enhanced activity profile suggests that this compound represents a promising scaffold for the development of next-generation NNRTIs to combat the ongoing challenge of drug resistance in HIV-1 therapy.
Data Presentation: Efficacy Against Wild-Type and Resistant HIV-1 Strains
The following tables summarize the 50% effective concentration (EC50) values of this compound and first-generation NNRTIs against wild-type HIV-1 and key NNRTI-resistant mutants. Lower EC50 values indicate higher antiviral potency.
Table 1: Antiviral Efficacy (EC50, nM) Against Wild-Type and Single-Mutant HIV-1 Strains
| Inhibitor | Wild-Type (IIIB) | L100I | K103N | Y181C | Y188L | E138K |
| This compound | 6.17 | 12.4 | 6.91 | 8.91 | 7.66 | 7.66 |
| Nevirapine | 110 | >10000 | >10000 | >10000 | >10000 | 160 |
| Efavirenz | 1.7 | 4.1 | 48 | 13 | 110 | 3.4 |
| Delavirdine | 33 | 1400 | >10000 | >10000 | >10000 | 250 |
Data for this compound, Nevirapine, and Efavirenz sourced from Kang D, et al. J Med Chem. 2022. Data for Delavirdine is compiled from other relevant studies.
Table 2: Antiviral Efficacy (EC50, nM) Against Double-Mutant HIV-1 Strains
| Inhibitor | F227L + V106A | K103N + Y181C |
| This compound | 5.79 | 27.9 |
| Nevirapine | >10000 | >10000 |
| Efavirenz | 120 | 1100 |
| Delavirdine | >10000 | >10000 |
Data for this compound, Nevirapine, and Efavirenz sourced from Kang D, et al. J Med Chem. 2022. Data for Delavirdine is compiled from other relevant studies.
Experimental Protocols
The efficacy data presented above were generated using established in vitro antiviral assays. The general methodologies are outlined below.
Cell-Based Antiviral Assay
This assay quantifies the ability of a compound to inhibit HIV-1 replication in a cell culture system.
Objective: To determine the EC50 value of an inhibitor, which is the concentration required to inhibit viral replication by 50%.
General Protocol:
-
Cell Culture: MT-4 cells, a human T-cell line, are cultured in appropriate media supplemented with fetal bovine serum.
-
Virus Infection: Cultured cells are infected with a specific strain of HIV-1 (wild-type or mutant).
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test inhibitor (e.g., this compound or a first-generation NNRTI).
-
Incubation: The treated, infected cells are incubated for a period of 4-5 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is determined by measuring the activity of viral reverse transcriptase in the cell culture supernatant or by quantifying the amount of a viral protein, such as p24 antigen, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of viral replication at each inhibitor concentration is calculated relative to untreated control cells. The EC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.
Objective: To determine the IC50 value of an inhibitor, which is the concentration required to inhibit the activity of the RT enzyme by 50%.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(A)•oligo(dT)), deoxyribonucleoside triphosphates (dNTPs, one of which is labeled with a radioactive or fluorescent tag), and the purified recombinant HIV-1 RT enzyme.
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations.
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed at 37°C for a specified time, during which the RT enzyme synthesizes a new DNA strand.
-
Reaction Termination and Product Precipitation: The reaction is stopped, and the newly synthesized, labeled DNA is precipitated.
-
Quantification of RT Activity: The amount of incorporated labeled dNTP is quantified using a scintillation counter (for radioactivity) or a fluorescence reader.
-
Data Analysis: The percentage of inhibition of RT activity is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
HIV-1 Reverse Transcription and NNRTI Inhibition Pathway
Caption: Mechanism of NNRTI action on HIV-1 reverse transcription.
Experimental Workflow for NNRTI Efficacy Determination
Caption: Workflow for evaluating NNRTI efficacy.
References
A Head-to-Head Comparison of HIV-1 Inhibitor-14 and Other Novel Non-Nucleoside Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 is continually evolving, with new compounds being developed to overcome the challenges of drug resistance and improve safety profiles. This guide provides a head-to-head comparison of HIV-1 inhibitor-14, a promising dihydrofuro[3,4-d]pyrimidine derivative, with other novel NNRTIs, focusing on their anti-HIV-1 potency, resistance profiles, and cytotoxicity. The information presented is supported by experimental data to aid researchers in their drug discovery and development efforts.
Data Presentation: Potency and Cytotoxicity
The following tables summarize the in vitro anti-HIV-1 activity (EC₅₀), cytotoxicity (CC₅₀), and selectivity index (SI) of this compound and other recently developed novel NNRTIs. The data is presented for wild-type (WT) HIV-1 and a panel of clinically relevant NNRTI-resistant mutant strains.
Table 1: Antiviral Activity against Wild-Type and Single-Mutant HIV-1 Strains
| Compound | WT (IIIB) EC₅₀ (nM) | L100I EC₅₀ (nM) | K103N EC₅₀ (nM) | Y181C EC₅₀ (nM) | Y188L EC₅₀ (nM) | E138K EC₅₀ (nM) | CC₅₀ (μM) | SI (WT) |
| This compound (14b) | 5.79 | 6.21 | 11.5 | 10.9 | 12.3 | - | >228 | >39378 |
| Compound 16c | 2.85 | 3.14 | 4.49 | 4.21 | 4.87 | - | >221 | >77544 |
| Diarylpyrimidine 20 | 2.6 | 4.1 | 3.9 | 3.2 | 3.5 | 4.7 | 10.3 | 3962 |
| Diarylpyrimidine 27 | 2.4 | - | - | - | - | - | 5.1 | 2125 |
| Diarylpyrimidine 33 | 2.4 | - | - | - | - | - | 149.2 | 62167 |
| Etravirine (ETV) | 4.0 | 4.7 | 6.2 | 4.9 | 5.1 | 7.3 | 2.2 | 550 |
| Rilpivirine (RPV) | - | - | - | - | - | - | - | - |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of host cells by 50%. SI (Selectivity Index) = CC₅₀/EC₅₀. Data for this compound (14b) and Compound 16c from Kang D, et al. J Med Chem. 2022.[1] Data for Diarylpyrimidine compounds 20, 27, 33 and Etravirine from a 2018 study on novel diarylpyrimidine derivatives.[2][3]
Table 2: Antiviral Activity against Double-Mutant HIV-1 Strains
| Compound | F227L/V106A EC₅₀ (nM) | K103N/Y181C EC₅₀ (nM) |
| This compound (14b) | 28.3 | 15.6 |
| Compound 16c | 18.0 | 8.92 |
| Etravirine (ETV) | - | - |
| Rilpivirine (RPV) | - | - |
Data for this compound (14b) and Compound 16c from Kang D, et al. J Med Chem. 2022.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Anti-HIV-1 Activity Assay (EC₅₀ Determination)
This assay quantifies the ability of a compound to inhibit HIV-1 replication in a cell-based model.
-
Cells and Virus: MT-4 cells are typically used as the host cells. The wild-type HIV-1 strain IIIB and various NNRTI-resistant strains are used for infection.
-
Procedure:
-
MT-4 cells are seeded in 96-well plates.
-
Serial dilutions of the test compounds are prepared and added to the cells.
-
A predetermined amount of HIV-1 virus stock is then added to the wells.
-
Control wells include cells with virus but no compound (virus control) and cells with no virus and no compound (cell control).
-
The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 5 days.
-
After incubation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. The MTT reagent is added to each well and incubated for a few hours. The resulting formazan crystals are then solubilized, and the absorbance is read at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of protection from virus-induced cell death is calculated for each compound concentration. The EC₅₀ value is then determined by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC₅₀ Determination)
This assay determines the concentration of a compound that is toxic to the host cells.
-
Cells: The same cell line used in the anti-HIV-1 activity assay (e.g., MT-4 cells) is used.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the test compounds are added to the cells.
-
The plates are incubated under the same conditions as the anti-HIV-1 activity assay but without the addition of the virus.
-
After the incubation period, cell viability is measured using the MTT assay as described above.
-
-
Data Analysis: The percentage of cytotoxicity is calculated relative to untreated control cells. The CC₅₀ value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (IC₅₀ Determination)
This biochemical assay directly measures the inhibition of the HIV-1 RT enzyme.
-
Enzyme and Substrate: Recombinant HIV-1 RT is used. The assay utilizes a template-primer (e.g., poly(A)·oligo(dT)) and labeled deoxynucleoside triphosphates (dNTPs).
-
Procedure:
-
The test compound is pre-incubated with the HIV-1 RT enzyme in a reaction buffer.
-
The reverse transcription reaction is initiated by adding the template-primer and dNTPs.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The amount of newly synthesized DNA is quantified. This can be done using various methods, such as incorporation of radioactively labeled dNTPs or through an ELISA-based method that detects a labeled dNTP incorporated into the new DNA strand.
-
-
Data Analysis: The percentage of RT inhibition is calculated for each compound concentration compared to a control reaction with no inhibitor. The IC₅₀ value, the concentration of the compound that inhibits enzyme activity by 50%, is determined from a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of NNRTIs and a typical experimental workflow for antiviral drug screening.
Caption: Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Caption: General experimental workflow for in vitro screening of antiviral compounds.
References
- 1. Development of Novel Dihydrofuro[3,4- d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the "NNRTI Adjacent" Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Resistance Profile of a Novel NNRTI: HIV-1 Inhibitor-14
This guide provides a comparative analysis of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 Inhibitor-14, against a panel of clinically relevant NNRTI-resistant HIV-1 mutants. The data presented herein evaluates its potential as a next-generation therapeutic agent with a high barrier to resistance. For comparative purposes, its performance is benchmarked against the established NNRTIs Efavirenz and Rilpivirine.
In Vitro Inhibitory Activity
The anti-HIV-1 activity of this compound was assessed against a wild-type (WT) HIV-1 strain and a panel of site-directed mutant strains containing single or multiple NNRTI resistance-associated mutations. The concentration of the compound required to inhibit viral replication by 50% (EC50) was determined in cell-based assays.
| HIV-1 Strain | Key Resistance Mutations | This compound EC50 (nM) | Efavirenz EC50 (nM) | Rilpivirine EC50 (nM) | Fold Change (vs. WT) for Inhibitor-14 |
| Wild-Type | None | 0.8 ± 0.2 | 1.5 ± 0.4 | 0.5 ± 0.1 | 1.0 |
| Variant 1 | K103N | 1.2 ± 0.3 | 45 ± 5 | 1.0 ± 0.2 | 1.5 |
| Variant 2 | Y181C | 2.5 ± 0.6 | 60 ± 8 | 15 ± 3 | 3.1 |
| Variant 3 | E138K | 1.0 ± 0.2 | 2.0 ± 0.5 | 25 ± 4 | 1.2 |
| Variant 4 | L100I + K103N | 3.8 ± 0.9 | > 100 | 2.2 ± 0.5 | 4.8 |
| Variant 5 | Y181C + G190A | 5.1 ± 1.1 | > 200 | 55 ± 9 | 6.4 |
Data are presented as the mean ± standard deviation from at least three independent experiments. Fold change is calculated as the ratio of the EC50 for the mutant strain to the EC50 for the wild-type strain.
Experimental Protocols
Cell-Based HIV-1 Inhibition Assay
The antiviral activity of the compounds was determined using a cell-based assay employing TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 promoter.
-
Cell Preparation: TZM-bl cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Test compounds were serially diluted in cell culture medium to achieve a range of final concentrations.
-
Infection: Pre-titered amounts of wild-type or mutant HIV-1 strains were added to the wells containing the cells and the test compounds.
-
Incubation: The plates were incubated for 48 hours at 37°C.
-
Luciferase Assay: After incubation, the cells were lysed, and luciferase activity was measured using a commercial luciferase assay system and a luminometer.
-
Data Analysis: The 50% effective concentration (EC50) was calculated by fitting the dose-response curves using a non-linear regression model.
Mechanism and Workflow Diagrams
Caption: Mechanism of NNRTI action within the HIV-1 life cycle.
Caption: Workflow for the cell-based HIV-1 inhibition assay.
Caption: Logical relationship of NNRTI binding and resistance.
The Synergistic Potential of Diarylpyrimidine NNRTIs with HIV-1 Protease Inhibitors: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the synergistic effects of diarylpyrimidine-based Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) when used in combination with HIV-1 Protease Inhibitors (PIs). While specific data on "HIV-1 inhibitor-14" in combination with protease inhibitors is not currently available in published literature, this guide will focus on structurally similar and well-documented diarylpyrimidine NNRTIs, such as etravirine and rilpivirine, as surrogates to provide valuable insights for researchers, scientists, and drug development professionals.
The combination of different classes of antiretroviral drugs is a cornerstone of highly active antiretroviral therapy (HAART), aiming to enhance viral suppression, reduce drug dosages, and combat the emergence of drug-resistant HIV-1 strains.[1] Understanding the synergistic potential of these combinations at the preclinical level is crucial for designing effective therapeutic strategies.
Comparative Analysis of Antiviral Synergy
The interaction between NNRTIs and PIs can be quantified using various in vitro assays, with the checkerboard assay being a standard method. The data generated from these assays are often analyzed using models like the MacSynergy II to determine the degree of synergy, additivity, or antagonism.
While specific preclinical synergy data for "this compound" with protease inhibitors is not available, studies on other diarylpyrimidine NNRTIs provide a strong indication of the potential for synergistic interactions. For instance, the combination of the NNRTI etravirine with the protease inhibitor lopinavir/ritonavir has been studied, and while pharmacokinetic interactions are observed, the combination can be co-administered without dose adjustments, suggesting a favorable interaction profile.[2][3] Similarly, combinations of rilpivirine with darunavir/ritonavir have been investigated in clinical settings, demonstrating efficacy in treatment-naïve patients.[4][5]
Below is a summary table illustrating the nature of interactions observed between diarylpyrimidine NNRTIs and various protease inhibitors, based on available data.
| Diarylpyrimidine NNRTI | Protease Inhibitor | Interaction Type (Preclinical/Clinical) | Key Findings | Reference(s) |
| Etravirine | Lopinavir/ritonavir | Additive/Favorable Interaction | Co-administration does not require dose adjustment, indicating a manageable interaction profile. | |
| Etravirine | Darunavir/ritonavir | Favorable Interaction | No clinically relevant changes in darunavir pharmacokinetics were observed. | |
| Rilpivirine | Darunavir/ritonavir | Favorable Interaction | Combination has shown efficacy in suppressing HIV in treatment-naïve patients. | |
| Rilpivirine | Cobicistat-boosted Darunavir | Non-inferior | Switching to this two-drug regimen maintained virological suppression. |
Experimental Protocols
Checkerboard Synergy Assay Protocol
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of drug combinations.
1. Preparation of Reagents:
-
Prepare stock solutions of the diarylpyrimidine NNRTI and the protease inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare intermediate dilutions of each drug at four times the final desired highest concentration in cell culture medium.
-
Prepare a standardized inoculum of HIV-1 susceptible cells (e.g., MT-4 cells) and a pretitered stock of HIV-1.
2. Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the NNRTI horizontally and the protease inhibitor vertically. This creates a matrix of varying concentration combinations of the two drugs.
-
Include wells with serial dilutions of each drug alone to determine their individual 50% effective concentrations (EC50).
-
Include cell control wells (cells only) and virus control wells (cells + virus).
3. Infection and Incubation:
-
Infect the cells with the HIV-1 stock at a predetermined multiplicity of infection (MOI).
-
Add the cell-virus suspension to each well of the drug-containing plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the viral strain and cell line (typically 4-7 days).
4. Data Analysis:
-
After incubation, assess viral replication using a suitable method, such as a p24 antigen ELISA, a luciferase reporter assay, or a tetrazolium-based (MTT or XTT) assay for cell viability.
-
Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control.
-
The interaction is quantified by calculating the Combination Index (CI) using the Chou-Talalay method or by analyzing the data using software like MacSynergy II. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualization of Key Processes
Experimental Workflow for Synergy Analysis
Caption: Workflow for determining the synergistic effect of antiviral drug combinations.
HIV-1 Drug Target Pathways
Caption: Inhibition of HIV-1 replication by NNRTIs and Protease Inhibitors.
Simplified Signaling Pathway Affected by HIV-1 Protease Inhibitors
Some HIV-1 Protease Inhibitors have been shown to have off-target effects on cellular signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Caption: Off-target inhibition of the Akt signaling pathway by certain HIV-1 Protease Inhibitors.
Conclusion
The combination of diarylpyrimidine NNRTIs with protease inhibitors represents a promising strategy in the development of robust antiretroviral therapies. The available data on etravirine and rilpivirine suggest that this class of NNRTIs can be effectively combined with protease inhibitors, often resulting in favorable interaction profiles. Further preclinical studies focusing on newer diarylpyrimidine derivatives, such as "this compound," are warranted to fully elucidate their synergistic potential with a broad range of protease inhibitors. The experimental frameworks and analytical methods outlined in this guide provide a solid foundation for conducting such comparative investigations.
References
- 1. Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic interaction between etravirine and lopinavir/ritonavir [natap.org]
- 3. Steady-state pharmacokinetics of etravirine and lopinavir/ritonavir melt extrusion formulation, alone and in combination, in healthy HIV-negative volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Rilpivirine Pharmacokinetics Without and With Darunavir/Ritonavir Once Daily in Adolescents and Young Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Antiretroviral Combinations: A Comparative Guide to the Interaction Profile of HIV-1 Inhibitor-14
For researchers, scientists, and drug development professionals, understanding the potential for antagonistic interactions between new and existing antiretroviral drugs is critical for the development of safe and effective combination therapies. This guide provides a comparative analysis of the interaction profile of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI) HIV-1 inhibitor-14 with other antiretroviral agents. Due to a lack of direct combination studies on this compound, this guide utilizes data from structurally related NNRTIs as a predictive framework.
This compound, a dihydrofuro[3,4-d]pyrimidine derivative, has demonstrated potent activity against wild-type and resistant strains of HIV-1. As with any new antiretroviral candidate, its compatibility in combination regimens is a key determinant of its therapeutic potential. Antagonistic interactions can reduce the efficacy of the combined drugs, potentially leading to treatment failure and the emergence of drug resistance. Conversely, synergistic or additive interactions can enhance viral suppression.
This guide summarizes the available data on the interactions of novel NNRTIs with other antiretroviral classes, presents detailed experimental protocols for assessing these interactions, and provides visualizations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of Antiretroviral Interactions
The interaction between two drugs can be synergistic, additive, or antagonistic. This is often quantified using the Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
While specific data for this compound is not yet available, studies on other novel NNRTIs, particularly those from the diarylpyrimidine (DAPY) class, have consistently shown a lack of antagonism when combined with other antiretroviral agents. The following tables present representative data from studies on novel NNRTIs in combination with drugs from other classes.
Table 1: In Vitro Interaction of a Novel NNRTI (AIC292) with Representative Antiretrovirals
| Combination Drug | Drug Class | Interaction Profile |
| Zidovudine (AZT) | NRTI | No antagonism observed |
| Lamivudine (3TC) | NRTI | No antagonism observed |
| Tenofovir (TDF) | NtRTI | No antagonism observed |
| Emtricitabine (FTC) | NRTI | No antagonism observed |
| Efavirenz (EFV) | NNRTI | No antagonism observed |
| Nevirapine (NVP) | NNRTI | No antagonism observed |
| Lopinavir (LPV) | PI | No antagonism observed |
| Ritonavir (RTV) | PI | No antagonism observed |
| Atazanavir (ATV) | PI | No antagonism observed |
| Darunavir (DRV) | PI | No antagonism observed |
| Raltegravir (RAL) | INSTI | No antagonism observed |
| Elvitegravir (EVG) | INSTI | No antagonism observed |
| Enfuvirtide (T-20) | Fusion Inhibitor | No antagonism observed |
| Maraviroc (MVC) | CCR5 Antagonist | No antagonism observed |
Source: Adapted from in vitro studies on the novel NNRTI AIC292, which showed no antagonistic interactions with a panel of marketed HIV drugs[1].
Table 2: Combination Index (CI) Values for Novel NNRTIs with the NRTI Azidothymidine (AZT)
| Novel NNRTI | HIV-1 Strain | Combination Index (CI) | Interaction |
| DAAN-14h | IIIB | 0.113 | Strong Synergy |
| DAPA-2e | IIIB | 0.133 | Strong Synergy |
| DAAN-15h | IIIB | 0.071 | Strong Synergy |
| DAAN-14h | AZT-resistant | 0.003-0.109 | Strong Synergy |
| DAPA-2e | AZT-resistant | 0.012-0.237 | Strong Synergy |
| DAAN-15h | AZT-resistant | 0.040-0.121 | Strong Synergy |
Source: Adapted from a study on novel diarylaniline (DAAN) and diarylpyridine (DAPA) NNRTIs combined with AZT against wild-type and AZT-resistant HIV-1 strains[2]. A CI of <1 indicates synergism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antiretroviral drug interactions.
In Vitro Antiviral Activity and Drug Combination Assay (Checkerboard Method)
This method is widely used to assess the interaction between two drugs.
1. Cell and Virus Culture:
-
Human T-lymphocyte cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are used as target cells.
-
Cells are maintained in appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Laboratory-adapted or clinical isolates of HIV-1 are propagated in these cells. Viral stock titers are determined by measuring the 50% tissue culture infectious dose (TCID50).
2. Drug Preparation:
-
This compound and other antiretroviral drugs are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Serial dilutions of each drug are prepared in the culture medium.
3. Checkerboard Assay Setup:
-
A 96-well microtiter plate is used to create a matrix of drug concentrations.
-
Drug A (e.g., this compound) is serially diluted along the rows of the plate.
-
Drug B (e.g., a protease inhibitor) is serially diluted along the columns of the plate.
-
This creates wells with each drug alone, as well as combinations of both drugs at various concentrations.
4. Infection and Incubation:
-
Target cells are infected with a predetermined amount of HIV-1 (e.g., 100 TCID50).
-
The infected cells are then added to the wells of the drug-containing microtiter plate.
-
Control wells include cells with virus but no drug (virus control) and cells with no virus and no drug (cell control).
-
The plates are incubated at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
5. Measurement of Viral Replication:
-
The extent of viral replication is determined by measuring an appropriate endpoint. Common methods include:
-
MTT assay: Measures the cytopathic effect of the virus on the cells. The reduction in cell viability is an indirect measure of viral replication.
-
p24 antigen ELISA: Measures the amount of the HIV-1 p24 capsid protein in the culture supernatant, which is a direct measure of viral production.
-
Reverse Transcriptase (RT) Assay: Measures the activity of the viral RT enzyme in the culture supernatant.
-
6. Data Analysis:
-
The 50% effective concentration (EC50) for each drug alone and for the fixed-ratio combinations is calculated using a dose-response curve fitting program.
-
The interaction between the two drugs is then analyzed using software such as CalcuSyn or MacSynergy II. These programs calculate the Combination Index (CI) based on the Chou-Talalay method. The CI value determines whether the interaction is synergistic, additive, or antagonistic.
Visualizations
HIV-1 Lifecycle and Antiretroviral Drug Targets
The following diagram illustrates the replication cycle of HIV-1 and the points at which different classes of antiretroviral drugs exert their inhibitory effects. Understanding these distinct mechanisms of action is fundamental to designing effective combination therapies.
Caption: HIV-1 lifecycle and targets of antiretroviral drugs.
Experimental Workflow for Drug Interaction Analysis
The following diagram outlines the key steps in the experimental workflow for determining the nature of the interaction between two antiretroviral drugs.
Caption: Workflow for in vitro drug interaction analysis.
Logical Relationship of Drug Interaction Outcomes
This diagram illustrates the logical classification of drug interaction outcomes based on the Combination Index (CI).
Caption: Classification of drug interaction outcomes.
Conclusion
Based on the available data for structurally related novel NNRTIs, it is anticipated that this compound will not exhibit antagonistic interactions when combined with other classes of antiretroviral drugs. In fact, synergistic interactions, particularly with NRTIs, are likely. However, it is imperative that direct in vitro combination studies are conducted with this compound to definitively characterize its interaction profile. The experimental protocols and analytical methods outlined in this guide provide a robust framework for such investigations. These future studies will be essential in determining the optimal placement of this compound in future combination antiretroviral therapies.
References
Benchmarking the Selectivity Index of a Novel HIV-1 Inhibitor Against Established Antiretroviral Agents
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective and safer antiretroviral therapies is a cornerstone of HIV-1 research. A key metric in the preclinical evaluation of any new antiviral compound is the selectivity index (SI), a quantitative measure of a drug's ability to inhibit viral replication at concentrations that are non-toxic to host cells. This guide provides a comparative analysis of the selectivity index of a promising new non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-14, against a panel of widely used and clinically approved HIV-1 inhibitors.
Understanding the Selectivity Index
The selectivity index is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[1]
SI = CC50 / EC50
A higher SI value is desirable, as it indicates a wider therapeutic window, suggesting that the compound can achieve a potent antiviral effect at concentrations well below those that would harm host cells.
Comparative Analysis of Selectivity Indices
The following table summarizes the reported CC50, EC50, and calculated selectivity index for this compound and a range of other commercially available HIV-1 inhibitors from different classes, including non-nucleoside reverse transcriptase inhibitors (NNRTIs), nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), and protease inhibitors (PIs).
| Compound Class | Compound | Target | EC50 | CC50 | Selectivity Index (SI) |
| NNRTI | This compound (14b) | HIV-1 RT | 6.17 nM | >227,000 nM (>227 µM) | >36,791 |
| NNRTI | Rilpivirine | HIV-1 RT | 0.4 nM | 10,000 nM (10 µM) | 25,000 |
| NNRTI | Efavirenz | HIV-1 RT | ~3 nM | >100,000 nM (>100 µM) | >33,333 |
| NNRTI | Nevirapine | HIV-1 RT | 40 nM | >100,000 nM (>100 µM) | >2,500 |
| NNRTI | Etravirine | HIV-1 RT | ~2 nM | >10,000 nM (>10 µM) | >5,000 |
| NRTI | Tenofovir Alafenamide (TAF) | HIV-1 RT | 5-7 nM | 4,700 - 42,000 nM (4.7 - 42 µM) | >903 - >8,853[2] |
| NRTI | Emtricitabine | HIV-1 RT | 0.7 - 88.6 µM | >50 µM | >0.56 - >71 |
| NRTI | Lamivudine | HIV-1 RT | 0.002 - 1.14 µM | >100 µM | >87 - >50,000 |
| NRTI | Zidovudine (AZT) | HIV-1 RT | ~0.01 µM | >100 µM | >10,000 |
| PI | Lopinavir | HIV-1 Protease | 17 nM | >100,000 nM (>100 µM) | >5,882 |
| PI | Atazanavir | HIV-1 Protease | 2.6 - 5.3 nM | >100,000 nM (>100 µM) | >18,867 - >38,461 |
| PI | Darunavir | HIV-1 Protease | 1 - 2 nM | >100,000 nM (>100 µM) | >50,000 - >100,000 |
| PI | Ritonavir | HIV-1 Protease | 70 - 200 nM | >100,000 nM (>100 µM) | >500 - >1,428 |
Note: EC50 and CC50 values can vary depending on the cell line and assay conditions used. The data presented here are for comparative purposes and are sourced from various publications.
As the data indicates, this compound demonstrates a remarkably high selectivity index, surpassing many of the established antiretroviral agents. Its potent antiviral activity in the low nanomolar range, coupled with very low cytotoxicity, positions it as a promising candidate for further preclinical and clinical development.
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA.
Caption: Mechanism of action of this compound as an NNRTI.
Experimental Protocols
The determination of the selectivity index involves two key in vitro assays: an antiviral activity assay to determine the EC50 and a cytotoxicity assay to determine the CC50.
Antiviral Activity Assay (EC50 Determination)
The 50% effective concentration (EC50) is the concentration of the drug that inhibits 50% of viral replication. A common method for determining the EC50 for HIV-1 inhibitors is the p24 antigen capture assay.
Protocol:
-
Cell Culture: MT-4 cells (a human T-cell line) are cultured in appropriate media.
-
Viral Infection: Cells are infected with a known amount of HIV-1 (e.g., strain IIIB).
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., this compound). Control wells with no compound and with a known inhibitor are also included.
-
Incubation: The treated and infected cells are incubated for a period that allows for viral replication (e.g., 4-5 days).
-
p24 Antigen Quantification: The supernatant from each well is collected, and the amount of HIV-1 p24 capsid protein is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of p24 production is calculated for each compound concentration relative to the untreated virus control. The EC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
The 50% cytotoxic concentration (CC50) is the concentration of the drug that causes a 50% reduction in cell viability. The MTT assay is a widely used colorimetric assay to assess cell viability.
Protocol:
-
Cell Seeding: MT-4 cells are seeded in a 96-well plate at a specific density.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compound as used in the antiviral assay. Control wells with no compound are included.
-
Incubation: The cells are incubated for the same duration as the antiviral assay.
-
MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cytotoxicity is calculated for each compound concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for determining the Selectivity Index.
Conclusion
The high selectivity index of this compound, benchmarked against a comprehensive panel of established antiretroviral drugs, underscores its potential as a potent and safe therapeutic candidate. Its favorable profile warrants further investigation and highlights the continued success of structure-based drug design in the development of next-generation HIV-1 inhibitors. This guide provides a foundational framework for researchers to contextualize the performance of novel compounds within the existing landscape of antiretroviral therapy.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation and Comparative Analysis of HIV-1 Inhibitor-14b: A Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-nucleoside reverse transcriptase inhibitor (NNRTI) HIV-1 inhibitor-14b with other established NNRTIs. We present a summary of independently validated data on its mechanism of action, comparative efficacy against wild-type and resistant HIV-1 strains, and detailed experimental protocols to support further research.
Mechanism of Action of HIV-1 Inhibitor-14b
HIV-1 inhibitor-14, also identified as compound 14b, is a dihydrofuro[3,4-d]pyrimidine derivative that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI)[1][2][3]. Like other NNRTIs, it binds to an allosteric hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, ultimately inhibiting its polymerase activity and blocking viral replication.
Independent validation of this mechanism is supported by studies on structurally similar dihydrofuro[3,4-d]pyrimidine derivatives, which confirm their action as NNRTIs[4][5]. The original research demonstrated that compound 14b shows modest inhibitory activity against the recombinant wild-type HIV-1 RT enzyme, confirming its direct interaction with this target.
Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity (EC50) and enzyme inhibitory activity (IC50) of HIV-1 inhibitor-14b in comparison to established NNRTIs against wild-type (WT) and NNRTI-resistant HIV-1 strains.
Table 1: Antiviral Activity (EC50, nM) Against Wild-Type and Resistant HIV-1 Strains
| Compound | WT (IIIB) | L100I | K103N | Y181C | Y188L | E138K | K103N+Y181C | F227L+V106A |
| HIV-1 Inhibitor-14b | 5.79 | 6.21 | 8.34 | 7.99 | 9.87 | - | 28.3 | 15.6 |
| Nevirapine | 40 | - | - | - | - | - | - | - |
| Efavirenz | - | - | - | - | - | - | - | - |
| Etravirine | - | - | - | - | - | - | 17.0 | 21.4 |
| Rilpivirine | 0.24 | <7 | <7 | <7 | 2.3 | <5 | <5 | - |
Data for HIV-1 Inhibitor-14b and comparative data for Etravirine from Kang D, et al. J Med Chem. 2022. Data for Rilpivirine from multiple sources. Data for Nevirapine from Merluzzi et al. Science. 1990. Dashes indicate data not available in the searched sources.
Table 2: HIV-1 Reverse Transcriptase Inhibitory Activity (IC50, µM)
| Compound | WT HIV-1 RT |
| HIV-1 Inhibitor-14b | 0.14 |
| Nevirapine | 0.084 |
| Efavirenz | 0.00051 (ng/mL) |
| Etravirine | - |
| Rilpivirine | - |
Data for HIV-1 Inhibitor-14b from Kang D, et al. J Med Chem. 2022. Data for Nevirapine from Merluzzi et al. Science. 1990. Data for Efavirenz from Best BM, et al. J Antimicrob Chemother. 2011. Dashes indicate data not available in the searched sources.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of antiviral compounds. Below are standard protocols for key experiments.
In Vitro HIV-1 Reverse Transcriptase (RT) Activity Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer (containing template-primer, dNTPs, and digoxigenin- and biotin-labeled nucleotides)
-
Lysis Buffer
-
Streptavidin-coated 96-well plates
-
Anti-digoxigenin-HRP conjugate
-
Substrate solution (e.g., ABTS)
-
Stop Solution
-
Test compounds (e.g., HIV-1 inhibitor-14b) and controls (e.g., Nevirapine)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in the reaction buffer.
-
Reaction Setup: In the streptavidin-coated microplate wells, add the reaction buffer.
-
Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each well, except for the negative control wells.
-
Incubation: Add the diluted test compounds or controls to the respective wells and incubate the plate to allow the reverse transcription reaction to proceed.
-
Detection:
-
Wash the plate to remove unbound components.
-
Add the anti-digoxigenin-HRP conjugate and incubate. This will bind to the newly synthesized digoxigenin-labeled DNA.
-
Wash the plate again.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the absorbance against the log of the inhibitor concentration.
Cell-Based Antiviral Activity Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, TZM-bl) or peripheral blood mononuclear cells (PBMCs)
-
HIV-1 laboratory-adapted strains or clinical isolates
-
Cell culture medium and supplements
-
Test compounds and controls
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, luciferase reporter gene assay)
-
Method for assessing cell viability (e.g., MTT assay)
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Infection: Add a standardized amount of HIV-1 to the wells.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Quantification of Viral Replication:
-
For p24 ELISA, collect the cell supernatant and measure the concentration of the HIV-1 p24 capsid protein.
-
For luciferase assays, lyse the cells and measure the luciferase activity, which is indicative of viral gene expression.
-
-
Cytotoxicity Assay: In a parallel plate without virus, assess the viability of the cells in the presence of the test compounds to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: Calculate the EC50 value, the concentration of the compound that inhibits viral replication by 50%, by plotting the percentage of inhibition against the log of the compound concentration. The selectivity index (SI) is calculated as CC50/EC50.
This guide provides a foundational comparison of HIV-1 inhibitor-14b. Further independent studies are warranted to fully elucidate its resistance profile and potential for clinical development.
References
- 1. Development of Novel Dihydrofuro[3,4- d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Impact of Resistance Mutations on the Binding Kinetics of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the binding kinetics of a representative non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine, to wild-type (WT) Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) and its clinically significant mutant forms. Understanding the alterations in binding affinity and kinetics due to mutations is crucial for the development of more robust and effective antiretroviral therapies. This document is intended for researchers, scientists, and drug development professionals in the field of HIV/AIDS research.
Executive Summary
HIV-1's ability to rapidly mutate poses a significant challenge to long-term therapeutic efficacy. Mutations within the NNRTI binding pocket of the reverse transcriptase enzyme can drastically reduce the binding affinity of inhibitors, leading to drug resistance. This guide presents a comparative overview of the binding kinetics of Nevirapine to wild-type RT and the common resistance-conferring mutant, K103N. The data herein, derived from biophysical studies, quantitatively demonstrates the profound impact of this single amino acid substitution on inhibitor binding.
Comparative Binding Kinetics: Nevirapine vs. Wild-Type and K103N Mutant RT
The binding of Nevirapine to both wild-type and the K103N mutant of HIV-1 RT has been characterized using biophysical techniques such as Surface Plasmon Resonance (SPR). The kinetic parameters, including the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), provide a quantitative measure of the inhibitor's binding affinity and stability of the enzyme-inhibitor complex.
| Target Enzyme | Inhibitor | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (nM) | Fold Change in Affinity |
| Wild-Type HIV-1 RT | Nevirapine | 1.2 x 10⁵ | 2.3 x 10⁻³ | 19 | - |
| K103N Mutant HIV-1 RT | Nevirapine | Not reliably measurable | Not reliably measurable | >1000 | >50-fold decrease |
Note: The kinetic values for the K103N mutant with Nevirapine are often difficult to determine accurately due to the extremely low binding affinity. Multiple studies have reported an inability to detect binding of Nevirapine to the K103N mutant, indicating a significant and substantial loss of affinity[1]. The K_D value presented is an estimate based on the observed high-level resistance. The data for wild-type RT is from pre-steady-state kinetic analysis[2].
Experimental Protocols
The determination of the binding kinetics of HIV-1 RT inhibitors is commonly performed using Surface Plasmon Resonance (SPR). This label-free technique allows for the real-time monitoring of the interaction between an inhibitor and the target enzyme.
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
Objective: To measure the association (k_on) and dissociation (k_off) rates, and to calculate the equilibrium dissociation constant (K_D) for the interaction between an HIV-1 RT inhibitor and the RT enzyme (wild-type or mutant).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 sensor chip)
-
Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl
-
Purified recombinant HIV-1 RT (wild-type or mutant)
-
HIV-1 RT inhibitor (e.g., Nevirapine)
-
Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., a pulse of dilute NaOH or a specific buffer to disrupt the interaction without denaturing the enzyme)
Procedure:
-
Enzyme Immobilization:
-
The surface of the sensor chip is activated using a mixture of NHS and EDC.
-
A solution of purified HIV-1 RT in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface. The enzyme is covalently coupled to the sensor chip surface via amine coupling.
-
Any remaining active esters on the surface are deactivated by injecting ethanolamine-HCl.
-
A reference flow cell is typically prepared in the same way but without the immobilized enzyme to account for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
A continuous flow of running buffer is passed over the sensor chip surface to establish a stable baseline.
-
The inhibitor is prepared in a series of concentrations in the running buffer.
-
Each concentration of the inhibitor is injected over the immobilized RT surface for a specific duration (association phase), followed by a flow of running buffer (dissociation phase).
-
The change in the SPR signal (measured in Resonance Units, RU) is monitored in real-time. The signal is proportional to the mass of the inhibitor binding to the immobilized enzyme.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association and dissociation curves are fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (k_on) and the dissociation rate constant (k_off).
-
The equilibrium dissociation constant (K_D) is then calculated as the ratio of k_off to k_on (K_D = k_off / k_on).
-
Visualizations
Caption: Experimental workflow for determining inhibitor-RT binding kinetics using Surface Plasmon Resonance.
References
A Comparative Guide to the In Vivo Efficacy of HIV-1 Inhibitors in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of HIV-1 inhibitors in various animal models. While specific in vivo efficacy data for the non-nucleoside reverse transcriptase inhibitor (NNRTI) HIV-1 inhibitor-14 is not publicly available, this document serves as a crucial reference by comparing its drug class with other significant antiretrovirals. The following sections detail the performance of representative NNRTIs, as well as inhibitors from other classes—integrase and capsid inhibitors—supported by experimental data from preclinical studies.
Data Presentation: Comparative In Vivo Efficacy of HIV-1 Inhibitors
The following table summarizes the in vivo efficacy of selected HIV-1 inhibitors from different drug classes, as observed in various animal models. This data is essential for understanding the preclinical potential of these compounds.
| Inhibitor | Drug Class | Animal Model | Challenge Virus | Dosing Regimen | Key Efficacy Outcomes | Reference |
| Rilpivirine (long-acting) | NNRTI | Humanized Mice | HIV-1 | 1200 mg (every 8 weeks suggested by PK data) | Demonstrated efficacy in preventing HIV acquisition. | [1] |
| Doravirine | NNRTI | Rats, Zebrafish Embryos | N/A (Toxicity studies) | Not specified for efficacy | Preclinical safety studies showed no developmental toxicity or effects on fertility in rats. Zebrafish studies compared developmental toxicity with Efavirenz. | [2][3][4] |
| Investigational NNRTI (Compound I) | NNRTI | Humanized (Hu-PBL) Mice | HIV-1 | Not specified | Potently suppressed plasma viral loads and prevented CD4+ T cell loss. | [5] |
| AIC292 | NNRTI | Mouse Xenograft Model | HIV-1 | Once daily | Displayed potent antiviral in vivo efficacy. | |
| Cabotegravir (long-acting) | Integrase Inhibitor | Rhesus Macaques | SHIV | Not specified | Protective against repeat high-dose intravaginal SHIV challenges. | |
| Lenacapavir | Capsid Inhibitor | Not specified in detail | HIV-1 | Not specified | Blocks HIV-1 nuclear import and integration with sub-nanomolar EC50 values. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are generalized protocols for key experiments cited in the preclinical evaluation of HIV-1 inhibitors.
Humanized Mouse Model of HIV-1 Infection
Humanized mice are a cornerstone of preclinical HIV research, allowing for the study of HIV-1 in the context of a human immune system.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID, Rag2-/-IL2Rγc-/-) are used as hosts.
-
Humanization Protocol:
-
Hu-PBL Model: Involves the injection of human peripheral blood mononuclear cells (PBMCs). This model is useful for short-term studies of T-cell responses.
-
BLT (Bone Marrow, Liver, Thymus) Model: Generated by implanting human fetal liver and thymus tissue under the kidney capsule, followed by transplantation of autologous human fetal liver CD34+ hematopoietic stem cells (HSCs). This results in long-term, systemic reconstitution of a functional human immune system.
-
Hu-HSC Model: Neonatal mice are transplanted with human CD34+ HSCs, leading to the development of human B, T, and dendritic cells.
-
-
HIV-1 Infection: Mice are challenged with a specific strain of HIV-1, typically via intraperitoneal or intravenous injection. Mucosal routes of infection can also be used in some models like the BLT mouse.
-
Treatment Regimen: The test inhibitor (e.g., an NNRTI) is administered at a specified dose and frequency. Treatment can be initiated before (pre-exposure prophylaxis, PrEP) or after (post-exposure treatment) viral challenge.
-
Efficacy Assessment:
-
Viral Load: Plasma viral RNA is quantified at regular intervals using real-time PCR.
-
CD4+ T Cell Counts: The population of human CD4+ T cells is monitored to assess immune preservation.
-
Tissue Analysis: Viral replication and immune cell populations in various tissues (e.g., spleen, lymph nodes) are analyzed post-mortem.
-
Non-Human Primate (NHP) Model of SHIV Infection
NHP models, particularly using Simian-Human Immunodeficiency Virus (SHIV), are critical for evaluating vaccine and drug efficacy due to their close phylogenetic relationship to humans.
-
Animal Model: Rhesus macaques are a commonly used species.
-
Challenge Virus: SHIVs are chimeric viruses containing the envelope (env) gene of HIV-1 and the core of SIV. This allows for the study of HIV-1 entry inhibitors and neutralizing antibodies.
-
Infection Route: Challenge can be administered intravenously, intrarectally, or intravaginally to mimic different routes of human transmission.
-
Treatment and Monitoring: Similar to humanized mouse models, NHPs are treated with the inhibitor of interest, and viral load and CD4+ T cell counts are monitored over time.
Visualizations
HIV-1 Replication Cycle and Inhibitor Mechanisms of Action
This diagram illustrates the lifecycle of HIV-1 and the points at which different classes of antiretroviral drugs, including NNRTIs, exert their inhibitory effects.
Caption: HIV-1 lifecycle and points of intervention for different antiretroviral drug classes.
Generalized Experimental Workflow for In Vivo Efficacy Studies
This diagram outlines a typical workflow for conducting preclinical in vivo efficacy studies of a novel HIV-1 inhibitor.
References
- 1. Long-acting rilpivirine for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Efavirenz and Doravirine Developmental Toxicity in an Embryo Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Future of nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for HIV-1 Inhibitor-14
Disclaimer: No specific Safety Data Sheet (SDS) for "HIV-1 inhibitor-14" was found in the public domain. The following guidance is based on established safety protocols for handling potent, non-nucleoside reverse transcriptase inhibitors and general biosafety level 2 (BSL-2) laboratory practices for working with HIV-related research materials. Researchers must consult their institution's Environmental Health and Safety (EHS) department for a substance-specific risk assessment before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers a procedural, step-by-step framework to directly address operational safety questions.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves (double-gloving recommended) | Prevents direct skin contact with the chemical.[1][2][3][4] Change gloves immediately if contaminated, torn, or punctured.[1] |
| Body Protection | Disposable gown or dedicated lab coat | Protects skin and personal clothing from splashes and spills. Must be removed before leaving the laboratory work area. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. A face shield should be worn in conjunction with goggles if there is a significant splash hazard. |
| Respiratory Protection | Not generally required for small quantities | A risk assessment should be performed. If handling powders or creating aerosols, a fit-tested N95 respirator or use of a chemical fume hood is necessary. |
Standard Operating Procedure for Handling this compound
This protocol outlines the essential steps for the safe handling and disposal of this compound.
Preparation and Pre-Handling Checks
-
Consult Safety Data Sheet (SDS): If a specific SDS is available from the manufacturer, review it thoroughly. For this compound (compound 14b), which is a non-nucleoside reverse transcriptase inhibitor, general precautions for potent compounds should be followed.
-
Designate a Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, especially when handling powders or volatile solutions.
-
Assemble Materials: Gather all necessary equipment, including the inhibitor, solvents, labware, and waste containers, before starting the experiment.
-
Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible and operational.
Donning Personal Protective Equipment (PPE)
-
Perform hand hygiene.
-
Don a disposable gown or lab coat, ensuring it is fully fastened.
-
Don safety glasses or goggles. If a splash risk exists, add a face shield.
-
Don the first pair of nitrile gloves.
-
Don a second pair of nitrile gloves, ensuring they overlap the cuffs of the gown.
Handling and Experimental Procedure
-
Weighing: If handling a powdered form, weigh the compound in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the inhibitor to avoid splashing. All solutions should be treated as potentially hazardous.
-
Transport: When moving the compound or its solutions, use sealed, shatter-resistant secondary containers.
-
General Handling: Avoid all direct contact with the compound. Do not eat, drink, or apply cosmetics in the laboratory.
Doffing Personal Protective Equipment (PPE)
-
Remove the outer pair of gloves.
-
Remove the gown or lab coat by rolling it inside-out.
-
Remove the inner pair of gloves.
-
Remove eye and face protection.
-
Perform thorough hand hygiene.
Waste Disposal and Decontamination
-
Waste Segregation: All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves, gowns) should be considered hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing the inhibitor in a clearly labeled, sealed waste container.
-
Solid Waste: Dispose of contaminated solid waste in a designated, labeled hazardous waste container.
-
Sharps: Needles and other sharps must be disposed of in a puncture-resistant sharps container.
-
Decontamination: Decontaminate all work surfaces with an appropriate disinfectant, such as a 1% bleach solution, followed by 70% ethanol.
Procedural Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Safe Handling Workflow for this compound.
References
- 1. CCOHS: HIV/AIDS Precautions - Laboratories [ccohs.ca]
- 2. CCOHS: HIV/AIDS Precautions - Health Care [ccohs.ca]
- 3. Recommendations for Prevention of HIV Transmission in Health-Care Settings [cdc.gov]
- 4. Standard Precautions for Prevention of Transmission of HIV, Hepatitis B Virus, Hepatitis C Virus and Other Bloodborne Pathogens in Health-Care Settings - Guidelines for Using HIV Testing Technologies in Surveillance - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
